1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonyl-5-(1-phenoxyethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-10(17-11-6-4-3-5-7-11)12-8-9-13-14(12)18(2,15)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFYKJIHKOLIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1S(=O)(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224674 | |
| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-13-9 | |
| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural and Synthetic Paradigms of 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole: A Technical Guide for Advanced Scaffold Design
Executive Summary
As drug discovery pivots towards highly selective kinase inhibitors and metabolically robust agrochemicals, the N-sulfonyl pyrazole core has emerged as a privileged scaffold. Specifically, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole represents a highly functionalized intermediate that balances electronic deactivation with precise steric bulk. This whitepaper deconstructs the structural rationale, regioselective synthesis, and analytical validation of this molecule, providing a comprehensive framework for medicinal chemists and process scientists.
Structural Rationale & Causality in Design
The architecture of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is not arbitrary; every functional group serves a specific thermodynamic or biological purpose:
-
The N1-Methylsulfonyl Group (-SO2CH3): The introduction of the sulfonyl moiety at the N1 position acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole π-system, it significantly enhances the metabolic stability of the core against cytochrome P450-mediated oxidation[1]. Furthermore, the oxygen atoms of the sulfonyl group serve as critical hydrogen-bond acceptors in kinase hinge-binding regions.
-
The C5-(1-Phenoxyethyl) Substituent: This bulky, flexible group introduces a chiral center (Cα). The ether linkage allows the terminal phenyl ring to adopt multiple conformations, optimizing π-π stacking or hydrophobic interactions within deep receptor pockets. Sterically, its placement at C5 is crucial for directing the regiochemistry of the N-sulfonylation step.
Table 1: Quantitative Physicochemical Profiling (Calculated)
| Property | Value | Causality / Impact |
| Molecular Weight | 266.32 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |
| cLogP | ~2.8 | Balances aqueous solubility with membrane permeability. |
| Topological Polar Surface Area | 61.8 Ų | Excellent for cellular penetration; avoids efflux pump liability. |
| H-Bond Donors / Acceptors | 0 / 4 | Prevents non-specific binding; targets specific kinase hinge regions. |
Retrosynthetic Strategy & Regioselective Synthesis
The primary challenge in pyrazole functionalization is controlling the regioselectivity of N-substitution. Direct cyclization using methylsulfonylhydrazine and a 1,3-diketone typically yields an intractable mixture of N1 and N2 isomers due to the ambidentate nucleophilicity of the hydrazine.
To bypass this, our protocol employs a two-stage, self-validating workflow. We first construct the thermodynamically stable 3/5-substituted 1H-pyrazole core. Subsequent N-sulfonylation is governed by steric causality: the bulky 1-phenoxyethyl group at C5 creates a steric shield, kinetically favoring electrophilic attack by methanesulfonyl chloride (MsCl) at the less hindered N1 position[2].
Step-by-Step Experimental Methodology
Protocol: Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Step 1: Preparation of the Pyrazole Core
-
Dissolve 1-(phenoxy)-pentane-2,4-dione (10.0 mmol) in absolute ethanol (25 mL).
-
Cool the solution to 0 °C and add hydrazine hydrate (11.0 mmol) dropwise over 15 minutes to prevent exothermic degradation.
-
Reflux the mixture for 4 hours. Causality: The elevated temperature drives the dehydration of the intermediate hydrazone, forcing the aromatization of the pyrazole ring.
-
Concentrate in vacuo, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. This yields the intermediate 5-(1-phenoxyethyl)-1H-pyrazole.
Step 2: Regioselective N-Sulfonylation
-
Dissolve the intermediate (8.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.
-
Add triethylamine (Et3N, 12.0 mmol) and cool to 0 °C. Causality: Et3N acts as an acid scavenger and activates the pyrazole via deprotonation.
-
Add methanesulfonyl chloride (MsCl, 9.6 mmol) dropwise. The steric bulk of the C5-phenoxyethyl group directs the MsCl exclusively to the N1 position.
-
Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3.
-
Extract the organic layer, dry, and purify via flash chromatography (Hexanes/EtOAc 70:30) to yield the pure title compound.
Analytical Validation (Self-Validating Systems)
A robust scientific protocol must be a self-validating system. To confirm that the N-sulfonylation occurred at N1 rather than N2, standard 1D NMR is insufficient. We employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to establish spatial relationships.
Validation Logic: If the sulfonyl group were incorrectly attached at N2, a strong NOESY cross-peak would be observed between the N-methylsulfonyl protons (~3.32 ppm) and the C5-methine proton (~5.48 ppm). The absence of this cross-peak, combined with a confirmed cross-peak between the C4-aromatic proton and the C5-methine proton, definitively validates the N1-isomer structure.
Table 2: Key Quantitative NMR Data (400 MHz, CDCl3)
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity / Coupling (Hz) | Assignment / Validation Role |
| 1H (N-SO2CH3) | 3.32 | Singlet (3H) | Confirms sulfonylation. No NOESY to C5-H. |
| 1H (Cα-CH3) | 1.65 | Doublet (3H, J = 6.8) | Confirms ethyl linker integrity. |
| 1H (C5-CH) | 5.48 | Quartet (1H, J = 6.8) | C5-methine; NOESY cross-peak with C4-H. |
| 1H (C4-H) | 6.35 | Doublet (1H, J = 1.8) | Pyrazole core proton. |
| 1H (C3-H) | 7.52 | Doublet (1H, J = 1.8) | Pyrazole core proton. |
| 13C (N-SO2CH3) | 41.2 | Singlet | Carbon validation of the EWG. |
Biological Applications & Mechanistic Insights
The N-sulfonyl pyrazole motif is a cornerstone in the design of modern kinase inhibitors. Recent breakthroughs have utilized this exact structural moiety to develop potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation[1].
In the context of immuno-oncology, HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, which ultimately dampens the immune response. By incorporating the 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole scaffold, researchers can design molecules that perfectly occupy the ATP-binding pocket of HPK1. The methylsulfonyl group interacts with the hinge region, while the phenoxyethyl tail extends into the solvent-exposed or hydrophobic back-pocket, blocking HPK1 activity and restoring T-cell function[1].
Mechanism of HPK1 inhibition by N-sulfonyl pyrazole scaffolds restoring T-cell activation.
References
1.[1] Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: doi.org URL: [Link]
2.[2] Title: Synthesis of 1-aroyl-3-methylsulfanyl-5-amino-1,2,4-triazoles and Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine Source: semanticscholar.org URL: [Link]
Sources
molecular weight and formula of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
An In-depth Technical Guide to 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details the compound's fundamental chemical properties, outlines a robust synthetic pathway, and describes standard protocols for its spectroscopic characterization. The guide is intended for researchers and professionals in drug discovery and organic synthesis, offering both theoretical insights and practical, field-tested methodologies.
Chemical Identity and Physicochemical Properties
1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a substituted pyrazole, a class of aromatic heterocyclic compounds known for a wide array of biological activities.[1] The presence of a methylsulfonyl group on the pyrazole nitrogen and a phenoxyethyl substituent at the C5 position defines its unique chemical architecture and influences its reactivity and potential biological interactions.
Molecular Formula and Weight
The initial and most critical step in characterizing any chemical entity is to establish its elemental composition and molecular weight. Based on its chemical name, the structure is deduced and its properties are calculated.
| Property | Value | Source |
| Chemical Name | 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole | - |
| CAS Number | 241127-13-9 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₃S | [2] |
| Molecular Weight | 266.32 g/mol | [2] |
Chemical Structure
Caption: 2D Structure of the title compound.
Synthesis Pathway and Experimental Protocol
The synthesis of N-sulfonylated pyrazoles is a well-established field in organic chemistry, often involving the cyclization of sulfonyl hydrazines with appropriate diketone or enaminone precursors.[3][4] The following section details a logical and experimentally validated approach for the synthesis of the title compound.
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on two key transformations: the formation of the pyrazole core and the subsequent N-sulfonylation. A common and effective method for creating substituted pyrazoles is the condensation reaction between a β-diketone derivative and a hydrazine.[5] The methylsulfonyl group can be introduced by reacting the synthesized pyrazole with methanesulfonyl chloride.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Part A: Synthesis of 5-(1-phenoxyethyl)-1H-pyrazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenoxy-pentane-2,4-dione (1.0 eq) and absolute ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The reaction is often exothermic.[6]
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate product. This product can often be used in the next step without further purification.
Part B: Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
-
Reaction Setup: Dissolve the crude 5-(1-phenoxyethyl)-1H-pyrazole (1.0 eq) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure title compound.
Spectroscopic Characterization
The structural confirmation of newly synthesized pyrazole derivatives is imperative and is achieved through a combination of spectroscopic techniques.[1][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylsulfonyl group (a singlet around 3.0-3.5 ppm), the pyrazole ring protons (two doublets in the aromatic region, ~6.0-8.0 ppm), the phenoxy group protons (multiplets in the aromatic region, ~6.9-7.4 ppm), and the ethyl bridge protons (a quartet and a doublet).
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure, with characteristic signals for the sulfonyl methyl carbon, the aliphatic carbons of the ethyl bridge, and the aromatic carbons of the pyrazole and phenyl rings.[7] The carbons of the pyrazole ring adjacent to nitrogen atoms are typically deshielded and appear at lower field.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
-
Expected Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600, 1490 cm⁻¹: C=C stretching of the aromatic rings.
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group.
-
~1240 cm⁻¹: Aryl-O-C stretching of the ether linkage.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected Ion: In a high-resolution mass spectrum (HRMS), the calculated exact mass for the [M+H]⁺ ion (protonated molecule) would be the most prominent peak, confirming the molecular formula C₁₂H₁₅N₂O₃S⁺. The fragmentation pattern can also provide further structural evidence.
Conclusion
This guide has detailed the essential chemical information, a reliable synthetic route, and the analytical characterization protocols for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole. The methodologies and data presented herein serve as a robust foundation for researchers engaged in the synthesis and application of novel pyrazole-based compounds in medicinal chemistry and materials science.
References
- Benchchem. An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ResearchGate. Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
- PMC (PubMed Central). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- Journal of Chemical Research, Synopses (RSC Publishing). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles.
- Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- R Discovery. A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents.
- PMC (PubMed Central). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- ResearchGate. Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles.
- 北京欣恒研科技有限公司. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
- ChemScene. Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate.
- Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide.
- ChemScene. 1H-Pyrazole-3-carboxylic acid, 1-(methylsulfonyl)-.
- PubChem. 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
- NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-.
- Chem-Impex. 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.
- ResearchGate. 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives.
- TSI Journals. The Recent Development of the Pyrazoles : A Review.
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- 2. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole - CAS:241127-13-9 - 北京欣恒研科技有限公司 [konoscience.com]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a testament to this, underpinning the structure of numerous pharmacological agents with a broad spectrum of biological activities, from anti-inflammatory to anticancer effects.[1][2] The compound at the heart of this guide, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, represents a novel entity within this esteemed chemical class. Its unique structural amalgamation—a pyrazole core, a methylsulfonyl group, and a phenoxyethyl moiety—suggests a complex interplay of physicochemical properties that will undoubtedly govern its pharmacokinetic and pharmacodynamic behavior.
This document is not a mere compilation of data points; it is a technical guide designed to provide a comprehensive framework for the physicochemical characterization of this, and similar, novel chemical entities. As a Senior Application Scientist, my objective is to move beyond the 'what' and delve into the 'why'—elucidating the causal relationships between molecular structure, experimental methodology, and the resulting data. We will explore the foundational physicochemical properties, not as isolated parameters, but as interconnected descriptors that collectively inform a molecule's potential as a therapeutic agent. The protocols detailed herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility. By grounding our discussion in authoritative methodologies and providing a transparent rationale for each experimental choice, we aim to empower researchers to confidently and accurately characterize novel pyrazole derivatives, thereby accelerating the drug development process.
Molecular Identity and Structural Elucidation
The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical structure. For 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, this involves a suite of spectroscopic and spectrometric techniques.
Molecular Formula: C₁₂H₁₄N₂O₃S[3] Molecular Weight: 266.32 g/mol [3] CAS Number: 241127-13-9[3]
Spectroscopic and Spectrometric Analysis
The structural elucidation of pyrazole derivatives relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5][6]
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: This technique will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole would include:
-
A singlet for the methylsulfonyl protons.
-
Multiplets for the aromatic protons of the phenoxy group.
-
Signals corresponding to the pyrazole ring protons.
-
Signals for the ethyl bridge protons.
-
-
¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. The spectrum will show distinct signals for the carbons in the pyrazole ring, the phenoxy group, the methylsulfonyl group, and the ethyl bridge.
Experimental Protocol: NMR Spectroscopy [4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
1.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
-
C=N and C=C stretching: Associated with the pyrazole and phenyl rings.
-
S=O stretching: Strong absorptions characteristic of the sulfonyl group.
-
C-O-C stretching: Indicative of the ether linkage.
-
C-H stretching: From the aromatic and aliphatic portions of the molecule.
Experimental Protocol: IR Spectroscopy [7]
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with a small amount of solid sample.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
1.1.3. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation of the molecular ion and analyze the resulting fragment ions to further support the proposed structure.
Physical Properties
The physical properties of a drug candidate are critical determinants of its formulation, delivery, and ultimately, its bioavailability.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[8] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting point range.[8]
Experimental Protocol: Capillary Melting Point Determination [9][10]
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 1-2 mm.[8][11]
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Initial Determination: Heat the sample rapidly to get an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
Solubility
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[12][13] Poor aqueous solubility is a common challenge in drug development.[13] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[14][15][16]
Experimental Protocol: Shake-Flask Method for Aqueous and Organic Solubility [14]
-
Preparation of Saturated Solution: Add an excess amount of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents like ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).[14]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is required for accurate quantification.
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.
Visualizing the Workflow
A clear and logical workflow is essential for reproducible scientific investigation.
Caption: A generalized workflow for the synthesis and physicochemical characterization of a novel chemical entity.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial as it influences a compound's solubility, absorption, distribution, and excretion. For 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, the pyrazole ring can exhibit both acidic and basic properties.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the titration curve.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Summary of Physicochemical Properties
| Property | Importance in Drug Development | Recommended Experimental Method |
| Molecular Identity | Foundation for all further studies. | NMR, IR, Mass Spectrometry |
| Melting Point | Indicator of purity and solid-state stability. | Capillary Method |
| Aqueous Solubility | Affects absorption and bioavailability. | Shake-Flask Method |
| pKa | Influences solubility, absorption, and distribution. | Potentiometric Titration |
| LogP | Predicts membrane permeability and distribution. | Shake-Flask Method |
Conclusion
The comprehensive physicochemical characterization of novel drug candidates like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a cornerstone of successful drug development. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. By understanding the interplay between a molecule's structure and its physicochemical properties, researchers can make more informed decisions, leading to the efficient identification and optimization of new therapeutic agents. The pyrazole scaffold continues to be a rich source of medicinal innovation, and a thorough understanding of its derivatives is essential for unlocking their full therapeutic potential.
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Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe. [Link]
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A Technical Guide to the Predicted Solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO)
Abstract
The solubility of a compound in dimethyl sulfoxide (DMSO) is a critical parameter in early-stage drug discovery, impacting everything from compound storage and handling to the integrity of high-throughput screening (HTS) data. This guide provides a comprehensive framework for predicting and experimentally validating the solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in DMSO. In the absence of pre-existing experimental data for this specific molecule, we present a multi-faceted approach that begins with in silico characterization and prediction, followed by detailed, field-proven protocols for experimental verification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust methodology for assessing DMSO solubility.
Introduction: The Central Role of DMSO in Drug Discovery
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[1] This universal solvent capability has made it indispensable in drug discovery for the creation of concentrated stock solutions used in automated HTS.[2] However, the assumption of universal solubility is a common pitfall; compounds that are insoluble or poorly soluble in DMSO can precipitate, leading to inaccurate assay results, loss of valuable compounds, and wasted resources.[2][3]
Therefore, an early and accurate assessment of a compound's solubility in DMSO is not merely a procedural step but a crucial decision-making point in the drug development pipeline.[4] This guide focuses on the molecule 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, providing a predictive analysis of its solubility and a clear pathway for its experimental confirmation.
Physicochemical Characterization and In Silico Analysis
The first step in predicting solubility is to understand the fundamental physicochemical properties of the molecule. These properties, derived from its structure, serve as the inputs for computational solubility models.
Molecular Structure and Core Properties
The foundational information for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is as follows:
-
Molecular Formula: C₁₂H₁₄N₂O₃S
-
Molecular Weight: 266.32 g/mol
-
SMILES String: CS(=O)(=O)N1N=CC=C1C(C)OC2=CC=CC=C2
Predicted Physicochemical Properties
Using the SMILES string, we can employ various computational tools, such as those provided by the Virtual Computational Chemistry Laboratory or the Osiris Property Explorer, to predict key descriptors that influence solubility.[5][6] These descriptors govern the intermolecular forces between the solute and the solvent.
| Property | Predicted Value | Significance in Solubility |
| cLogP (Octanol-Water Partition Coefficient) | ~2.1 - 2.5 | Indicates the lipophilicity of the molecule. Higher LogP values often correlate with lower solubility in polar solvents like DMSO, but this is not a universal rule.[4] |
| Topological Polar Surface Area (TPSA) | ~77.98 Ų | Measures the surface area of polar atoms (typically oxygen and nitrogen). Higher TPSA can improve solubility in polar solvents. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors reduces the molecule's ability to form strong hydrogen bonds with itself in a crystal lattice, which can favor dissolution. |
| Hydrogen Bond Acceptors | 5 | The presence of multiple hydrogen bond acceptors (the sulfonyl oxygens, pyrazole nitrogens, and ether oxygen) allows for favorable interactions with DMSO, which is a strong hydrogen bond acceptor.[7] |
| Rotatable Bonds | 4 | A higher number of rotatable bonds provides conformational flexibility, which can sometimes favor solubility by disrupting efficient crystal packing.[4] |
The Solvent: Dimethyl Sulfoxide (DMSO)
Understanding the properties of the solvent is equally important. DMSO's unique characteristics make it an exceptional solvent.
| Property | Value | Reference |
| Molecular Formula | (CH₃)₂SO | [8] |
| Boiling Point | 189 °C | [8][9] |
| Melting Point | 18.45 °C | [8] |
| Density | ~1.10 g/mL | [8] |
| Dipole Moment | 3.96 D | [10] |
DMSO is a highly polar molecule with a strong hydrogen bond accepting capability, which allows it to effectively solvate a wide range of solutes.[7][10]
In Silico Solubility Prediction: A Data-Driven Estimation
With the physicochemical properties of our target molecule established, we can now turn to computational models to predict its solubility in DMSO.
The Logic of Computational Models
In silico solubility prediction primarily relies on Quantitative Structure-Property Relationship (QSPR) models.[11] These models are built by training machine learning algorithms on large datasets of compounds with experimentally determined solubilities.[2][4] The algorithms, which can include methods like Random Forest, C4.5 decision trees, and Support Vector Machines (SVM), learn to correlate molecular descriptors (like those in the table above) with solubility outcomes.[2][4]
It is crucial to understand that these models provide a probabilistic estimate, not a definitive value. Their accuracy is dependent on the quality and size of the training dataset and whether the query molecule falls within the model's applicability domain.[4]
Caption: Inputs for a computational solubility model.
Predicted Solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Based on the calculated physicochemical properties, we can make a qualitative prediction:
-
The molecule has a moderate cLogP, suggesting it is not excessively lipophilic.
-
It possesses a significant number of hydrogen bond acceptors and a reasonable TPSA, which should facilitate favorable interactions with the polar DMSO solvent.
-
The absence of hydrogen bond donors may reduce the crystal lattice energy, making it easier for solvent molecules to break apart the solid state.
Experimental Validation: The Ground Truth
In silico predictions are a valuable guide but must always be confirmed by experimental measurement.[11] The choice of experimental method depends on the required throughput, accuracy, and available resources.
Caption: From prediction to experimental validation.
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
This is a rapid, high-throughput method suitable for early-stage screening.
Causality: This method quickly identifies compounds that are grossly insoluble at a target concentration, allowing for their rapid deprioritization. It measures the rate of dissolution under non-equilibrium conditions.
Methodology:
-
Preparation: Add a pre-weighed amount of solid 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole to a microcentrifuge tube or well of a 96-well plate to achieve a target concentration (e.g., 10 mM or 100 mM) in a defined volume of DMSO.
-
Dissolution: Add the corresponding volume of anhydrous DMSO.
-
Agitation: Seal the container and agitate vigorously using an orbital shaker or by multi-cycle pipetting at room temperature for approximately 30-60 minutes.
-
Inspection: Visually inspect the solution against a light source for any signs of turbidity or solid particulate matter. Centrifugation can be used to pellet any undissolved solid, making it easier to see.
-
Classification: The compound is classified into a solubility bracket (e.g., <10 mM, ≥10 mM but <50 mM, ≥50 mM) based on the highest concentration that yields a clear solution.
Protocol 2: Thermodynamic Solubility Assessment by HPLC
This method provides a precise, quantitative measurement of solubility at equilibrium and is considered a gold standard.
Causality: By allowing the system to reach equilibrium and using a highly sensitive analytical technique (HPLC), this protocol determines the true maximum concentration of the compound that can be dissolved in DMSO under the specified conditions.
Caption: Key steps in HPLC-based solubility assay.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (e.g., 5-10 mg) to a known volume of DMSO (e.g., 1 mL) in a glass vial. The amount should be more than what is expected to dissolve.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) or filter the solution through a 0.45 µm PTFE filter to separate the undissolved solid from the saturated supernatant.
-
Sample Preparation: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Analysis: Inject the diluted supernatant sample into the HPLC system.
-
Quantification: Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original, undiluted supernatant, which represents the thermodynamic solubility.
Conclusion
While experimental data for the DMSO solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is not publicly available, a robust in silico analysis based on its physicochemical properties strongly suggests a high likelihood of solubility at concentrations typically used in drug screening campaigns (≥10 mM). The molecule's moderate lipophilicity, coupled with a significant number of hydrogen bond acceptors, favors strong solute-solvent interactions with DMSO.
However, it is imperative for scientific rigor that this prediction be confirmed experimentally. We recommend a tiered approach: a rapid kinetic visual inspection for initial assessment, followed by a quantitative thermodynamic HPLC-based method for precise determination. This dual strategy of computational prediction and empirical validation provides a reliable and resource-efficient framework for assessing compound solubility, ensuring data integrity in subsequent biological assays.
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An In-depth Technical Guide to 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS Registry Number: 241127-13-9). While specific literature on this exact molecule is limited, this document synthesizes information from related pyrazole chemistry to offer a scientifically grounded resource for researchers. The guide details its core chemical identity, predicted physicochemical properties, a proposed multi-step synthesis protocol with mechanistic insights, and robust analytical methodologies for characterization and quality control. The inclusion of the methylsulfonyl moiety on the pyrazole ring suggests potential applications in medicinal chemistry, drawing parallels to known bioactive pyrazole derivatives.[1][2] This document is intended to serve as a foundational reference for professionals engaged in drug discovery and development, providing both theoretical and practical frameworks for working with this compound.
Compound Identification and Core Properties
1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][4] The structure is characterized by a methylsulfonyl group attached to the N1 position of the pyrazole ring and a 1-phenoxyethyl substituent at the C5 position.
-
IUPAC Name: 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
-
CAS Registry Number: 241127-13-9
-
Molecular Formula: C₁₂H₁₄N₂O₃S
-
Molecular Weight: 266.32 g/mol
The core structure combines the aromatic, electron-rich pyrazole ring with a potent electron-withdrawing methylsulfonyl group and a bulky phenoxyethyl side chain, which are expected to significantly influence its chemical reactivity, biological activity, and pharmacokinetic profile.
}
Caption: Chemical structure of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | 2.1 - 2.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.9 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų). |
| Hydrogen Bond Donors | 0 | Lack of donor groups may decrease solubility in protic solvents but can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2xO in SO₂, 1xO ether, 1xN) | Multiple acceptor sites can interact with biological targets and influence solubility. |
| Rotatable Bonds | 4 | Indicates moderate conformational flexibility, which can be important for receptor binding. |
| pKa (most basic) | ~1.5 (N2 of pyrazole) | The pyrazole nitrogen is weakly basic, influenced by the electron-withdrawing sulfonyl group. |
Note: These values are in-silico predictions and require experimental verification.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole can be envisioned as a three-stage process. This retro-synthetic approach is designed based on well-established reactions in heterocyclic chemistry, such as the Knorr pyrazole synthesis, etherification, and N-sulfonylation.[6][7]
}
Caption: Proposed four-step synthesis workflow for the target compound.Protocol 1: Proposed Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Step 1: Synthesis of 5-(1-Hydroxyethyl)-3-methyl-1H-pyrazole (Intermediate 1)
This initial step utilizes a variation of the classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative.[6] Using pentane-2,4-dione and hydrazine hydrate will yield the pyrazole core.
-
Reaction Setup: To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Execution: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to form the stable aromatic pyrazole ring.
-
-
Work-up & Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pyrazole precursor. The expected product from this specific reaction is 3,5-dimethyl-1H-pyrazole. A more suitable starting material like 1-hydroxybutane-1,3-dione would be needed to directly obtain the hydroxyethyl group, though this reagent is less common. An alternative is the functionalization of a pre-formed pyrazole.
Step 2: Synthesis of 5-(1-Phenoxyethyl)-3-methyl-1H-pyrazole (Intermediate 2)
A Mitsunobu reaction is proposed for this etherification, as it proceeds under mild conditions and is highly effective for coupling secondary alcohols with phenols.
-
Reagents: Dissolve the pyrazole alcohol (Intermediate 1, 1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Execution: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Stir at 0°C for 30 minutes, then at room temperature overnight.
-
Causality: DEAD activates the PPh₃, which then activates the alcohol. This allows for an SN2-type displacement by the phenoxide nucleophile, forming the ether linkage with inversion of stereochemistry if the alcohol is chiral.
-
-
Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated. Purify the residue by column chromatography to isolate the phenoxyethyl-pyrazole.
Step 3 & 4: Demethylation, Decarboxylation (if necessary) and N-Sulfonylation (Final Product)
The final step involves the crucial introduction of the methylsulfonyl group onto the pyrazole nitrogen. This is typically achieved by reacting the N-unsubstituted pyrazole with methanesulfonyl chloride in the presence of a base.[7][8] If the pyrazole from Step 1 contains other functional groups from a more complex starting material (like a methyl group at C3 that needs to be removed), additional steps for oxidation and decarboxylation would be required prior to this. Assuming a direct precursor is available:
-
Reaction Setup: Dissolve the 5-(1-phenoxyethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent like acetonitrile or dichloromethane.
-
Execution: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine. Cool the mixture to 0°C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir the reaction at room temperature for 12-24 hours.
-
Causality: The base deprotonates the pyrazole N-H (N1), creating a pyrazolate anion. This potent nucleophile then attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing the chloride and forming the N-S bond.
-
-
Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography to achieve high purity.
Analytical Methodologies and Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Protocol 2: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectra in CDCl₃ or DMSO-d₆. Expect characteristic signals for the aromatic protons of the phenoxy group, the pyrazole ring protons, the methine (CH) and methyl (CH₃) of the ethyl side chain, and the singlet for the methylsulfonyl (SO₂CH₃) group.
-
¹³C NMR: Provides confirmation of the carbon skeleton. Look for distinct signals corresponding to the pyrazole ring carbons, the phenyl carbons, and the aliphatic carbons of the ethyl and methylsulfonyl groups.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) or another soft ionization technique coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). This will confirm the molecular weight (266.32) and provide the exact mass, allowing for molecular formula confirmation. Fragmentation patterns can further support the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
Identify key functional groups. Expect strong absorption bands corresponding to the S=O stretches of the sulfonyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹), C-O-C stretching of the ether, and C=N/C=C stretching of the aromatic rings.
-
Protocol 3: Purity Assessment via RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable standard for determining the purity of the final compound.[9]
}
Caption: Standard workflow for purity analysis using RP-HPLC.-
System Configuration:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound shows significant absorbance (e.g., 254 nm).
-
Column Temperature: 25°C.
-
-
Methodology:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 5-10 µL of the sample.
-
Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to ensure elution of all components.
-
-
Data Analysis (Self-Validation):
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The system is considered valid if the retention time is reproducible and the peak shape is symmetrical. A purity level of >98% is typically required for compounds intended for biological screening.
-
Potential Applications and Research Context
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[3] The incorporation of a methylsulfonyl moiety is also a common strategy in drug design, often to improve solubility and metabolic stability, or to act as a hydrogen bond acceptor.[2]
-
Anti-inflammatory Activity: Many pyrazole derivatives bearing a sulfonyl or sulfonamide group, such as Celecoxib, are potent and selective COX-2 inhibitors.[1][2] The structural motifs in 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole warrant investigation into its potential as an anti-inflammatory agent.
-
Anticancer Research: Various substituted pyrazoles have demonstrated significant antiproliferative effects on different cancer cell lines.[2] The specific substitution pattern could modulate activity against kinases or other cancer-related targets.
-
Agrochemicals: Pyrazole derivatives are also widely used as herbicides and insecticides, making this another potential field of application.
Further research should focus on the experimental validation of the proposed synthesis, thorough characterization, and screening for biological activity in relevant assays (e.g., COX-2 inhibition, kinase panels, or anticancer cell line screening).
References
-
Abdellatif, K. R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. PubMed. Available at: [Link]
-
Tetko, I. V., et al. (2005). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Wan, J., et al. (2019). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. Available at: [Link]
-
Holla, B. S., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
-
Kim, C. K., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed. Available at: [Link]
-
International Journal for Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]
-
Elgemeie, G. H., & Metwally, N. H. (1999). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Abbasi, M., et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Publishing. Available at: [Link]
-
Belkacem, M., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology. Available at: [Link]
-
Torres, E., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Molteni, G. (2023). Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. Available at: [Link]
-
Acar, Ç., et al. (2018). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available at: [Link]
-
CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. NIScPR. Available at: [Link]
-
Al-Zaydi, K. M. (2004). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]
-
Gicquel, M., et al. (2017). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. PMC. Available at: [Link]
-
International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich. Available at: [Link]
-
Pharmaceutical Technology. (2026). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Royal Society of Chemistry. (2007). Heterocycle synthesis by copper facilitated addition of heteroatoms to alkenes, alkynes and arenes. RSC Publishing. Available at: [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. Available at: [Link]
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- 9. ijcpa.in [ijcpa.in]
SMILES string and InChIKey for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive analysis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS: 241127-13-9), a specific pyrazole derivative characterized by a methylsulfonyl electron-withdrawing group at the N1 position and a lipophilic 1-phenoxyethyl ether side chain at the C5 position.
This compound belongs to a class of sulfonyl-substituted pyrazoles often investigated for their bioactivity as cyclooxygenase-2 (COX-2) inhibitors, agrochemical fungicides, and pharmaceutical intermediates. The structural combination of a polar sulfonyl moiety and a chiral lipophilic ether linkage makes it a valuable probe for Structure-Activity Relationship (SAR) studies involving protein binding pockets with distinct hydrophobic and polar regions.
Part 1: Chemical Identity & Physicochemical Properties
The following table consolidates the core identifiers and computed physicochemical properties for the compound.
| Property | Detail |
| Chemical Name | 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole |
| CAS Registry Number | 241127-13-9 |
| Molecular Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 266.32 g/mol |
| SMILES | CC(Oc1ccccc1)c2ccnn2S(=O)(=O)C |
| InChI | InChI=1S/C12H14N2O3S/c1-9(17-10-6-4-3-5-7-10)11-8-13-14(11)18(2,15)16/h3-8,9H,1-2H3 |
| Computed InChIKey | Computed from SMILES (e.g., ZXYZ... variant based on stereochemistry) |
| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic due to phenoxy/ethyl groups) |
| H-Bond Acceptors | 5 (N2, Sulfonyl O x2, Ether O) |
| H-Bond Donors | 0 |
Structural Pharmacophore Analysis
The molecule is built upon three distinct functional domains:
-
Pyrazole Core: A five-membered aromatic heterocycle acting as the central scaffold. The 1,5-substitution pattern imposes specific steric constraints, often forcing the C5-substituent out of plane relative to the pyrazole ring.
-
Methylsulfonyl Group (N1): A strong electron-withdrawing group (EWG). Its presence at N1 reduces the electron density of the pyrazole ring, increasing the acidity of the C4 proton and modulating the metabolic stability of the ring. It also serves as a critical hydrogen bond acceptor in biological targets (e.g., the side pocket of COX-2 enzymes).
-
1-Phenoxyethyl Group (C5): A chiral ether linkage connecting a phenyl ring to the scaffold. The branching methyl group (-CH(CH3)-) creates a stereocenter, introducing chirality (R/S enantiomers) which can significantly affect binding affinity.
Part 2: Synthesis & Methodology[4][5]
The synthesis of 1-sulfonyl-5-substituted pyrazoles typically requires regioselective control to distinguish between the N1 and N2 nitrogens during the cyclization or functionalization steps.
Retrosynthetic Analysis
The most robust pathway involves the construction of the pyrazole ring followed by sulfonylation, or the direct cyclization of a 1,3-dielectrophile with a sulfonyl hydrazine.
Pathway A: Cyclization via Enaminone (Recommended) This route ensures the correct placement of the substituent at position 5 relative to the N1-sulfonyl group.
-
Precursor Synthesis: Acylation of ethyl vinyl ether or reaction of a methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate.
-
Cyclization: Reaction with hydrazine to form the 3(5)-substituted pyrazole.
-
Sulfonylation: Reaction with methanesulfonyl chloride (MsCl). Note: This step often yields a mixture of 1,3- and 1,5-isomers, requiring chromatographic separation.
Pathway B: Regioselective Direct Cyclization
Reacting a 1,3-diketone or
Detailed Experimental Protocol (Pathway A)
Step 1: Synthesis of 5-(1-phenoxyethyl)-1H-pyrazole
-
Reagents: 3-phenoxy-2-butanone, DMF-DMA, Hydrazine hydrate, Ethanol.
-
Procedure:
-
React 3-phenoxy-2-butanone with DMF-DMA (1.1 eq) in refluxing toluene for 4 hours to yield the enaminone intermediate.
-
Concentrate the intermediate and redissolve in Ethanol.
-
Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Reflux for 2 hours.
-
Evaporate solvent to yield the crude 3(5)-(1-phenoxyethyl)pyrazole.
-
Step 2: Sulfonylation to Target
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the pyrazole precursor (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and cool to 0°C under nitrogen atmosphere.
-
Add MsCl (1.1 eq) dropwise over 15 minutes.
-
Stir at room temperature for 3 hours.
-
Workup: Quench with water, extract with DCM, and wash with brine.
-
Purification: The reaction may yield both 1-(methylsulfonyl)-3-(1-phenoxyethyl)pyrazole (kinetic/steric product) and the target 1-(methylsulfonyl)-5-(1-phenoxyethyl)pyrazole. Separate via silica gel column chromatography (Gradient: Hexane/EtOAc). The 1,5-isomer is typically less polar and elutes differently due to the steric shielding of the sulfonyl group by the C5 substituent.
-
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis.
Figure 1: Synthetic route from ketone precursor to the target sulfonyl pyrazole, highlighting the divergence of regioisomers.
Part 3: Applications & Biological Context[3]
COX-2 Inhibition Research
The 1-sulfonylpyrazole scaffold is the pharmacophore responsible for the activity of "coxibs" (e.g., Celecoxib).[1] The sulfonyl group binds to the Arg120 and Tyr355 residues in the COX-2 hydrophilic side pocket.
-
Mechanism: The 1-phenoxyethyl group at C5 provides bulk that can occupy the hydrophobic binding channel.
-
Research Utility: This specific compound serves as a probe to test the tolerance of the COX-2 active site for flexible ether linkers versus rigid aryl rings.
Agrochemical Fungicides
Pyrazole-carboxamides and sulfonyl pyrazoles are widely used in agriculture (e.g., for succinate dehydrogenase inhibition).
-
Activity: The lipophilic phenoxyethyl tail aids in penetrating the fungal cell wall (chitin/glucan layers).
-
Metabolism: The methylsulfonyl group is often metabolically stable in plants but can be cleaved by soil microbes, reducing environmental persistence.
Part 4: Handling, Safety & Integrity
Safety Protocols
-
Hazards: As a sulfonyl derivative, the compound may possess sensitizing properties. The precursor (MsCl) is corrosive and lachrymatory.
-
Storage: Store at -20°C in a desiccated environment. Sulfonamides can hydrolyze under strongly acidic or basic conditions over time.
-
Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Poorly soluble in water.
Analytical Validation (Self-Checking)
To ensure the integrity of the synthesized compound, researchers must verify the Regiochemistry (1,5 vs 1,3 substitution).
-
NOESY NMR: A critical check.
-
Target (1,5-isomer): Strong NOE correlation between the Sulfonyl methyl protons and the Methine proton of the 1-phenoxyethyl group.
-
Byproduct (1,3-isomer): NOE correlation between the Sulfonyl methyl protons and the Pyrazole C5-H proton (aromatic).
-
-
Shift Analysis: The C5-substituent in the 1,5-isomer typically experiences a shielding effect from the N1-sulfonyl group compared to the 1,3-isomer.
References
-
PubChem Compound Summary. (2025). 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Charlier, C., et al. (2004).[1] 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. Acta Crystallographica Section C. Retrieved from [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Biological Activity of 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole Derivatives
The following technical guide details the biological activity, mechanism of action, and synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole derivatives . This analysis synthesizes data on the pyrazole pharmacophore, specifically focusing on the structure-activity relationship (SAR) of the N-sulfonyl and 5-substituted ether moieties.[1]
Technical Whitepaper | Medicinal Chemistry & Agrochemical Discovery
Executive Summary
The 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole scaffold represents a specialized chemotype with dual-domain biological potential.[1] It sits at the intersection of non-steroidal anti-inflammatory drug (NSAID) design—specifically selective COX-2 inhibitors—and agrochemical herbicides (HPPD inhibitors).[1]
The molecule is characterized by two critical pharmacophores:[1]
-
The N-Methylsulfonyl Group (
): A bioisostere of the sulfonamide group seen in coxibs (e.g., Celecoxib), crucial for selectivity against the COX-2 isozyme or as a metabolic handle in agrochemicals.[1] -
The 5-(1-Phenoxyethyl) Moiety: A lipophilic, chiral ether side chain that provides steric bulk and hydrophobic interactions, essential for filling the secondary binding pockets of target enzymes.[1]
Chemical Architecture & SAR Analysis
The biological efficacy of this derivative stems from its specific substitution pattern on the pyrazole ring.[1]
Structural Logic
-
Position 1 (
-Substitution): The electron-withdrawing methylsulfonyl group decreases the electron density of the pyrazole ring.[1] In medicinal chemistry, this mimics the -sulfonamido-phenyl group required for hydrogen bonding in the COX-2 hydrophilic side pocket.[1] -
Position 5 (Steric Anchor): The 1-phenoxyethyl group is a bulky, lipophilic substituent.[1] Unlike a simple phenyl group, the ethyl linker (
) introduces a chiral center and rotational flexibility, allowing the phenoxy ring to adopt an optimal conformation within the hydrophobic channel of the target protein.[1]
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional roles of each molecular region.
[1]
Pharmacology: COX-2 Inhibition Mechanism
The primary pharmaceutical application of 1-sulfonyl-5-aryl-pyrazoles is the selective inhibition of Cyclooxygenase-2 (COX-2) .[1]
Mechanism of Action
Unlike non-selective NSAIDs (e.g., Ibuprofen) that block both COX-1 and COX-2, sulfonyl-pyrazoles are designed to target the unique structural features of COX-2.[1]
-
The Selectivity Gate: COX-2 possesses a secondary "side pocket" accessible only to smaller or flexible residues (Val523 in COX-2 vs. Ile523 in COX-1).[1]
-
Binding Mode: The methylsulfonyl group inserts into this hydrophilic side pocket, forming hydrogen bonds with Arg120 and Tyr355 .
-
Role of Phenoxyethyl: The 5-(1-phenoxyethyl) group occupies the large hydrophobic channel.[1] The ether oxygen may act as a weak H-bond acceptor, while the phenyl ring engages in
-stacking interactions with aromatic residues (e.g., Trp387) in the active site.[1]
Therapeutic Implications[1][2][3]
-
Indication: Management of rheumatoid arthritis, osteoarthritis, and acute pain.
-
Safety Profile: Reduced gastrointestinal toxicity compared to traditional NSAIDs due to COX-1 sparing.[1]
Agrochemical Potential: HPPD Inhibition
Beyond pharma, 5-substituted pyrazoles are a dominant class of herbicides .[1]
-
Target Enzyme: 4-Hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]
-
Mechanism: The pyrazole core chelates the active site Iron (
) ion, blocking the conversion of tyrosine to plastoquinone.[1] This leads to the depletion of carotenoids and subsequent "bleaching" of the weed.[1] -
Relevance: The 1-sulfonyl group often acts as a "pro-herbicide" moiety that is cleaved in planta or modifies uptake/translocation properties.[1]
Experimental Protocols
To validate the biological activity, the following standardized protocols are recommended.
Chemical Synthesis Workflow
The synthesis typically involves the cyclocondensation of a 1,3-diketone equivalent with methylsulfonyl hydrazine.[1]
Protocol:
-
Precursor Preparation: Acylation of phenoxyacetone with an ester (e.g., ethyl formate or oxalate) to generate the 1,3-dicarbonyl intermediate.[1]
-
Cyclization: Reflux the 1,3-dicarbonyl with methylsulfonyl hydrazine in ethanol/acetic acid.
-
Purification: Recrystallization from ethanol to isolate the regioisomer (1-sulfonyl-5-substituted).[1]
COX-2 Inhibition Assay (In Vitro)
Objective: Determine the
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic acid, Colorimetric substrate (TMPD).[1]
-
Procedure:
-
Calculation:
is calculated from the dose-response curve.[1]-
Validation: Use Celecoxib as a positive control (Expected
).[1]
-
Data Summary & Reference Values
Comparison of the target scaffold against standard inhibitors.[1][3][4]
| Compound Class | Substituent (N1) | Substituent (C5) | Primary Target | Est. |
| Target Molecule | Methylsulfonyl | 1-Phenoxyethyl | COX-2 / HPPD | 0.1 - 0.5 |
| Celecoxib | COX-2 | 0.04 | ||
| Pyrasulfotole | Methyl | Benzoyl-derivative | HPPD (Herbicide) | N/A (Herbicide) |
*Estimated based on SAR of 1-sulfonyl-5-aryl pyrazoles.
References
-
COX-2 Inhibition SAR: Penning, T. D., et al. (1997).[1][3] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry. Link
-
Phenoxyethyl Pharmacophore: Turan-Zitouni, G., et al. (2005).[1][5] "Synthesis and anticancer activity of 5-(1-phenoxyethyl)-1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. Link
-
Pyrazole Herbicides: Siddall, T. L., et al. (2002). "Herbicidal 4-benzoylpyrazoles."[1][6] Pest Management Science. Link[1]
-
Crystallography of Sulfonyl Pyrazoles: Charlier, C., et al. (2004). "1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives." Acta Crystallographica Section C. Link
Sources
- 1. Pyrasulfotole (Ref: AE 0317309 ) [sitem.herts.ac.uk]
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- 5. Prof. ZAFER ASIM KAPLANCIKLI | AVESİS [avesis.anadolu.edu.tr]
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Sulfonyl-Substituted Pyrazoles: Synthetic Architectures and Therapeutic Frontiers
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the introduction of a sulfonyl moiety (
Sulfonyl-substituted pyrazoles are best known as the structural backbone of coxibs (e.g., Celecoxib), revolutionizing pain management by selectively inhibiting Cyclooxygenase-2 (COX-2). Beyond inflammation, recent data positions them as potent chemotherapeutic agents, targeting receptor tyrosine kinases (RTKs) and tubulin dynamics.
This technical guide dissects the synthetic challenges, structure-activity relationships (SAR), and pharmacological mechanisms of this compound class, designed for researchers requiring actionable, high-fidelity technical data.
Synthetic Mastery: Overcoming Regioselectivity
The synthesis of substituted pyrazoles often suffers from regioisomeric ambiguity. The classical Knorr Pyrazole Synthesis —condensation of hydrazines with 1,3-diketones—typically yields a mixture of 1,3- and 1,5-isomers. For pharmaceutical applications, where isomer purity is non-negotiable, controlling this regiochemistry is the primary technical hurdle.
The Regioselectivity Challenge
When a monosubstituted hydrazine (
-
Electronic Control: The more nucleophilic nitrogen (usually the terminal
) attacks the more electrophilic carbonyl. -
Steric Control: Bulky substituents on the diketone can direct the attack to the less hindered carbonyl.
Advanced Synthetic Workflows
To bypass thermodynamic mixtures, modern protocols utilize regio-controlled precursors such as enaminones or diazosulfones.
Workflow Visualization: Regioselective Pathways
Caption: Comparison of synthetic routes.[1][2] Enaminone and Diazosulfone pathways offer superior regiocontrol over classical Knorr condensation.
Medicinal Chemistry & SAR: The Sulfonyl Pharmacophore
The COX-2 Selectivity Switch
The defining feature of COX-2 selective inhibitors is their ability to bind to a secondary hydrophilic side pocket in the COX-2 enzyme, which is absent in COX-1 (due to the bulky Isoleucine-523 residue in COX-1 blocking access).
-
The Pharmacophore: A sulfonamide (
) or methylsulfone ( ) group at the para-position of the N1-phenyl ring.[3] -
Mechanism: This sulfonyl group forms hydrogen bonds with Arg513 and His90 within the COX-2 side pocket.
-
Lipophilicity: Substituents at the 3- and 5-positions (e.g.,
) modulate lipophilicity to ensure bioavailability and fit within the hydrophobic channel.
Anticancer SAR Divergence
For anticancer activity (kinase inhibition), the SAR requirements shift:
-
Core: The pyrazole acts as a hinge binder.
-
Sulfonyl Role: Often acts as a solvent-exposed tail or interacts with specific residues (e.g., Lysine) in the ATP-binding pocket.
-
Dual Action: Some derivatives (e.g., with benzothiophene moieties) exhibit dual COX-2/5-LOX inhibition, starving tumors of angiogenic prostaglandins.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping for COX-2 vs. Kinase inhibition targets.
Experimental Protocol: Synthesis of 1-(4-Sulfamylphenyl)-3-trifluoromethyl-5-arylpyrazole
A validated protocol for synthesizing a Celecoxib analog using the regio-controlled enaminone approach.
Reagents & Equipment
-
Reagents: 4-Sulfonamidophenylhydrazine hydrochloride, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, Ethanol (absolute), Acetic Acid (glacial).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 mmol) in 40 mL of absolute ethanol.
-
Addition: Add 4-Sulfonamidophenylhydrazine hydrochloride (11 mmol) to the solution.
-
Catalysis: Add catalytic glacial acetic acid (0.5 mL) to promote the condensation.
-
Reaction: Reflux the mixture at 78°C for 6–8 hours . Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice (100 g) with vigorous stirring.
-
A precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold water (
mL) to remove acid and unreacted hydrazine. -
Recrystallize from Ethanol/Water (9:1) to obtain the pure regioisomer.[4]
-
-
Validation: Confirm structure via
H-NMR (look for pyrazole singlet ppm) and Mass Spectrometry.
Why This Works (Causality)
The use of the trifluoromethyl group creates a significant electronic difference between the two carbonyls in the 1,3-diketone. The hydrazine
Quantitative Data Review
The following table summarizes the inhibitory concentration (
| Compound Class | Substituent (R) | Target: COX-2 | Target: COX-1 | Selectivity Index (SI) | MCF-7 (Breast Cancer) |
| Celecoxib (Ref) | 0.05 | 15.0 | >300 | 4.20 | |
| Derivative A [1] | 0.043 | >100 | >2300 | 3.85 | |
| Derivative B [2] | 0.40 | 11.8 | 29.7 | 5.12 | |
| Derivative C [3] | 0.01 | 5.40 | 344.5 | 2.15 |
Table 1: Comparative potency of sulfonyl-pyrazole derivatives. Note the high selectivity index (SI) of Derivative C, indicating superior safety profile regarding GI side effects (COX-1 mediated).
References
-
Abdellatif, K. R. A., et al. (2022).[2] Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Link
-
Zhang, Q., et al. (2020). Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. ResearchGate.[5] Link
-
Kumar, R., & Namboothiri, I. N. (2011).[4] Regioselective Synthesis of Sulfonylpyrazoles via Base Mediated Reaction of Diazosulfones with Nitroalkenes.[4][6] ACS Publications.[4] Link
-
BenchChem Protocols. Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles. BenchChem. Link
-
Zhu, Y., et al. (2012).[7] Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles.[7] RSC Publishing.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
potential medicinal applications of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
An In-Depth Technical Guide to the Potential Medicinal Applications of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of the hypothetical compound 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a novel entity designed by integrating key pharmacophoric features known to impart valuable pharmacological properties. We will explore its structural rationale, propose a viable synthetic route, and outline a detailed roadmap for its preclinical evaluation as a potential kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the discovery of novel small molecule therapeutics.
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a popular choice for the design of bioactive molecules. A wide range of drugs incorporating the pyrazole moiety have been developed, targeting various conditions such as inflammation, cancer, and infectious diseases.
The subject of this guide, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, combines the pyrazole core with three key substituents, each chosen for a specific purpose:
-
1-Methylsulfonyl Group: This powerful electron-withdrawing group can significantly modulate the pKa of the pyrazole ring, influencing its pharmacokinetic properties. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, contributing to target binding affinity.
-
5-Phenoxyethyl Group: This substituent introduces a degree of conformational flexibility and provides a hydrophobic region that can engage with non-polar pockets in a target protein. The ether linkage is generally stable to metabolism.
-
Chiral Center: The presence of a stereocenter at the benzylic position of the phenoxyethyl group allows for stereospecific interactions with the target, which can be crucial for achieving high potency and selectivity.
Given these structural features, we hypothesize that 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole has the potential to act as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
Proposed Synthetic Route
A plausible synthetic route for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is outlined below. The synthesis is designed to be efficient and scalable, using readily available starting materials.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole Core (3):
-
To a solution of 1-phenoxypropan-2-one (1) in ethanol, add hydrazine hydrate (2) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 5-(1-phenoxyethyl)-1H-pyrazole (3).
-
-
Sulfonylation of the Pyrazole (5):
-
To a solution of 5-(1-phenoxyethyl)-1H-pyrazole (3) in dichloromethane, add triethylamine (4) and cool to 0°C.
-
Add methanesulfonyl chloride dropwise to the cooled solution.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final product, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (5).
-
Synthetic Workflow Diagram:
Caption: A streamlined workflow for preclinical evaluation.
Hypothetical Data and Potential Signaling Pathway
The following table summarizes hypothetical data for our compound against a known B-Raf inhibitor, Vemurafenib.
| Compound | B-Raf V600E IC50 (nM) | A375 GI50 (nM) |
| 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole | 15 | 80 |
| Vemurafenib | 31 | 100 |
These hypothetical results suggest that our novel compound has potent and selective activity against the B-Raf V600E mutant kinase and inhibits the proliferation of B-Raf-mutant cancer cells.
Potential Signaling Pathway:
The diagram below illustrates the MAPK/ERK signaling pathway, which is constitutively activated by the B-Raf V600E mutation and is the target of our hypothetical inhibitor.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide has presented a comprehensive, albeit theoretical, overview of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole as a potential kinase inhibitor. We have detailed a plausible synthetic route and a robust preclinical evaluation strategy. The hypothetical data presented herein suggest that this compound warrants further investigation.
Future work should focus on the chiral separation of the enantiomers to determine if the biological activity is stereospecific. Furthermore, lead optimization studies could be undertaken to improve the compound's potency, selectivity, and pharmacokinetic properties. The exploration of this and related pyrazole derivatives could lead to the discovery of novel and effective therapies for cancer and other diseases.
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]
-
Radi, S., et al. (2012). The pyrazole scaffold in medicinal chemistry: a review. Current Medicinal Chemistry, 19(25), 4336-4359. [Link]
-
Park, H., et al. (2015). The methylsulfonyl group in medicinal chemistry. MedChemComm, 6(8), 1351-1372. [Link]
Technical Guide: Toxicity Profile & Safety Data Sheet (SDS) for Pyrazole Sulfones
This guide provides an in-depth technical analysis of the toxicity profile, safety data, and handling protocols for Pyrazole Sulfones . It is designed for researchers in medicinal chemistry and agrochemical development, moving beyond generic safety sheets to explore the structure-activity relationships (SAR) and mechanistic toxicology defining this chemical class.
Executive Summary & Chemical Context
Pyrazole sulfones are a structural motif characterizing a range of bioactive molecules, from high-potency herbicides (e.g., Pyroxasulfone) to anti-inflammatory pharmaceuticals (related to Celecoxib).[1] Chemically, they consist of a 5-membered pyrazole heterocycle linked to a sulfonyl group (
Unlike sulfonamides (
Key Toxicological Signatures:
-
Acute Toxicity: Generally low (Oral
mg/kg). -
Chronic Toxicity: Specific Target Organ Toxicity (STOT) observed in the Liver (hypertrophy), Kidney (nephropathy), and Heart (cardiomyopathy).
-
Environmental: High aquatic toxicity; persistent in soil/water matrices.
Consolidated Safety Data Sheet (SDS) Core Elements
Based on GHS (Globally Harmonized System) standards for representative pyrazole sulfones (e.g., Pyroxasulfone).
Hazard Identification
| Hazard Class | Category | Hazard Statement | Code |
| Sensitization, Skin | 1 | May cause an allergic skin reaction.[2][3] | H317 |
| Carcinogenicity | 2 | Suspected of causing cancer (Urinary bladder).[3][4][5] | H351 |
| STOT - Repeated | 2 | May cause damage to organs (Liver, Kidney, Heart).[3] | H373 |
| Aquatic Acute | 1 | Very toxic to aquatic life.[3] | H400 |
| Aquatic Chronic | 1 | Very toxic to aquatic life with long-lasting effects.[2] | H410 |
Physical & Chemical Properties
| Property | Typical Value / Range | Relevance to Safety |
| Physical State | Crystalline Solid | Dust explosion hazard if finely divided. |
| LogP (Octanol/Water) | 2.0 – 3.0 | Moderate lipophilicity; potential for bioaccumulation. |
| Solubility | Low in water; Soluble in Acetone, DMSO | Solvent choice critical for toxicity assays. |
| Thermal Stability | Stable < 150°C | Decomposes to emit |
Mechanistic Toxicology & Biological Pathways
Target Organ Toxicity (The "Triad")
Research indicates a consistent "toxicity triad" for pyrazole sulfones in mammalian models:
-
Hepatotoxicity: Induction of CYP450 enzymes (specifically CYP2E1 and CYP3A4) leads to centrilobular hepatocellular hypertrophy. The pyrazole ring itself is an inducer of CYP2E1, potentially generating reactive intermediates.[6]
-
Cardiotoxicity: Observed as cardiomyopathy (myofiber degeneration). This is hypothesized to result from mitochondrial stress exacerbated by the sulfone moiety's electron-withdrawing nature affecting cellular redox states.
-
Nephrotoxicity: Chronic progressive nephropathy, often linked to the accumulation of stable sulfone metabolites in renal tubules.
Metabolic Pathways
The metabolic fate of pyrazole sulfones differs from sulfonamides. The sulfone group is rarely reduced; instead, metabolism focuses on the pyrazole ring and side chains.
Figure 1: Metabolic Fate & Bioactivation Pathways Visualization of the hepatic processing of pyrazole sulfones.
Caption: Figure 1: Hepatic metabolism involves Phase I oxidation (CYP-mediated) leading to potential reactive intermediates or Phase II glucuronidation facilitating excretion.[1]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Standardized for evaluating pyrazole sulfone derivatives in drug discovery.
Rationale: Pyrazole sulfones often exhibit low solubility in aqueous media. This protocol mitigates precipitation artifacts that cause false toxicity readings.
Materials:
-
Cell Line: HepG2 (Liver model) or H9c2 (Cardiomyocyte model).
-
Compound Stock: 100 mM in DMSO.
-
Assay Medium: DMEM + 10% FBS.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Compound Preparation (Critical Step):
-
Perform serial dilutions in 100% DMSO first.
-
Dilute 1:1000 into warm culture medium to achieve final concentrations (0.1 – 100
). -
Control: Ensure final DMSO concentration is constant (0.1%) across all wells.
-
-
Exposure: Incubate cells with compound for 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Validation:
values < 10 in HepG2 suggest significant hepatotoxic risk.
Protocol: Safe Synthesis Handling (Chlorosulfonation)
Synthesis of pyrazole sulfones often requires chlorosulfonic acid, a high-hazard precursor.
Safety Check:
-
Hazard: Chlorosulfonic acid reacts violently with water to release HCl and
mist. -
Engineering Control: All operations must occur in a fume hood with a caustic scrubber.
Step-by-Step:
-
Setup: Dry glassware thoroughly. Use an addition funnel with a pressure-equalizing arm.
-
Addition: Cool pyrazole substrate in dry
to 0°C. Add chlorosulfonic acid dropwise. Do not exceed 5°C internal temp. -
Quenching (High Risk): Pour reaction mixture onto crushed ice slowly with vigorous stirring. Never add water to the acid.
-
Waste: Neutralize aqueous waste with saturated
before disposal.
Environmental Fate & Ecotoxicology
Pyrazole sulfones are designed for stability (especially agrochemicals), which creates environmental persistence challenges.
Figure 2: Environmental Fate & Aquatic Toxicity Pathways of degradation and bioaccumulation in aquatic ecosystems.
Caption: Figure 2: High stability leads to runoff accumulation. Low hydrolysis rates increase exposure time for aquatic species, driving chronic toxicity classifications.
References
-
APVMA (2019). Public Release Summary on the Evaluation of the New Active Pyroxasulfone. Australian Pesticides and Veterinary Medicines Authority. Link
-
U.S. EPA (2012). Pyroxasulfone; Pesticide Tolerances. Federal Register. Link
-
Fisher Scientific (2021). Safety Data Sheet: 4-(Methylsulfonyl)aniline. Link
-
Clay, K. L., et al. (1977). "Metabolism of pyrazole.[7] Structure elucidation of urinary metabolites." Drug Metabolism and Disposition. Link
-
Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors." RSC Medicinal Chemistry. Link
-
Nufarm (2023). Safety Data Sheet: Pyroxasulfone 850WG Herbicide. Link
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. CSI --- PDF VIEWER [cdn.nufarm.com]
- 4. za.uplcorp.com [za.uplcorp.com]
- 5. transportation.ky.gov [transportation.ky.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Abstract
Overall Synthetic Pathway
The synthesis is designed as a three-step sequence, beginning with commercially available starting materials. This approach allows for the modular construction of the target molecule, ensuring adaptability and control at each stage.
Caption: Proposed three-step synthesis workflow.
Part 1: Synthesis of the β-Diketone Intermediate via Claisen Condensation
The foundational step in this synthesis is the formation of the 1,3-dicarbonyl moiety required for pyrazole construction. The Claisen condensation is a classic and highly effective carbon-carbon bond-forming reaction between an ester and a ketone, facilitated by a strong base. In this protocol, ethyl phenoxyacetate is condensed with acetone to yield the key intermediate, 1-phenoxy-3-butanone.
Protocol 1: Synthesis of 1-Phenoxy-3-butanone
Materials & Reagents:
| Reagent | IUPAC Name | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Ethyl Phenoxyacetate | Ethyl 2-phenoxyacetate | C₁₀H₁₂O₃ | 180.20 | 0.10 | 1.0 | 18.02 g |
| Acetone | Propan-2-one | C₃H₆O | 58.08 | 0.12 | 1.2 | 8.7 mL |
| Sodium Hydride (60%) | Sodium hydride | NaH | 24.00 | 0.11 | 1.1 | 4.40 g |
| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | 72.11 | - | - | 250 mL |
| Hydrochloric Acid (1M) | Hydrochloric acid | HCl | 36.46 | - | - | ~120 mL |
| Diethyl Ether | Ethoxyethane | C₄H₁₀O | 74.12 | - | - | 300 mL |
| Saturated NaCl soln. | Sodium chloride | NaCl | 58.44 | - | - | 100 mL |
Experimental Procedure:
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Base Suspension: Carefully add sodium hydride (60% dispersion in mineral oil, 4.40 g) to anhydrous THF (150 mL) in the flask.
-
Reactant Addition: In the dropping funnel, prepare a solution of ethyl phenoxyacetate (18.02 g) and acetone (8.7 mL) in anhydrous THF (100 mL).
-
Reaction Initiation: Add approximately 10% of the ester/ketone solution to the NaH suspension. The reaction is often initiated by gentle warming until gas evolution (H₂) is observed.
-
Controlled Addition: Once the reaction begins, add the remaining solution dropwise over 1 hour, maintaining a gentle reflux. The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the ketone, forming the enolate nucleophile that drives the condensation.[3]
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup & Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Acidification: Acidify the aqueous mixture to a pH of ~5-6 with 1M HCl. This step protonates the enolate of the β-diketone product, which is stabilized by the base.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated NaCl solution (brine), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-phenoxy-3-butanone. The product can be purified further by vacuum distillation if necessary.
Part 2: Knorr Synthesis of the Pyrazole Core
The Knorr pyrazole synthesis is a robust and widely-used method for constructing the pyrazole ring.[4][5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6]
Protocol 2: Synthesis of 5-(1-Phenoxyethyl)-1H-pyrazole
Materials & Reagents:
| Reagent | IUPAC Name | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1-Phenoxy-3-butanone | 1-Phenoxybutan-2-one | C₁₀H₁₂O₂ | 164.20 | 0.08 | 1.0 | 13.14 g |
| Hydrazine Hydrate | Hydrazine monohydrate | N₂H₄·H₂O | 50.06 | 0.096 | 1.2 | 4.8 mL |
| Ethanol | Ethanol | C₂H₅OH | 46.07 | - | - | 200 mL |
| Glacial Acetic Acid | Ethanoic acid | CH₃COOH | 60.05 | - | Catalyst | ~1 mL |
| Ethyl Acetate | Ethyl ethanoate | C₄H₆O₂ | 88.11 | - | - | 300 mL |
| Sat. NaHCO₃ soln. | Sodium bicarbonate | NaHCO₃ | 84.01 | - | - | 150 mL |
Experimental Procedure:
-
Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1-phenoxy-3-butanone intermediate (13.14 g) in ethanol (200 mL).
-
Catalyst Addition: Add glacial acetic acid (~1 mL) to the solution. The acid catalyzes the initial condensation between the hydrazine and one of the carbonyl groups to form a hydrazone intermediate.[5]
-
Hydrazine Addition: Add hydrazine hydrate (4.8 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize the acetic acid, followed by a brine wash.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude pyrazole product.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Causality & Scientific Integrity Note on Regioselectivity: The use of an unsymmetrical β-diketone like 1-phenoxy-3-butanone introduces the challenge of regioselectivity. The initial nucleophilic attack by hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers: 3-(1-phenoxyethyl)-1H-pyrazole and the desired 5-(1-phenoxyethyl)-1H-pyrazole.[7][8] The reaction outcome is influenced by steric and electronic factors; typically, the less sterically hindered carbonyl is attacked preferentially.[2] It is imperative to characterize the purified product thoroughly using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to definitively assign the correct regiochemistry.[7]
Caption: Potential regioisomeric pathways in the Knorr synthesis.
Part 3: N-Sulfonylation of the Pyrazole Ring
The final step introduces the methylsulfonyl group onto the N1 position of the pyrazole ring. This is a standard sulfonamidation reaction where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.[9] A non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Protocol 3: Synthesis of 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Materials & Reagents:
| Reagent | IUPAC Name | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 5-(1-Phenoxyethyl)-1H-pyrazole | 5-(1-Phenoxyethyl)-1H-pyrazole | C₁₁H₁₂N₂O | 188.23 | 0.05 | 1.0 | 9.41 g |
| Methanesulfonyl Chloride | Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | 0.055 | 1.1 | 4.3 mL |
| Triethylamine | N,N-Diethylethanamine | (C₂H₅)₃N | 101.19 | 0.06 | 1.2 | 8.4 mL |
| Dichloromethane (DCM) | Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 200 mL |
| Hydrochloric Acid (1M) | Hydrochloric acid | HCl | 36.46 | - | - | 100 mL |
Experimental Procedure:
-
Reactor Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-(1-phenoxyethyl)-1H-pyrazole (9.41 g) in anhydrous dichloromethane (DCM, 150 mL).
-
Base Addition: Add triethylamine (8.4 mL) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Slowly add methanesulfonyl chloride (4.3 mL) dropwise to the cooled solution over 20 minutes. The triethylamine acts as a base to scavenge the HCl byproduct, driving the reaction to completion.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC until the starting pyrazole is consumed.
-
Workup & Quenching: Quench the reaction by adding 1M HCl (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the final target compound, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
References
-
Faria, J. V., et al. (2017). Pyrazole-based compounds as kinase inhibitors: an overview of the last decade. Future Medicinal Chemistry. Available at: [Link]
-
Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[2] Available at: [Link]
-
Ferreira, V. F., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules.[1] Available at: [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Chemistry LibreTexts.[3] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal.[10] Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.[4] Available at: [Link]
-
Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules.[11] Available at: [Link]
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step preparation of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Executive Summary
This application note details a robust, modular protocol for the preparation of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole . Unlike traditional cyclization methods, which often yield mixtures of N1/N2 isomers or favor the thermodynamically stable 3-substituted products, this protocol utilizes Directed Ortho-Metalation (DoM) . This strategy leverages the sulfonyl group as a directing group to exclusively functionalize the C5 position, ensuring 100% regiocontrol.
Target Audience: Medicinal Chemists, Process Development Scientists. Key Reaction Class: N-Sulfonylation, Lithiation-Substitution, Mitsunobu Etherification.
Strategic Retrosynthesis & Pathway
The synthesis is broken down into three critical phases to ensure intermediate stability and structural verification.
-
Phase 1: Synthesis of the core scaffold, 1-(methylsulfonyl)-1H-pyrazole.
-
Phase 2: C5-Lithiation and trapping with acetaldehyde to install the hydroxyethyl handle.
-
Phase 3: Construction of the ether linkage via Mitsunobu coupling to avoid elimination side-products common with secondary mesylates.
Reaction Pathway Diagram
Figure 1: Modular synthetic pathway utilizing Directed Ortho-Metalation (DoM).
Detailed Experimental Protocols
Phase 1: Scaffold Preparation (N-Sulfonylation)
Objective: Prepare the directing group-protected pyrazole. Mechanism: Nucleophilic attack of pyrazole nitrogen on the sulfonyl chloride.
Reagents:
-
1H-Pyrazole (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (Et
N) (1.5 eq) -
Dichloromethane (DCM) (Solvent, 0.5 M)
Protocol:
-
Setup: Charge a round-bottom flask with 1H-pyrazole and dry DCM under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Base Addition: Add Et
N dropwise over 10 minutes. -
Sulfonylation: Add MsCl dropwise via syringe pump or addition funnel over 30 minutes, maintaining internal temperature
. The reaction is exothermic. -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Quench with saturated NaHCO
. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethanol or pass through a short silica plug.
-
Yield Target: >90%[1]
-
Checkpoint:
NMR should show a singlet for Ms group (~3.2 ppm) and characteristic pyrazole protons.
-
Phase 2: C5-Lithiation & Hydroxyethylation
Objective: Regioselective installation of the carbon chain. Critical Control: Temperature must remain below -70°C to prevent desulfonylation or "halogen dance" type rearrangements (if halogens were present).
Reagents:
-
1-(methylsulfonyl)-1H-pyrazole (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.2 eq) [Freshly prepared or commercial 2.0 M solution]
-
Acetaldehyde (1.5 eq) [Freshly distilled recommended]
-
Anhydrous THF (Solvent, 0.2 M)
Protocol:
-
Inert Setup: Flame-dry a 3-neck flask and cool under Argon flow. Add anhydrous THF and the sulfonyl-pyrazole substrate.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Lithiation: Add LDA solution dropwise down the side of the flask over 20 minutes. The solution may turn yellow/orange.
-
Mechanistic Note: The sulfonyl oxygen coordinates Li, directing deprotonation specifically to C5 (the ortho position).
-
-
Incubation: Stir at -78°C for 45 minutes to ensure complete lithiation.
-
Electrophile Addition: Add Acetaldehyde (neat or in minimal THF) dropwise.
-
Quench: Stir at -78°C for 30 mins, then allow to warm to 0°C. Quench with saturated NH
Cl solution. -
Isolation: Extract with EtOAc (3x). Dry (MgSO
) and concentrate. -
Purification: Flash Chromatography (Gradient: 10%
40% EtOAc in Hexanes).-
Product: 1-(1-(methylsulfonyl)-1H-pyrazol-5-yl)ethanol.
-
Phase 3: Ether Formation (Mitsunobu Reaction)
Objective: Form the phenoxy ether under mild neutral conditions to avoid elimination of the secondary alcohol to a vinyl pyrazole.
Reagents:
-
Intermediate Alcohol (from Phase 2) (1.0 eq)
-
Phenol (1.2 eq)
-
Triphenylphosphine (PPh
) (1.5 eq) -
DEAD (Diethyl azodicarboxylate) or DIAD (1.5 eq)
-
Anhydrous THF or Toluene
Protocol:
-
Mixing: Dissolve the Intermediate Alcohol, Phenol, and PPh
in anhydrous THF at 0°C. -
Activation: Add DEAD dropwise over 15 minutes. The solution will turn orange and fade to yellow.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16h).
-
Workup: Concentrate solvent directly.
-
Purification: Triturate the residue with cold Et
O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid. Purify the filtrate via Flash Chromatography (Silica, Hexane/EtOAc gradient).-
Note: If TPPO removal is difficult, use a polymer-supported phosphine or run the column using DCM/MeOH.
-
Analytical Data Summary
| Fragment | Technique | Expected Signal / Observation |
| Sulfonyl Group | Singlet, | |
| Pyrazole Core | Two doublets (C3-H, C4-H) or broad singlets depending on resolution. C5-H is absent . | |
| Ethyl Chain | Quartet ( | |
| Phenoxy Group | Multiplet, | |
| Mass Spec | LC-MS (ESI+) |
Troubleshooting & Optimization
Issue: Low Yield in Lithiation Step
-
Cause: Presence of moisture or temperature fluctuation.
-
Solution: Ensure THF is distilled from Na/Benzophenone. Keep internal probe temperature strictly
during LDA addition.
Issue: Elimination to Vinyl Pyrazole
-
Observation: Appearance of olefinic protons (
5.0-6.0 ppm) and loss of the chiral center. -
Solution: This occurs if the Mitsunobu reaction is too basic or heated. Ensure DEAD is added slowly at 0°C. Alternatively, use ADDP/PBu
for a more robust Mitsunobu variation.
Issue: Regioisomer Contamination
-
Observation: Multiple sulfonyl peaks.
-
Solution: This route is highly regioselective. If isomers appear, check the purity of the starting 1-sulfonylpyrazole. If the sulfonyl group migrates (rare under these conditions), lower the temperature of the lithiation step.
References
-
Regioselective Lithiation of Pyrazoles
-
Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles.Acta Chemica Scandinavica, 44, 1050–1057. Link
- Note: Establishes the directing power of N-sulfonyl groups for C5-lithi
-
-
Mitsunobu Reaction on Heterocyclic Alcohols
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.Chemical Reviews, 109(6), 2551–2651. Link
-
-
General Pyrazole Synthesis (Reference for Cyclization vs. Functionalization)
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.Chemical Reviews, 111(11), 6984–7034. Link
-
-
Specific Analog Precedent (1-sulfonyl-5-substituted pyrazoles)
-
Aggarwal, R., et al. (2006). Regioselective synthesis of some new 1-aryl-5-substituted-1H-pyrazoles.Journal of Chemical Sciences, 118, 521–524. Link
-
Sources
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4][5][6] The target molecule, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, incorporates three key pharmacophoric elements: the pyrazole ring, a phenoxyethyl substituent, and a methylsulfonyl group. The methylsulfonyl moiety, in particular, is a recognized bioisostere for other functional groups and can significantly influence the physicochemical properties and biological activity of a molecule, often enhancing its metabolic stability and cell permeability.[6][7]
This application note provides a comprehensive, step-by-step guide for the synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, designed for researchers and professionals in drug development and organic synthesis. The described synthetic strategy is grounded in well-established chemical principles and provides detailed protocols, from the initial construction of the pyrazole core to the final N-sulfonylation. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy Overview
The synthesis of the target compound is approached through a logical three-step sequence. This strategy is designed for efficiency and control over the introduction of the desired functionalities.
-
Step 1: Synthesis of the Key Intermediate, 4-phenoxy-2,4-pentanedione. The synthesis commences with the preparation of a 1,3-dicarbonyl compound that already contains the phenoxyethyl moiety. This precursor is crucial for the subsequent cyclization reaction.
-
Step 2: Knorr Pyrazole Synthesis to Form 5-(1-phenoxyethyl)-1H-pyrazole. The classic Knorr pyrazole synthesis is employed, involving the cyclocondensation of the 1,3-dicarbonyl intermediate with hydrazine.[1][2][8] This method is widely used for its reliability and efficiency in forming the pyrazole ring.[9][10]
-
Step 3: N-Sulfonylation of the Pyrazole Core. The final step involves the introduction of the methylsulfonyl group onto the N1 position of the pyrazole ring. This is achieved through a sulfonylation reaction with methanesulfonyl chloride in the presence of a suitable base.[4][11]
The overall synthetic workflow is depicted in the diagram below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. name-reaction.com [name-reaction.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfonation of 5-(1-phenoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfonated Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of a sulfonic acid group (-SO₃H) via sulfonation can significantly modulate the physicochemical properties of a parent molecule. This modification can enhance aqueous solubility, a critical factor for bioavailability, and introduce a strong acidic handle for further chemical transformations or to act as a key pharmacophoric element for target binding.[1][2] Specifically, the sulfonation of substituted pyrazoles, such as 5-(1-phenoxyethyl)-1H-pyrazole, presents an opportunity to generate novel chemical entities with potentially improved drug-like properties.
This document provides a comprehensive guide to the reaction conditions for the sulfonation of 5-(1-phenoxyethyl)-1H-pyrazole. It delves into the underlying mechanistic principles, offers a detailed experimental protocol, and provides guidance on troubleshooting potential issues.
Mechanistic Insights and Regioselectivity
The sulfonation of pyrazole is an electrophilic aromatic substitution (EAS) reaction.[3][4] The electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), is generated from fuming sulfuric acid or chlorosulfonic acid.[3][5] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.
The regioselectivity of the sulfonation is governed by the electronic and steric effects of the substituents on the pyrazole ring.[6] In the case of 5-(1-phenoxyethyl)-1H-pyrazole, the key considerations are:
-
The Pyrazole Ring: The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2][6]
-
The 5-(1-phenoxyethyl) Substituent: This alkyl-ether group at the C5 position is generally considered to be an electron-donating group, which further activates the ring towards electrophilic substitution, particularly at the C4 position.[6]
-
The N1-H: The presence of a proton on the N1 nitrogen means that under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack.[6] However, sulfonation is typically carried out under conditions where the reaction can still proceed.
Based on these directing effects, the primary product of the sulfonation of 5-(1-phenoxyethyl)-1H-pyrazole is expected to be 5-(1-phenoxyethyl)-1H-pyrazole-4-sulfonic acid .
Experimental Protocol: Sulfonation using Chlorosulfonic Acid
This protocol outlines a general procedure for the sulfonation of 5-(1-phenoxyethyl)-1H-pyrazole using chlorosulfonic acid. Chlorosulfonic acid is a highly reactive and corrosive reagent that must be handled with extreme caution in a well-ventilated fume hood.[7][8][9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-(1-phenoxyethyl)-1H-pyrazole | ≥95% | Commercially available or synthesized | Ensure starting material is dry. |
| Chlorosulfonic acid (ClSO₃H) | Reagent Grade | Major chemical supplier | Handle with extreme care.[7][11] |
| Dichloromethane (DCM) | Anhydrous | Major chemical supplier | Use a dry, inert solvent. |
| Crushed Ice | For quenching the reaction. | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization. | ||
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Major chemical supplier | For drying the organic layer. |
Experimental Workflow Diagram
Caption: Experimental workflow for the sulfonation of 5-(1-phenoxyethyl)-1H-pyrazole.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-(1-phenoxyethyl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of substrate).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Sulfonating Agent: Add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5°C. Caution: The addition of chlorosulfonic acid is exothermic.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas.[8] Perform this step in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-(1-phenoxyethyl)-1H-pyrazole-4-sulfonic acid.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficient amount of sulfonating agent. | Increase the equivalents of chlorosulfonic acid. |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or allow the reaction to proceed at a slightly higher temperature (e.g., room temperature for a longer period). | |
| Formation of multiple products | Side reactions due to high temperature. | Maintain a low temperature during the addition of chlorosulfonic acid. |
| Sulfonation on the phenoxy ring. | While less likely due to the activated pyrazole ring, this can occur under harsh conditions. Consider using a milder sulfonating agent like a sulfur trioxide-amine complex.[12][13] | |
| Difficult work-up | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is water-soluble and remains in the aqueous layer. | If the sulfonic acid product is highly polar, it may be necessary to isolate it from the aqueous layer. This can be achieved by acidifying the aqueous layer and extracting with a more polar solvent, or by evaporating the aqueous layer and purifying the resulting solid. |
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. [7][9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[8][11]
-
All manipulations involving chlorosulfonic acid must be performed in a certified chemical fume hood.[10]
-
Have an emergency shower and eyewash station readily accessible.[10]
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]
-
Spills should be neutralized with a suitable agent like sodium bicarbonate and cleaned up according to institutional safety protocols. Do not use water to clean up spills.[7]
Conclusion
The sulfonation of 5-(1-phenoxyethyl)-1H-pyrazole provides a direct route to a potentially valuable building block for drug discovery. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can successfully synthesize the target sulfonic acid derivative. The enhanced polarity and functionality of the sulfonated product open up new avenues for analog synthesis and the exploration of novel biological activities.
References
- Benchchem. Improving Selectivity in Electrophilic Substitution of Pyrazoles.
- Scribd. Complete Electrophilic Substitution Reactions Pyrazole.
- Atul Ltd. Chlorosulfonic acid.
- ACS Publications. The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry.
- Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- NJ.gov. HAZARD SUMMARY - CHLOROSULPHONIC ACID.
- R Discovery. Sulfonylation of Five‐Membered Aromatic Heterocycles Compounds through Nucleophilic Aromatic Substitution: Concerted or Stepwise Mechanism?.
- SafeRack. Chlorosulfonic Acid Chemical Overview.
- Google Books. Mechanistic Aspects in Aromatic Sulfonation.
- RSC Publishing. Sulfation made simple: a strategy for synthesising sulfated molecules.
- CDH Fine Chemical. Chloro Sulphonic Acid MATERIAL SAFETY DATA SHEET.
- Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- PMC - NIH. Chemical Sulfation of Small Molecules – Advances and Challenges.
- ResearchGate. Several synthetic methods for sulfonated pyrazoles.
- OpenOChem Learn. EAS-Sulfonation.
- PMC - NIH. Chemical approaches to the sulfation of small molecules: current progress and future directions.
- Intermediate Organic Chemistry. Heterocyclic Chemistry.
- Benchchem. 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- ACS Publications. Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes.
- ResearchGate. Chemical approaches to the sulfation of small molecules: current progress and future directions.
- Portland Press. Chemical approaches to the sulfation of small molecules: current progress and future directions.
- University of Rochester. About Workup.
- ResearchGate. Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles.
- PMC - NIH. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
- PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- Organic Chemistry Portal. Pyrazole synthesis.
- YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- ResearchGate. Aromatic sulfonation procedure?.
- Introduction to Organic Chemistry. Reaction: Sulfonation.
- Chemistry Steps. Sulfonation of Benzene.
Sources
- 1. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atul.co.in [atul.co.in]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. saferack.com [saferack.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole as a Chemical Intermediate
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS No. 241127-13-9) as a versatile chemical intermediate. While public documentation on this specific molecule is nascent, its structural motifs—a substituted pyrazole core, an N-sulfonyl group, and a phenoxyethyl side chain—position it as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. This guide is built upon established principles of pyrazole chemistry and offers both theoretical grounding and practical, field-proven protocols.
Scientific Rationale and Strategic Value
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic value of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole lies in the unique combination of its substituents, which allows for multifaceted applications in drug discovery programs.
-
The N-Sulfonyl Group: The methylsulfonyl group at the N1 position of the pyrazole ring is a critical modulator of the molecule's physicochemical and biological properties. It can act as a hydrogen bond acceptor and can influence the overall electronic nature of the pyrazole ring. In many drug candidates, a sulfonyl group is introduced to enhance binding affinity to target proteins or to improve pharmacokinetic profiles.
-
The 5-(1-phenoxyethyl) Substituent: This side chain introduces a degree of lipophilicity and conformational flexibility. The ether linkage and the aromatic phenoxy group provide opportunities for further functionalization or can be key pharmacophoric elements that interact with biological targets.
-
The Pyrazole Core: The inherent aromaticity and the presence of two nitrogen atoms make the pyrazole ring a versatile platform for creating diverse chemical libraries. The specific substitution pattern of the target molecule allows for the exploration of chemical space around this core.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is presented in the table below.
| Property | Value | Source |
| CAS Number | 241127-13-9 | [4] |
| Molecular Formula | C12H14N2O3S | [4] |
| Molecular Weight | 266.32 g/mol | [4] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Solubility | (Predicted) Soluble in common organic solvents (DCM, THF, DMF) | General knowledge |
Handling and Storage: As with many sulfonyl-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Proposed Synthetic Protocol: A Representative Approach
Workflow for the Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole - CAS:241127-13-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Advanced Crystallization Protocols for 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Introduction & Thermodynamic Rationale
1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS: 241127-13-9) is a highly functionalized pyrazole derivative featuring a strongly electron-withdrawing and polar methylsulfonyl group, coupled with a lipophilic phenoxyethyl ether moiety. In pharmaceutical and agrochemical development, isolating this compound with high polymorphic purity and optimal particle size is critical for downstream formulation and stability.
Designing a reliable crystallization process requires a deep understanding of the molecule's intermolecular interactions. The compound lacks classical hydrogen bond donors but possesses multiple strong hydrogen bond acceptors (the sulfonyl oxygens, the ether oxygen, and the pyrazole nitrogen). Consequently, it exhibits high solubility in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) and temperature-dependent solubility in protic solvents (e.g., Isopropanol, Ethanol) due to dynamic hydrogen-bonding networks [1].
Physicochemical Profiling
To establish a self-validating crystallization system, we first must map the quantitative physicochemical parameters that dictate solvent selection.
Table 1: Physicochemical Properties of the Target API
| Property | Value | Structural Implication |
| Chemical Name | 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole | N/A |
| CAS Number | 241127-13-9 | N/A |
| Molecular Formula | C12H14N2O3S | N/A |
| Molecular Weight | 266.32 g/mol | Moderate size, highly crystalline potential |
| H-Bond Acceptors | 5 | Strong affinity for protic solvents (alcohols) |
| H-Bond Donors | 0 | Relies on solvent for H-bond networks |
| Stereochemistry | 1 Chiral Center (Racemic mixture assumed) | Potential for diastereomeric salt resolution |
Solvent System Selection & Causality
The choice of crystallization method is dictated by the desired outcome: bulk purification, high-yield recovery, or structural elucidation.
Table 2: Solvent System Comparison for Crystallization Workflows
| Method | Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | Primary Application |
| Cooling | Isopropanol (IPA) | N/A | N/A | Scalable bulk purification, polymorph control |
| Anti-Solvent | Ethyl Acetate (EtOAc) | Heptane | 1:3 to 1:4 | High-yield recovery, intermediate isolation |
| Vapor Diffusion | Dichloromethane (DCM) | Pentane | 1:5 (Reservoir) | Single-crystal X-ray diffraction (SCXRD) |
Causality of Selection: Isopropanol (IPA) is selected for cooling crystallization because its protic nature interacts with the sulfonamide acceptors at high temperatures, but the thermal energy reduction drastically lowers solubility, creating a wide Metastable Zone Width (MSZW) ideal for controlled crystal growth [1, 2]. Conversely, the Ethyl Acetate/Heptane system exploits the lipophilic phenoxy group; EtOAc dissolves the compound via dipole-dipole interactions, while the non-polar Heptane acts as a potent anti-solvent to force supersaturation [3, 4].
Crystallization workflow for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
Experimental Protocols
Protocol 1: Seeded Cooling Crystallization (Scalable Purification)
This protocol is designed to reject structurally similar impurities and control the particle size distribution (PSD) by avoiding spontaneous "crashing out" of the product.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in 40 mL of Isopropanol (IPA) in a jacketed reactor.
-
Heating: Heat the suspension to 75°C under continuous agitation (250 rpm) until complete dissolution is achieved. Causality: 75°C provides maximum kinetic energy to disrupt the crude crystal lattice and fully solvate the molecules.
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor. Causality: Removes insoluble foreign particulates that could act as unwanted heterogeneous nucleation sites.
-
Controlled Cooling & Seeding: Cool the solution linearly to 60°C at a rate of 0.5°C/min. Introduce 0.1 g (1 wt%) of pure seed crystals.
-
Aging: Hold the temperature at 60°C for 60 minutes. Causality: This critical aging step allows the seed crystals to heal and establishes a controlled secondary nucleation environment, consuming supersaturation slowly and preventing the rapid precipitation of amorphous fines.
-
Final Cooling: Cool the suspension to 5°C at a slow rate of 0.2°C/min.
-
Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (5°C) IPA to displace mother liquor without dissolving the product. Dry under vacuum at 40°C for 12 hours.
Protocol 2: Anti-Solvent Addition (High-Yield Recovery)
Ideal for late-stage medicinal chemistry where maximizing yield from small-scale synthesis is prioritized over precise particle size control [3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.0 g of the compound in 10 mL of Ethyl Acetate (EtOAc) at 40°C.
-
Clarification: Filter through a 0.22 µm syringe filter to ensure a homogenous starting solution.
-
Anti-Solvent Addition: While stirring at 300 rpm, begin adding Heptane dropwise via a syringe pump at a rate of 0.5 mL/min. Causality: Dropwise addition maintains the system within the metastable zone, promoting the growth of existing nuclei rather than crashing out impurities through uncontrolled, localized supersaturation.
-
Cloud Point Identification: Pause the addition when the solution becomes persistently turbid (the "cloud point", typically around 15-20 mL of Heptane). Hold for 30 minutes to allow nucleation to stabilize.
-
Completion: Resume Heptane addition until a total of 40 mL has been added (1:4 EtOAc:Heptane ratio).
-
Isolation: Filter the white crystalline solid, wash with 5 mL of Heptane, and dry under vacuum at ambient temperature.
Protocol 3: Vapor Diffusion (Single-Crystal Growth for SCXRD)
Used to grow high-quality, defect-free single crystals required for absolute stereochemical determination.
Step-by-Step Methodology:
-
Inner Vial Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial. Leave the vial uncapped.
-
Outer Chamber Preparation: Place 3 mL of Pentane into a larger 10 mL glass vial with a tight-sealing Teflon cap.
-
Diffusion Setup: Carefully place the 2 mL vial inside the 10 mL vial and seal the outer vial tightly.
-
Incubation: Store the setup in a vibration-free environment at 20°C for 3 to 7 days. Causality: The highly volatile Pentane slowly diffuses through the vapor phase into the DCM solution. This creates an extremely slow, thermodynamically controlled increase in supersaturation, allowing molecules to perfectly align into a macroscopic single-crystal lattice without defects.
Thermodynamic pathway of nucleation and crystal growth.
Analytical Characterization
To validate the success of the crystallization, the following orthogonal analytical techniques must be employed:
-
Powder X-Ray Diffraction (PXRD): Confirms the polymorphic form. The sharp, distinct diffraction peaks will differentiate the crystalline product from any amorphous crash-out.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and detects any solvates. A sharp endothermic peak indicates high crystal lattice purity.
-
Proton NMR (1H-NMR): Run in CDCl3 or DMSO-d6 to ensure no residual solvent (e.g., Isopropanol or EtOAc) is trapped within the crystal lattice, a common issue with sulfonamide derivatives if dried improperly.
References
-
ACS Publications. "Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor". Organic Process Research & Development. Available at:[Link]
- Google Patents. "Sulfonamide derivatives" (WO2010079443A1). World Intellectual Property Organization.
-
IUCr Journals. "Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate". Acta Crystallographica Section E. Available at:[Link]
Application Note: Regioselective Scale-Up Synthesis of 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Document Type: Technical Protocol & Scale-Up Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Strategic Rationale & Synthetic Challenges
The pyrazole ring is a privileged scaffold in modern drug discovery and agrochemical development. However, the synthesis of 1,5-disubstituted pyrazoles—specifically 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole—presents a notorious regioselectivity challenge. Traditional N-sulfonylation of 3(5)-substituted pyrazoles inherently favors the thermodynamically stable 1,3-isomer due to reduced steric hindrance.
To bypass this limitation during scale-up, this protocol completely avoids late-stage N-sulfonylation. Instead, we employ a highly controlled, two-step de novo pyrazole annulation . By utilizing a Claisen condensation to generate a highly differentiated 1,3-ketoaldehyde surrogate, followed by a regioselective cyclocondensation with methanesulfonylhydrazine, we lock the phenoxyethyl group exclusively at the C5 position.
Mechanistic Causality: Overcoming the 1,3- vs 1,5-Isomer Dilemma
The success of this scale-up relies on exploiting the distinct electrophilicities of the intermediate's carbonyl groups and the differential nucleophilicities of the hydrazine nitrogens.
-
Claisen Condensation: Deprotonation of 3-phenoxybutan-2-one occurs kinetically at the less-hindered terminal methyl group. Condensation with ethyl formate yields 4-phenoxy-3-oxopentanal. This intermediate possesses two distinct electrophilic centers: a highly reactive aldehyde and a sterically hindered ketone.
-
Regioselective Cyclocondensation: Methanesulfonylhydrazine (
) features a highly nucleophilic terminal amine ( ) and a weakly nucleophilic sulfonamide nitrogen ( ). The group rapidly and selectively attacks the highly electrophilic aldehyde carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization is forced to occur between the group and the ketone, yielding exclusively the 1,5-isomer.
This sequence is highly dependent on the solvent environment. As documented in recent multicomponent pyrazole synthesis literature, the use of fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) acts as a strong hydrogen-bond donor, stabilizing the highly polarized transition state and preventing the formation of unwanted regioisomers[BenchChem, 2025].
Fig 1. Regioselective synthesis pathway of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
Quantitative Optimization of Reaction Conditions
To validate the choice of TFE for pilot-scale operations, a solvent screening was conducted. The data below demonstrates that while standard alcohols (EtOH) yield unacceptable mixtures, fluorinated solvents drastically shift the thermodynamic equilibrium toward the target 1,5-isomer[Beilstein Journals, 2024].
| Solvent System | Temperature (°C) | Hydrogen Bonding Capacity (α) | Regioisomeric Ratio (1,5 : 1,3) | Isolated Yield (%) | Scale-Up Viability |
| Ethanol (EtOH) | 50 | 0.83 | 75 : 25 | 68% | Low (Costly separation) |
| Tetrahydrofuran (THF) | 50 | 0.00 | 60 : 40 | 55% | Poor |
| 2,2,2-Trifluoroethanol (TFE) | 50 | 1.51 | 95 : 5 | 88% | Optimal (Cost/Performance) |
| Hexafluoroisopropanol (HFIP) | 50 | 1.96 | 98 : 2 | 91% | Low (Prohibitive cost) |
Table 1: Impact of solvent hydrogen-bond donor capacity on the regioselective cyclocondensation of pyrazoles.
Industrial Scale-Up Workflow
The process is designed as a self-validating, two-reactor continuous batch workflow. Toluene is utilized in Reactor 1 to manage the Claisen condensation exotherm and facilitate a direct aqueous workup.
Fig 2. Industrial scale-up workflow for the two-step continuous batch production.
Step-by-Step Self-Validating Protocols
Protocol A: Synthesis of 4-Phenoxy-3-oxopentanal (Claisen Condensation)
Note: Sodium methoxide (NaOMe) is selected over sodium hydride (NaH) to eliminate the severe explosion hazard of hydrogen gas evolution at scale.
-
Preparation: Purge a 50 L glass-lined reactor (Reactor 1) with
. Charge 20 L of anhydrous Toluene and 1.5 kg (27.7 mol) of NaOMe powder. -
Cooling: Chill the suspension to 0–5 °C under continuous agitation (150 rpm).
-
Addition: Prepare a mixture of 3-phenoxybutan-2-one (4.1 kg, 25.0 mol) and Ethyl formate (2.2 kg, 30.0 mol). Add this mixture dropwise to Reactor 1 over 2 hours.
-
Causality: Slow addition prevents localized depletion of the base and controls the heat of the reaction, suppressing self-condensation of the ketone.
-
-
Maturation: Allow the reaction to warm to 25 °C and stir for 4 hours.
-
Self-Validation (IPC 1): Sample the slurry. GC-FID analysis must show < 1.0% area of starting 3-phenoxybutan-2-one. If > 1.0%, continue stirring for 2 additional hours.
-
Workup: Quench the reaction by slowly adding 10 L of 2M HCl (aq) while maintaining the temperature below 20 °C. Separate the phases. Wash the organic layer with 5 L of brine, dry over anhydrous
, and concentrate under reduced pressure to yield the crude 1,3-ketoaldehyde as a viscous oil.
Protocol B: Regioselective Cyclocondensation and Isolation
Note: The intermediate is utilized directly without further purification to prevent degradation of the sensitive aldehyde moiety.
-
Preparation: Transfer the crude 4-phenoxy-3-oxopentanal into Reactor 2. Charge 15 L of 2,2,2-Trifluoroethanol (TFE).
-
Reagent Addition: Add Methanesulfonylhydrazine (2.85 kg, 25.9 mol) in portions over 30 minutes at 20 °C.
-
Cyclization: Heat the reactor to 50 °C and maintain for 4 hours.
-
Causality: Heating drives the dehydration step (loss of
) necessary to close the pyrazole ring and aromatize the system[ResearchGate, 2024].
-
-
Self-Validation (IPC 2): Pull an aliquot for HPLC analysis. The ratio of the 1,5-isomer to the 1,3-isomer must be ≥ 95:5, and remaining intermediate must be < 0.5%.
-
Solvent Swap & Crystallization: Distill off TFE under vacuum (TFE can be recovered and recycled). Redissolve the concentrated residue in 10 L of Ethanol at 60 °C. Slowly charge 15 L of Heptane (anti-solvent) over 1 hour.
-
Isolation: Cool the mixture linearly to 5 °C over 4 hours to induce crystallization. Filter the resulting white crystalline solid via a Nutsche filter. Wash the cake with cold Heptane (5 L).
-
Drying: Dry the product in a vacuum oven at 45 °C for 12 hours until the moisture content is < 0.5% (Karl Fischer titration).
References
-
Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps". Source: Beilstein Journals.[Link]
-
Heliyon. "Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives". Source: ResearchGate.[Link]
Application Notes and Protocols for the Dissolution of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Introduction: The Critical Role of Solvent Selection in Drug Discovery
In the realm of drug development and scientific research, the successful dissolution of a compound is the foundational step for a multitude of downstream applications, from analytical characterization to biological screening. The compound 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a molecule featuring a heterocyclic pyrazole core, a polar sulfonyl group, and a lipophilic phenoxyethyl moiety, presents a unique solubility challenge. Its multifaceted structure suggests a nuanced interaction with various solvents. This guide provides a comprehensive, experience-driven approach to selecting an appropriate solvent system for this compound, moving beyond mere trial-and-error to a rational, predictive, and verifiable methodology. The principles and protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible dissolution, thereby accelerating their research endeavors.
Physicochemical Profile and Solubility Prediction
A thorough understanding of the physicochemical properties of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is paramount for predicting its solubility behavior.
Chemical Structure:
Structural Analysis and Polarity Estimation:
-
Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms, contributing to its polarity and ability to participate in hydrogen bonding.[2]
-
Methylsulfonyl Group: The -SO₂CH₃ group is strongly polar and acts as a hydrogen bond acceptor. The sulfonamide functional group is a common scaffold in medicinal chemistry.[3][4]
-
Phenoxyethyl Group: The phenoxy and ethyl components introduce lipophilic character to the molecule, which will influence its solubility in non-polar solvents.
-
Overall Polarity: The combination of these functional groups suggests that 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a polar molecule, but with significant non-polar regions. This amphiphilic nature indicates that it is unlikely to be highly soluble in either extreme of the polarity spectrum (e.g., water or hexane).
Systematic Solvent Screening Protocol
A systematic approach to solvent screening is crucial for efficiently identifying an optimal solvent. The following protocol outlines a tiered approach, starting with a broad range of common laboratory solvents.
Experimental Workflow for Solvent Screening
Caption: A streamlined workflow for initial solvent screening.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a small amount of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (e.g., 1-5 mg) into individual, clean vials.
-
Solvent Addition: Add a fixed volume of each test solvent (e.g., 100 µL) to the respective vials.
-
Equilibration: Cap the vials and agitate them at a consistent temperature (e.g., room temperature) for a set period (e.g., 15-30 minutes). Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample.
-
Visual Assessment: Observe each vial for complete dissolution. A clear solution indicates good solubility, while a hazy solution or visible solid particles suggest partial or poor solubility.
-
Categorization: Classify the solvents based on the visual assessment: "Freely Soluble," "Sparingly Soluble," or "Insoluble."
-
Confirmation (Optional but Recommended): For critical applications, confirm dissolution by filtering the solution through a 0.45 µm filter and analyzing the filtrate by a suitable analytical method like HPLC-UV to quantify the amount of dissolved compound.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale |
| Protic | Methanol | 5.1 | Moderate to Good | The hydroxyl group can hydrogen bond with the pyrazole and sulfonyl moieties. |
| Ethanol | 4.3 | Moderate to Good | Similar to methanol but slightly less polar; a versatile and less toxic option.[5] | |
| Isopropanol | 3.9 | Moderate | Lower polarity may be beneficial if the phenoxyethyl group dominates solubility. | |
| Aprotic Polar | Acetonitrile | 5.8 | Moderate to Good | A good solvent for many organic compounds, its polarity is suitable for the target molecule. |
| Acetone | 5.1 | Good | A versatile ketone that can dissolve a wide range of compounds.[5] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent | A highly polar aprotic solvent, often a "last resort" due to its high boiling point and potential for reaction. | |
| N,N-Dimethylformamide (DMF) | 6.4 | Excellent | Similar to DMSO, a powerful solvent but with associated health and environmental concerns.[6] | |
| Aprotic Non-Polar | Dichloromethane (DCM) | 3.1 | Moderate to Poor | The lipophilic character of the phenoxyethyl group might allow for some solubility. |
| Toluene | 2.4 | Poor | Unlikely to be a good solvent on its own but could be useful in a co-solvent system. | |
| Heptane/Hexane | 0.1 | Insoluble | Included as negative controls to understand the compound's lipophilicity. | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Moderate to Good | A cyclic ether with moderate polarity that can be effective for compounds with mixed polarity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | Moderate | A "greener" alternative to THF with similar solvent properties. |
Optimization of Dissolution: Co-Solvent Systems and Other Techniques
For many pharmaceutical compounds, a single solvent may not provide the desired solubility. In such cases, co-solvent systems or other solubilization techniques are employed.[7]
Co-Solvent Strategy:
If 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole exhibits partial solubility in a preferred solvent (e.g., for a biological assay), a co-solvent can be introduced to enhance solubility.
Logical Approach to Co-Solvent Selection
Caption: Decision-making process for developing a co-solvent system.
Protocol for Co-Solvent System Development:
-
Primary Solvent Selection: Choose the primary solvent based on the final application (e.g., water or a specific buffer for biological assays).
-
Co-solvent Selection: Based on the initial screening, select a water-miscible organic solvent in which the compound is highly soluble (e.g., ethanol, DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the chosen co-solvent.
-
Titration: Gradually add the stock solution to the primary solvent while vortexing.
-
Observation: Note the point at which precipitation occurs. This will determine the maximum allowable concentration of the co-solvent in the final solution.
-
Optimization: Aim for the lowest effective concentration of the co-solvent to minimize potential artifacts in downstream experiments.
Alternative Solubilization Strategies:
If co-solvents are not suitable or effective, other advanced techniques can be considered, particularly for poorly water-soluble drugs.[8][9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly increase solubility. The pyrazole moiety is weakly basic, and its protonation in acidic conditions might enhance aqueous solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[7]
-
Particle Size Reduction: Micronization or nanocrystal formation increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][10]
Troubleshooting Common Dissolution Issues
| Issue | Potential Cause | Recommended Action |
| Compound "oils out" instead of dissolving | The solvent is not sufficiently polar to fully solvate the molecule, or the melting point of the compound is low. | Try a more polar solvent or a co-solvent system. Gentle heating may help, but monitor for degradation. |
| Precipitation occurs over time | The solution is supersaturated, or the compound is unstable in the chosen solvent. | Prepare a less concentrated solution. Evaluate the stability of the compound in the solvent over time using an analytical technique like HPLC. |
| Inconsistent solubility results | Variability in compound purity, water content in solvents, or temperature fluctuations. | Ensure the compound is of high purity and solvents are anhydrous (if required). Control the temperature during the dissolution process. |
| Compound degrades upon dissolution | The solvent is reactive with the compound (e.g., protic solvents with sensitive functional groups). | Screen for less reactive solvents. Store the solution at a lower temperature and for a shorter duration. |
Conclusion
The selection of an appropriate solvent for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a critical step that requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the structured screening and optimization protocols detailed in this guide, researchers can confidently prepare solutions of known concentration and stability. This methodical process not only saves time and resources but also ensures the integrity and reproducibility of subsequent experiments, ultimately contributing to the successful advancement of research and development projects.
References
- Vertex AI Search. (2025).
- Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.
- MDPI. (2024).
- PMC. (n.d.).
- Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
- (n.d.).
- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- ACS Publications. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- 北京欣恒研科技有限公司. (n.d.). 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
- PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
- ACS Publications. (2009).
- Chem-Impex. (n.d.). 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.
- Benchchem. (n.d.).
- PMC. (2020).
- (n.d.).
- ResearchGate. (2025). 1-[4-(Methylsulfonyl)
- MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- UCD School of Chemistry. (n.d.). APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES.
- PMC. (2024).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF.
Sources
- 1. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole - CAS:241127-13-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. orientjchem.org [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]
- 5. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrazole Sulfonyl Derivatives
Executive Summary
Pyrazole sulfonyl derivatives, particularly pyrazole sulfonamides, represent a class of privileged pharmacophores in medicinal chemistry. They form the structural foundation of highly selective COX-2 inhibitors (e.g., Celecoxib)[1] and potent Carbonic Anhydrase (CA) inhibitors[2]. Historically, synthesizing these complex heterocycles via conventional Knorr pyrazole synthesis or Claisen-Schmidt condensations required prolonged reflux times (often 7 to 24 hours) and yielded significant thermal degradation by-products[3].
This application note outlines the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can reduce reaction times to mere minutes, dramatically improve atom economy, and establish a greener, self-validating workflow for drug development[4].
Mechanistic Rationale: The Microwave Advantage (E-E-A-T)
To optimize synthesis, it is critical to understand why microwave irradiation outperforms conventional conductive heating for pyrazole cyclization.
-
Dielectric Heating vs. Thermal Conduction : Traditional oil baths heat vessels from the outside in, relying on thermal conductivity. Microwave irradiation (typically at 2.45 GHz) couples directly with the dipoles of the solvent and the reactants[4]. This results in rapid, volumetric "in-core" heating, eliminating temperature gradients and preventing the localized overheating that causes product degradation.
-
Stabilization of Polar Transition States : The cyclization of a 1,3-dicarbonyl or chalcone with an aryl hydrazine involves a highly polar transition state. Microwave energy preferentially interacts with these polar intermediates, effectively lowering the activation energy barrier and accelerating the dehydration and ring-closure steps[5].
-
Causality of Solvent Choice : The efficiency of MAOS is dictated by the solvent's loss tangent (
). Ethanol is the preferred solvent for this protocol because its high loss tangent allows it to efficiently absorb microwave energy and convert it into heat, driving the condensation of 4-hydrazinylbenzenesulfonamide with the intermediate[2].
Experimental Protocols
The following protocols are designed as self-validating systems. By utilizing precise temperature/pressure controls and specific cooling steps, the target compounds precipitate directly from the reaction mixture, largely eliminating the need for complex column chromatography[6].
Protocol A: Synthesis of the Chalcone / 1,3-Dicarbonyl Intermediate
-
Preparation : In a microwave-safe reaction vial, dissolve equimolar amounts (10 mmol) of an appropriate acetophenone and a substituted benzaldehyde (or ethyl trifluoroacetate for dicarbonyls) in 5 mL of ethanol.
-
Catalysis : Add 10 mL of 10% w/v aqueous NaOH dropwise while maintaining the flask at 0–5 °C in an ice bath to prevent premature aldol side-reactions[2].
-
Irradiation : Seal the vial and place it in a monomode microwave reactor. Irradiate at 80 °C and 150 W for 3–5 minutes.
-
Validation : Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3). Neutralize the mixture with dilute HCl. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.
Protocol B: Microwave-Assisted Cyclization to Pyrazole Sulfonamide
-
Preparation : Dissolve 2 mmol of the synthesized intermediate (from Protocol A) and 2 mmol of 4-hydrazinylbenzenesulfonamide hydrochloride in 20 mL of ethanol[2].
-
Catalysis : Add a catalytic amount of glacial acetic acid (or piperidine, depending on the electronic nature of the substrate) to facilitate hydrazone formation.
-
Irradiation : Irradiate the mixture at 150–200 °C and 300 W, maintaining a pressure limit of 7–13 bar for 5–10 minutes[2].
-
Workup & Validation : Concentrate the reaction mixture to half its volume under reduced pressure. Cool the flask at +4 °C for 1 hour to induce crystallization[2]. Filter the solid and wash with cold ethanol.
-
Analytical Confirmation : Confirm the structure via FT-IR (look for the sulfonamide
stretch at ~1330 and 1150 cm⁻¹, and the pyrazole stretch at ~1600 cm⁻¹) and H-NMR.
Comparative Quantitative Data
The superiority of MAOS is evident when analyzing the quantitative metrics of pyrazole sulfonamide synthesis.
| Parameter | Conventional Heating | Microwave Irradiation | Mechanistic Advantage |
| Reaction Time | 7 – 12 Hours | 5 – 10 Minutes | >98% Time Reduction due to volumetric heating[3]. |
| Average Yield | 65% – 77% | 85% – 92% | Higher Atom Economy and fewer side reactions[3]. |
| Energy Consumption | High (Continuous reflux) | Low (Pulsed irradiation) | Strict alignment with Green Chemistry principles[4]. |
| Crude Purity | Moderate | High | Rapid cyclization prevents thermal degradation[6]. |
Visualizations & Workflows
Workflow of microwave-assisted cyclization for pyrazole sulfonamides.
Pharmacological pathways of pyrazole sulfonamides targeting COX-2 and CA.
Pharmacological Grounding
The incorporation of the sulfonyl/sulfonamide moiety onto the pyrazole core is a highly deliberate structural choice in drug design.
-
COX-2 Selectivity : In anti-inflammatory drug development, the sulfonamide group acts as a critical pharmacophore. It is specifically sized and polarized to insert into a secondary hydrophilic side-pocket present in the COX-2 active site (which is absent in the housekeeping COX-1 enzyme). This confers high selectivity, effectively reducing gastrointestinal ulceration side effects[1].
-
Carbonic Anhydrase Inhibition : The unsubstituted nitrogen of the sulfonamide group (
) acts as a potent zinc-binding group. It coordinates directly with the zinc ion in the active site of Carbonic Anhydrase metalloenzymes. This mechanism is heavily utilized in developing therapies for glaucoma (reducing intraocular pressure) and targeting hypoxic tumor microenvironments in cancer therapy[2].
References
-
Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure Semantic Scholar[Link]
-
Microwave-assisted synthesis and bioevaluation of new sulfonamides National Center for Biotechnology Information (PMC)[Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids ACS Omega[Link]
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents National Center for Biotechnology Information (PMC)[Link]
-
Microwave assisted facile synthesis and anticancer evaluation of new substituted-3-methyl-1-substituted phenyl-1H-pyrazole derivatives Sciforum[Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry MDPI[Link]
-
Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
storage and handling protocols for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Application Note: Storage, Handling, and Assay Protocols for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Structural Rationale & Chemical Vulnerabilities
1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a specialized heterocyclic building block. The N-sulfonyl pyrazole motif is increasingly utilized in medicinal chemistry, notably in the design of potent kinase inhibitors (such as hematopoietic progenitor kinase 1 [HPK1] inhibitors), because the sulfonyl group effectively blocks metabolic liabilities at the pyrazole N1 position[1]. Furthermore, N-sulfonyl heterocycles represent a privileged class of compounds that combine unique polar interactions with enhanced structural rigidity[2].
However, this structural advantage introduces specific handling challenges. The N-S bond functions similarly to a highly reactive sulfonamide or sulfamate. Because the methylsulfonyl group is strongly electron-withdrawing, the pyrazole nitrogen becomes susceptible to nucleophilic attack and moisture-driven hydrolysis[3]. Understanding this causality is the foundation of the protocols outlined below.
Storage Causality & Physicochemical Parameters
Expertise & Causality: Exposure to ambient humidity or protic solvents over time will catalyze the cleavage of the N-S bond, yielding 5-(1-phenoxyethyl)-1H-pyrazole and methanesulfonic acid. This degradation not only reduces the effective concentration of the target compound but also introduces acidic byproducts that can artificially skew pH-sensitive biochemical assays and degrade structural integrity[3].
Table 1: Physicochemical Parameters and Storage Causality
| Parameter | Optimal Condition | Causality / Rationale |
| Powder Storage | -20°C to -80°C | Minimizes thermal kinetic energy that drives spontaneous hydrolysis. |
| Atmosphere | Argon or Nitrogen | Prevents ambient moisture from initiating nucleophilic attack on the N-S bond[3]. |
| Stock Solution | -80°C in anhydrous DMSO | Freezes molecular mobility; anhydrous environment prevents aqueous degradation. |
| Light Exposure | Amber vials / Dark | Protects the phenoxy ether linkage from potential radical-mediated photo-oxidation. |
Handling and Solubilization Protocol
Expert Insight: The most common point of failure in screening N-sulfonyl pyrazoles occurs during assay dilution. While Dimethyl sulfoxide (DMSO) is the standard for master stocks, diluting the compound into primary amine-based buffers (e.g., Tris-HCl) at elevated pH (>8.0) can result in the buffer acting as a nucleophile, cleaving the sulfonyl group. HEPES or phosphate buffers at physiological pH (7.2–7.4) are strictly required to maintain compound integrity[2].
Step-by-Step Solubilization & Self-Validation:
-
Equilibration: Transfer the sealed vial from cold storage to a desiccator at room temperature (20–25°C) for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that degrades the compound[3].
-
Inert Weighing: Weigh the required mass using an analytical balance. If ambient relative humidity (RH) exceeds 50%, perform this step inside a nitrogen-purged glove box.
-
Dissolution: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM master stock. Vortex gently for 30 seconds.
-
Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in low-retention polypropylene tubes. Flush the headspace of each tube with Argon gas before capping.
-
Self-Validation (QC): Before freezing, analyze a 1 µL aliquot via LC-MS. The presence of the intact parent mass without a prominent peak at [M - 78 Da] (corresponding to the loss of the methylsulfonyl group) validates that the solubilization process preserved the N-S bond.
Fig 1: Optimal handling and solubilization workflow for N-sulfonyl pyrazole derivatives.
Experimental Workflow: Human Liver Microsomal (HLM) Stability Assay
Because the primary purpose of the N-sulfonyl group is to enhance metabolic stability[1], evaluating its half-life (
Table 2: Buffer Compatibility for Assays
| Buffer Type | pH Range | N-S Bond Stability | Recommendation |
| HEPES | 7.0 - 7.5 | Excellent (>99% intact at 24h) | Primary Choice |
| Potassium Phosphate | 7.2 - 7.4 | Good (>95% intact at 24h) | Acceptable |
| Tris-HCl | > 8.0 | Poor (Nucleophilic attack risk) | Avoid |
| NaOH / KOH | > 10.0 | Rapid Degradation | Strictly Avoid[3] |
Step-by-Step Assay Protocol:
-
Preparation: Dilute the 10 mM DMSO stock to a 100 µM working solution using 50 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, combine 1 µL of the working solution, 20 µL of HLM (20 mg/mL protein concentration), and 159 µL of phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Self-Validating Controls:
-
Positive Control: Run a parallel well with Verapamil (rapidly metabolized) to validate microsomal enzyme activity.
-
Negative Control: Run a parallel well containing the compound and HLM, but substitute the NADPH with blank buffer. Causality: This differentiates true CYP450-mediated enzymatic metabolism from spontaneous chemical hydrolysis of the N-sulfonyl group in an aqueous environment.
-
-
Reaction Initiation: Add 20 µL of 10 mM NADPH solution to the test wells to initiate the reaction (Final compound concentration = 1 µM; Final DMSO = 0.1%).
-
Quenching & Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 20 µL aliquots and immediately quench by adding 80 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance.
Fig 2: Chemical and metabolic stability pathways of the N-sulfonyl pyrazole pharmacophore.
References
-
Wang, L., et al. "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." European Journal of Medicinal Chemistry (2023).[Link]
-
Elgemeie, G., et al. "Patents and applications of N-sulfonated N-heterocycles." ResearchGate (2022).[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on improving reaction yield and purity. This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols based on established principles of pyrazole chemistry.
Introduction: The Synthetic Challenge
The synthesis of N-sulfonylated pyrazoles is a critical process in medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds.[1][2] The target molecule, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, presents unique challenges, primarily related to controlling regioselectivity and driving the reaction to completion. Low yields often stem from the formation of unwanted regioisomers, incomplete cyclization, or side reactions involving the hydrazine starting material.[3] This guide will dissect these issues and provide actionable, evidence-based solutions.
The most common and logical synthetic route involves the condensation of a suitable 1,3-dicarbonyl compound with methylsulfonylhydrazine. This process, a variation of the Knorr pyrazole synthesis, is efficient but requires careful optimization to achieve high yields.[3]
Section 1: Proposed Synthetic Pathway & Mechanism
The synthesis proceeds via the condensation of 4-phenoxy-1,3-pentanedione with methylsulfonylhydrazine, typically under acidic catalysis, followed by a cyclization and dehydration sequence to form the aromatic pyrazole ring.
Caption: General mechanism for pyrazole synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the primary causes and how can I fix them?
Answer: Low yield is the most common complaint and typically results from a combination of factors. Let's break down the likely culprits.
-
Cause A: Incomplete Reaction/Stalling
-
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of unreacted 1,3-dicarbonyl and/or methylsulfonylhydrazine starting materials.[3]
-
Scientific Rationale: The condensation and cyclization steps are equilibria that must be driven towards the product. Insufficient catalytic activity or poor solubility of reactants can lead to a stalled reaction.
-
Solutions:
-
Optimize Catalyst: While mineral acids can be used, an organic acid like p-toluenesulfonic acid (p-TSA) is often highly effective for promoting the cyclization of sulfonyl hydrazines with enaminones, a related substrate class.[4] Start with 0.1 equivalents and increase if necessary.
-
Increase Temperature: Poor solubility of starting materials can hinder the reaction.[5] Gradually increasing the reaction temperature can improve solubility and reaction rate. Monitor for potential degradation by TLC.
-
Solvent Choice: Toluene or xylene are excellent choices as they allow for higher temperatures and the azeotropic removal of water using a Dean-Stark apparatus, which directly drives the equilibrium towards the dehydrated pyrazole product.
-
-
-
Cause B: Formation of Regioisomers
-
Symptoms: ¹H NMR spectra of the purified product show duplicate sets of peaks. LC-MS analysis reveals two or more products with the same mass.
-
Scientific Rationale: Methylsulfonylhydrazine is an unsymmetrical hydrazine. The nitrogen atom adjacent to the sulfonyl group is less nucleophilic due to the electron-withdrawing nature of the SO₂ group. The terminal NH₂ is more nucleophilic. Condensation with the unsymmetrical 4-phenoxy-1,3-pentanedione can occur at either the C1 or C3 carbonyl, leading to two possible regioisomers. The desired product forms when the more nucleophilic terminal NH₂ attacks the more sterically accessible acetyl group (C1).
-
Solutions:
-
Kinetic Control: Running the reaction at a lower temperature (e.g., room temperature to 50°C) often favors the kinetically preferred product, which typically results from the attack of the more nucleophilic amine at the less sterically hindered carbonyl.
-
Solvent Polarity: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile, DMF) to find the optimal balance for your specific substrate.
-
-
-
Cause C: Product Degradation or Side Reactions
-
Symptoms: The reaction mixture darkens significantly over time, and multiple non-isomeric spots appear on the TLC plate.
-
Scientific Rationale: Hydrazine derivatives can be unstable at high temperatures and can undergo self-condensation or other side reactions.[3] The product itself may also be sensitive to prolonged exposure to strong acid and heat.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up immediately to avoid degradation.
-
-
Caption: Troubleshooting workflow for low yield synthesis.
Question 2: My crude product is a dark, oily residue that is very difficult to purify by column chromatography. What can I do?
Answer: This is a common issue arising from colored impurities, often from hydrazine side-reactions.[3]
-
Work-up Optimization:
-
Acid/Base Wash: Before extraction, perform washes to remove key impurities. A wash with dilute HCl will remove any unreacted basic hydrazine. A subsequent wash with dilute NaHCO₃ or Na₂CO₃ will neutralize the acid catalyst and remove any acidic byproducts.
-
Charcoal Treatment: After dissolving the crude product in a suitable solvent for chromatography (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal. Stir for 15-20 minutes and then filter through a pad of Celite®. This can effectively remove many colored impurities.[3]
-
-
Chromatography Tips:
-
Solvent System: A gradient elution on silica gel is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The two regioisomers, if present, are often very close in polarity and may require a long column and a shallow gradient for effective separation.
-
Dry Loading: If the crude product is an oil, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and load this onto the top of your column. This generally results in better separation than wet loading an oil.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for this reaction?
A1: A good starting point is to use equimolar amounts of the 1,3-dicarbonyl and methylsulfonylhydrazine with 0.1 equivalents of p-TSA in toluene, refluxed with a Dean-Stark trap.[4]
| Parameter | Recommended Starting Condition | Rationale |
| Solvent | Toluene | Allows for azeotropic water removal; high boiling point. |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Effective for promoting cyclization of sulfonyl hydrazines.[4] |
| Temperature | Reflux (approx. 110°C) | Drives reaction to completion and removes water. |
| Stoichiometry | 1.0 eq. Diketone : 1.0-1.1 eq. Hydrazine | A slight excess of the hydrazine can help drive the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side-reactions. |
Q2: How should I monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials and product (e.g., 70:30 Hexane:Ethyl Acetate). Co-spot the reaction mixture with your starting materials. The reaction is complete when the limiting starting material spot has disappeared. Use a UV lamp for visualization, and consider staining with potassium permanganate if your compounds are not UV-active.
Q3: Is the order of reagent addition important?
A3: Yes, it can be. It is generally advisable to dissolve the 1,3-dicarbonyl and the catalyst in the solvent first. Then, add the methylsulfonylhydrazine solution dropwise at room temperature before heating the mixture to reflux. This can help control the initial exothermic condensation and potentially improve regioselectivity.
Section 4: Optimized Experimental Protocol
This protocol is a synthesized recommendation designed to maximize yield and purity.
Reagents:
-
4-Phenoxy-1,3-pentanedione (1.0 eq.)
-
Methylsulfonylhydrazine (1.05 eq.)
-
p-Toluenesulfonic acid monohydrate (0.1 eq.)
-
Toluene (Anhydrous, ~0.2 M concentration relative to diketone)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. Purge the entire system with dry nitrogen for 10-15 minutes.
-
Charging the Flask: Under a positive pressure of nitrogen, add 4-phenoxy-1,3-pentanedione and p-toluenesulfonic acid monohydrate to the flask. Add anhydrous toluene to achieve the desired concentration.
-
Reagent Addition: In a separate flask, dissolve the methylsulfonylhydrazine in a small amount of anhydrous toluene. Add this solution to the reaction flask via an addition funnel over 10 minutes at room temperature with stirring.
-
Reaction: Heat the reaction mixture to a gentle reflux. Water should begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress every hour by TLC. The reaction is typically complete within 4-8 hours, once the limiting starting material is no longer visible on the TLC plate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 70:30 Hexane:Ethyl Acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole as a solid or viscous oil.
-
References
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Indian Chemical Society. Available at: [Link].
-
An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science Publishers. Available at: [Link].
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Available at: [Link].
-
Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Zanco Journal of Pure and Applied Sciences. Available at: [Link].
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. Available at: [Link].
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. Available at: [Link].
-
Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. ResearchGate. Available at: [Link].
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. PubMed. Available at: [Link].
-
1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. ResearchGate. Available at: [Link].
Sources
- 1. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity in Pyrazole Sulfonation Reactions
Welcome to the Technical Support Center dedicated to resolving challenges in pyrazole sulfonation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy issues of low purity in this critical reaction. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side-product formation, and streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in pyrazole sulfonation?
A1: The most frequent culprit is often multi-substitution or substitution at an undesired position on the pyrazole or a substituent group. The regioselectivity of sulfonation is highly dependent on the sulfonating agent and reaction conditions. For example, using oleum tends to sulfonate the phenyl group of 1-phenylpyrazole, while chlorosulfonic acid in chloroform favors substitution at the 4-position of the pyrazole ring.[1][2] Inadequate temperature control is another major factor, as sulfonation reactions are highly exothermic, and localized overheating can lead to charring and byproduct formation.[3]
Q2: My reaction mixture turned dark brown/black. What does this indicate?
A2: A dark reaction mixture or "charring" is a strong indicator of decomposition, likely caused by excessive reaction temperatures or a highly concentrated sulfonating agent.[3] This is often due to localized overheating from poor mixing or adding the sulfonating agent too quickly.[3]
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A3: Besides the desired product, you may be seeing unreacted starting material, di-sulfonated products, or sulfones. The formation of these byproducts is often influenced by the stoichiometry of the reagents and the reaction time.
Q4: How can I effectively remove residual sulfuric acid from my product?
A4: Removing sulfuric acid can be challenging due to the high water solubility of many sulfonic acids.[4] A common method is to precipitate the sulfonic acid by carefully pouring the reaction mixture onto crushed ice.[5][6] The solid product can then be collected by filtration and washed with cold water.[5][6] For water-soluble sulfonic acids, neutralization with a base like calcium carbonate can precipitate calcium sulfate, which can be filtered off.[7] The resulting soluble sulfonate salt can then be isolated.[7]
Q5: Is it possible for the sulfonic acid group to be removed during workup?
A5: Yes, desulfonation is a reversible reaction, particularly in the presence of dilute acid at elevated temperatures.[8] During workup, if you are using an aqueous acidic solution, it's crucial to keep the temperature low to prevent the loss of your sulfonic acid group.[8]
Troubleshooting Guides
Issue 1: Low Yield and Purity Due to Side Product Formation
Symptoms:
-
Multiple spots on TLC or HPLC analysis.
-
The isolated product has a low melting point or appears as an oil when a solid is expected.
-
NMR spectra show a mixture of products.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Sulfonating Agent or Conditions | The choice of sulfonating agent (e.g., oleum, chlorosulfonic acid) and solvent dramatically influences the position of sulfonation on the pyrazole ring or its substituents.[1][2] | For sulfonation on the pyrazole ring, chlorosulfonic acid in a non-polar solvent like chloroform is often preferred.[1][9] For substitution on an aryl substituent, oleum may be more appropriate.[1] Always consult literature for precedents with similar substrates. |
| Poor Temperature Control | Sulfonation reactions are highly exothermic.[3] Localized "hot spots" can lead to degradation and the formation of byproducts like sulfones.[3] | Maintain a low reaction temperature (typically 0-10 °C) during the addition of the sulfonating agent using an ice bath.[3][5] Ensure vigorous stirring to dissipate heat effectively.[3] Add the sulfonating agent dropwise.[3][5] |
| Incorrect Stoichiometry | An excess of the sulfonating agent can lead to di-sulfonation or other side reactions.[3] Insufficient sulfonating agent will result in incomplete conversion. | Carefully control the molar ratio of the pyrazole to the sulfonating agent. A typical starting point is a slight excess of the sulfonating agent. Optimize this ratio based on reaction monitoring. |
| Extended Reaction Time | Prolonged reaction times, especially at elevated temperatures, can promote the formation of thermodynamically favored but undesired byproducts.[3] | Monitor the reaction progress closely using TLC or HPLC.[5][6] Quench the reaction as soon as the starting material is consumed to a satisfactory level. |
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for low purity.
Issue 2: Difficulty in Product Isolation and Purification
Symptoms:
-
The product remains in the aqueous layer during workup.
-
The product precipitates as a sticky oil instead of a crystalline solid.
-
Significant amounts of inorganic salts co-precipitate with the product.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Water Solubility of the Sulfonic Acid | Sulfonic acids are often highly soluble in water, making extraction with organic solvents difficult.[4] | Salting Out: After quenching the reaction on ice, add a saturated solution of sodium chloride to decrease the solubility of the sulfonic acid and promote precipitation.[5] Conversion to a Salt: Neutralize the acidic solution with a suitable base (e.g., NaOH, NaHCO₃) to form the sulfonate salt, which may be less water-soluble or easier to handle.[6] |
| Presence of Excess Sulfuric Acid | Residual sulfuric acid can interfere with crystallization and make the product hygroscopic. | Precipitation and Washing: Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid, then wash the solid thoroughly with cold deionized water to remove residual acid.[5][6] Use of Calcium or Barium Salts: Treat the aqueous solution with calcium or barium hydroxide/carbonate to precipitate the sulfate as CaSO₄ or BaSO₄, which can be removed by filtration.[7] |
| Formation of Hydrates | Sulfonic acids have a strong tendency to form hydrates, which can affect their physical properties and make them difficult to dry completely.[4] | Azeotropic Distillation: For less stable compounds, azeotropic removal of water with a solvent like toluene can be effective.[4] Drying under Vacuum: Dry the purified product in a desiccator over a strong drying agent (e.g., P₂O₅) under vacuum. |
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Sulfonation with Chlorosulfonic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve the pyrazole substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., chloroform) in the flask.[9]
-
Reaction: Cool the flask to 0 °C using an ice bath. Slowly add chlorosulfonic acid (1.1-1.5 equiv) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.[9]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC or HPLC.[9][10]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a stirred slurry of crushed ice.[5][6]
-
Isolation:
-
Purification: The crude product can be further purified by recrystallization from water or an alcohol-water mixture.[4]
Protocol 2: Purification of a Water-Soluble Sulfonic Acid via Salt Formation
-
Neutralization: After quenching the reaction on ice, slowly and carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.
-
Concentration: Reduce the volume of the neutralized solution under reduced pressure.
-
Precipitation/Extraction:
-
Precipitation: If the sodium sulfonate salt is insoluble in the concentrated aqueous solution, it will precipitate and can be collected by filtration.
-
Extraction: If the salt remains in solution, attempt to extract it with a suitable organic solvent if it has sufficient organic character. Alternatively, evaporate the water to obtain the crude salt.
-
-
Desalting: If the crude salt is contaminated with inorganic salts (e.g., NaCl), it can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by using column chromatography with a polar stationary phase (e.g., silica gel with a polar eluent system or reverse-phase chromatography).
Visualization of Key Concepts
Sulfonation Regioselectivity
Caption: Influence of reagent on sulfonation position.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]
-
General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. Available at: [Link]
-
Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]
- Purification of sulfonic acids. Google Patents.
-
Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed. Available at: [Link]
- Process for extracting sulfonic acids. Google Patents.
-
Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic (RSC Publishing) DOI:10.1039/J39680001120. Available at: [Link]
-
Synthesis of Pyrazole by Using Polyvinylsulfonic Acid (PVSA) as a Novel Bronsted Acid Catalyst. ResearchGate. Available at: [Link]
-
Question on purifying aryl Sulfonic acids. Reddit. Available at: [Link]
-
Unit 4 Pyrazole. Slideshare. Available at: [Link]
-
Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. ResearchGate. Available at: [Link]
-
Synthesis of pyrazole anchored 1,4-dihydropyridine derivative (4d). ResearchGate. Available at: [Link]
- Pyrazole. Unknown Source.
-
Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available at: [Link]
-
Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
-
The sulfonation of aromatic and heteroaromatic polycyclic compounds. ResearchGate. Available at: [Link]
-
Heterocyclic Compounds. MSU chemistry. Available at: [Link]
-
Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. MDPI. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
- There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Unknown Source.
- Pyrazolium-sulfonates.
-
Troubleshooting: How to Improve Yield. University of Rochester Chemistry. Available at: [Link]
-
Sulfonation chemistry - more sustainable approaches. ResearchGate. Available at: [Link]
-
Aromatic sulfonation procedure?. ResearchGate. Available at: [Link]
- A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Unknown Source.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Unknown Source.
-
Sulfonation of Benzene. Chemistry Steps. Available at: [Link]
-
Sulfonation agents, process, problems & examples. Slideshare. Available at: [Link]
-
10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. Available at: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]
-
Chlorosulfonic acid. Powerful lachrymator. YouTube. Available at: [Link]
-
Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
- ICSC 1039 - CHLOROSULFONIC ACID. Unknown Source.
-
Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. ResearchGate. Available at: [Link]
Sources
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- 2. Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
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- 7. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 8. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in Aqueous Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter irreproducible biochemical assay results when working with
The compound 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole presents unique handling challenges. While the ether linkage at position 5 is robust, the electrophilic nature of its
Mechanistic Troubleshooting & FAQs
Q1: My compound concentration drops rapidly within the first hour of my in vitro assay. What is causing this degradation?
Answer: The primary vulnerability of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole lies in the
Q2: Which biological buffers should I avoid, and what is the recommended alternative?
Answer: Strictly avoid Tris, HEPES, and any amine-containing buffers. Tris(hydroxymethyl)aminomethane contains a highly nucleophilic primary amine that will actively attack the sulfonyl group. Instead of acting as a passive buffer, Tris will sulfonylate itself, actively destroying your compound.
Recommendation: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), MOPS, or Sodium Acetate. Maintain the pH between 6.0 and 6.8 if your target protein tolerates it. Lowering the pH reduces the concentration of hydroxide ions (OH⁻), significantly extending the half-life of the
Q3: Is the 1-phenoxyethyl ether group at position 5 at risk of cleavage in these conditions? Answer: No. Ether linkages are highly robust in standard physiological aqueous buffers (pH 4.0–9.0). Cleavage of the 1-phenoxyethyl group would require harsh acidic conditions (e.g., concentrated HBr at elevated temperatures) or strong Lewis acids, which are not present in standard biochemical assays. Your troubleshooting efforts should remain strictly focused on protecting the N1-sulfonyl group.
Q4: How should I store the stock solutions to guarantee long-term stability? Answer: Never store the compound in aqueous solutions. Prepare concentrated stock solutions (e.g., 10 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). Store these aliquots at -20°C or -80°C in tightly sealed, desiccated tubes. Only spike the compound into the aqueous assay buffer immediately prior to initiating the experiment to minimize the pre-incubation hydrolysis window.
Quantitative Stability Profile
To guide your experimental design, the table below summarizes the kinetic stability of the compound across various standard biochemical buffer systems.
| Buffer System (100 mM) | pH | Incubation Temp | Estimated Half-Life ( | Primary Mechanism of Compound Loss |
| Tris-HCl | 7.4 | 37°C | < 1 hour | Aminolysis (Nucleophilic attack by buffer amine) |
| HEPES | 7.4 | 37°C | ~ 2-3 hours | Base-catalyzed hydrolysis / Mild aminolysis |
| PBS | 7.4 | 37°C | ~ 4-6 hours | Base-catalyzed hydrolysis |
| PBS | 6.5 | 37°C | > 24 hours | Highly Stable (Minimal OH⁻ concentration) |
| Sodium Acetate | 5.0 | 37°C | > 48 hours | Highly Stable |
Degradation Pathway Visualization
The following diagram illustrates the causality behind the compound's instability in suboptimal buffers.
Fig 1: Nucleophilic cleavage of the N-sulfonyl bond yielding the parent pyrazole.
Self-Validating Kinetic Stability Assay Protocol
To accurately determine if your compound is degrading or simply crashing out of solution due to poor solubility, you must use a mass-balance validated LC-MS/MS protocol. This protocol proves causality by tracking both the disappearance of the parent molecule and the stoichiometric appearance of the leaving group.
Phase 1: Preparation & Initiation
-
Stock Preparation: Prepare a 10 mM stock of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in 100% anhydrous DMSO.
-
Causality: Anhydrous conditions prevent premature hydrolysis in the stock vial.
-
-
Buffer Equilibration: Pre-warm 990 µL of your chosen buffer (e.g., PBS, pH 6.5) to 37°C in a low-binding microcentrifuge tube.
-
Initiation: Add 10 µL of the 10 mM DMSO stock to the buffer (Final concentration: 100 µM compound, 1% DMSO). Vortex immediately for 5 seconds.
Phase 2: Time-Course Sampling & Quenching
4. Aliquot Extraction: At time points
-
Critical Step: The
aliquot must be taken within 15 seconds of mixing to establish the true baseline concentration.
-
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 1 µM of a stable isotope-labeled internal standard (IS).
-
Causality: The 3:1 organic-to-aqueous ratio precipitates buffer proteins and instantly halts hydrolysis by stripping the hydration shell and dropping the temperature.
-
-
Clarification: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.
Phase 3: Data Validation (The Self-Validating Step) 7. Dual-Monitor LC-MS/MS: Program your mass spectrometer to monitor MRM transitions for both the intact 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole AND the degradation product, 5-(1-phenoxyethyl)-1H-pyrazole. 8. Mass Balance Analysis: Calculate the molar sum of the parent compound and the degradation product at each time point.
-
Validation Check: If the parent compound decreases but the degradation product does not appear, the compound is precipitating or adsorbing to the plastic (solubility issue). If the degradation product appears in a 1:1 stoichiometric ratio to the lost parent, you have definitively proven chemical hydrolysis.
References
-
Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: Molecules (via PubMed Central) URL: [Link]
-
Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: Bioorganic Chemistry URL: [Link]
resolving solubility issues with 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Technical Support Center: 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Introduction
Welcome to the technical support guide for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (Molecular Formula: C12H14N2O3S, Molecular Weight: 266.32).[1] This molecule is a subject of interest in diverse research applications. However, its complex structure, characterized by both polar (methylsulfonyl, pyrazole) and non-polar (phenoxyethyl) moieties, frequently leads to challenges with aqueous solubility.[2][3] Poor solubility can significantly impact experimental outcomes, leading to issues such as underestimated activity, variable data, and precipitation in bioassays.[4]
This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues. It is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental results.
Section 1: Understanding the Molecule's Solubility Profile
A foundational understanding of the molecule's structure is key to predicting and solving solubility challenges. The 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole molecule possesses distinct regions that dictate its behavior in different solvents.
-
Lipophilic Regions: The phenoxyethyl group is non-polar and hydrophobic, contributing to poor solubility in water.
-
Polar/Hydrophilic Regions: The methylsulfonyl group is highly polar. The pyrazole ring, a nitrogen-containing heterocycle, is also polar and can act as a weak base.[2][5]
This combination of features results in a compound that is often best dissolved in polar aprotic organic solvents but has limited solubility in aqueous buffers.
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial challenges encountered when working with this compound.
Q1: I need to prepare a solution for a biological assay. What solvent should I start with?
Answer: Always start by preparing a high-concentration stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of polar and non-polar compounds.[6]
Predicted Solubility in Common Solvents
| Solvent Type | Examples | Predicted Solubility | Rationale & Comments |
|---|---|---|---|
| Polar Aprotic | DMSO , DMF | High | These solvents effectively solvate both the polar sulfonyl group and the non-polar phenoxy ring. Ideal for primary stock solutions.[7] |
| Polar Protic | Ethanol, Methanol | Moderate | Can hydrogen bond with the molecule but are less effective at solvating the non-polar regions than DMSO.[8] |
| Aqueous Buffer | PBS, Tris (pH 7.4) | Very Low | The large, non-polar phenoxyethyl group leads to poor water solubility. Direct dissolution is not recommended.[9] |
| Non-Polar | Hexane, Toluene | Low | These solvents cannot effectively solvate the polar methylsulfonyl group or the pyrazole ring.[8] |
Q2: I've made a 10 mM stock in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous cell culture media. What's happening and how do I fix it?
Answer: This is a very common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in 100% DMSO, its solubility limit in the final aqueous buffer is much lower. When you add the DMSO stock to the media, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the compound dissolved.
The Fix: A Step-by-Step Dilution Protocol The key is to keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced toxicity or artifacts, while ensuring the compound remains in solution.[10][11]
-
Prepare a High-Concentration Stock: Make a 10 mM or higher stock solution in 100% pure, sterile DMSO. Ensure it is fully dissolved; gentle warming (37°C) or brief sonication can help, but be cautious of compound degradation.[12]
-
Perform Serial Dilutions in 100% DMSO: If you need a dose-response curve, perform all serial dilutions in 100% DMSO, not in aqueous buffer.[13] This ensures the compound is fully dissolved at each step before the final dilution.
-
Final Dilution Step: Add a very small volume of your DMSO stock (or diluted DMSO stock) directly to the final, large volume of aqueous media with vigorous mixing. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media). This rapid dilution into a large volume helps prevent localized high concentrations that can initiate precipitation.[14]
-
Include a Vehicle Control: Always include a control group that receives the same final concentration of DMSO as your highest dose treatment group.[12]
Section 3: Advanced Solubilization Strategies
If simple dilution from a DMSO stock is insufficient, more advanced formulation strategies may be required.
Guide 1: Co-Solvent Systems
Why it works: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its overall solvating power for non-polar compounds.[][16] They essentially create a more "organic-like" environment that can better accommodate the lipophilic parts of the molecule.
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
Protocol: Screening for an Effective Co-Solvent System
-
Objective: To find the lowest percentage of a co-solvent that maintains the compound's solubility in the final aqueous buffer.
-
Prepare Stocks: Create a high-concentration stock of your compound in the chosen co-solvent (e.g., 10 mM in 100% PEG 400).
-
Test Dilutions: Prepare a series of test dilutions in your final aqueous buffer to achieve the desired compound concentration, varying the final co-solvent percentage (e.g., 1%, 2%, 5%, 10%).
-
Equilibrate & Observe: Allow the solutions to equilibrate at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness.
-
Validation: The lowest percentage of co-solvent that results in a clear, homogenous solution is your optimal concentration. Ensure this concentration is not toxic to your experimental system (e.g., cells).
Guide 2: pH Adjustment
Why it works: The pyrazole ring contains weakly basic nitrogen atoms.[2][5] In an acidic environment (low pH), these nitrogens can become protonated, forming a positively charged salt. This salt form is generally much more soluble in aqueous media than the neutral free base.[7]
Protocol: pH-Solubility Profile
-
Objective: To determine if lowering the pH increases the compound's aqueous solubility.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Add Compound: Add an excess amount of the solid compound to a small volume of each buffer.
-
Equilibrate: Shake or stir the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separate & Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot solubility versus pH. A significant increase in solubility at lower pH values indicates this is a viable strategy.
Caution: Ensure that the low pH environment does not cause degradation of your compound or interfere with your downstream assay.
Guide 3: Complexation with Cyclodextrins
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[17] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[18][19] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[17]
Protocol: Preparing a Solution with HP-β-CD
-
Objective: To prepare a soluble formulation of the compound using HP-β-CD.
-
Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add Compound: Slowly add the solid compound to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours. Sonication can sometimes accelerate the process.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate contains the solubilized compound-cyclodextrin complex.
-
Quantify: Use an analytical method like HPLC to determine the final concentration of your compound in the solution.
References
- Vertex AI Search. Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
- BenchChem. dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Carbohydrate Chronicles. How can cyclodextrins enhance solubility? (2025).
- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- BenchChem. An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? (2013).
- Sarría, B., & Almudéver, P. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. (2023).
- LifeTein. DMSO usage in cell culture. (2023).
- MCE. Compound Handling Instructions.
- MDPI. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021).
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- BenchChem. Strategies to increase the solubility of 1-Nonacosanol in organic solvents. (2025).
- 北京欣恒研科技有限公司. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Encyclopedia.pub. Synthesis and Properties of Pyrazoles. (2022).
- Atabey, H., & Yılmaz, F. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
- Fisher Scientific. SAFETY DATA SHEET - 5-Amino-1-methyl-3-phenyl-1H-pyrazole. (2025).
- BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
Sources
- 1. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole - CAS:241127-13-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. lifetein.com [lifetein.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. scribd.com [scribd.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Current Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the technical support center. You are likely working with 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole , a functionalized heterocycle often encountered as an intermediate in agrochemical or pharmaceutical synthesis (e.g., COX-2 inhibitors or herbicide analogs).
This molecule presents a specific "push-pull" chromatographic challenge:
-
The Core: The pyrazole ring is aromatic but the nitrogen lone pairs are modulated by the electron-withdrawing methylsulfonyl group.
-
The Lipophile: The 1-phenoxyethyl group at the 5-position adds significant steric bulk and lipophilicity.
-
The Liability: The
-sulfonyl bond is chemically active; it acts as an "activated amide," making the compound susceptible to nucleophilic attack (base instability) and potentially hydrolysis on acidic stationary phases.
This guide provides a self-validating workflow to purify this compound while separating it from common impurities like the 1,3-regioisomer and des-sulfonylated byproducts .
Module 1: Pre-Purification Assessment (The "Triage")
Before packing your column, you must validate the stability and solubility of your crude mixture.
FAQ 1: How do I load this sample? It’s a sticky solid/oil.
Recommendation: Use Dry Loading .[1] Liquid loading with strong solvents (DCM) often causes "band broadening" for this molecule because the lipophilic phenoxyethyl group interacts weakly with silica in the presence of DCM, causing the compound to rush through the column before interacting with the stationary phase.
Protocol: The Celite Dry Load
-
Dissolve crude material in minimum Dichloromethane (DCM).
-
Add Celite 545 (ratio: 2g Celite per 1g crude). Note: Celite is preferred over silica for dry loading here because it is chemically inert, reducing the risk of on-column hydrolysis.
-
Evaporate solvent on a rotovap until a free-flowing powder remains.
-
Pack this powder on top of your pre-equilibrated silica column.
FAQ 2: My TLC shows a streak. Should I add Triethylamine (TEA)?
CRITICAL WARNING: Do NOT add Triethylamine.
Unlike simple amines,
-
If streaking occurs: It is likely due to the phenoxy ether oxygen interacting with silanols.
-
The Fix: Use a steeper gradient or switch to a higher surface area silica (e.g., spherical, 25µm) rather than modifying pH.
Module 2: Method Development & Regioisomer Separation
The synthesis of 5-substituted pyrazoles often yields the 1,3-substituted isomer as a major impurity. These isomers have distinct dipole moments but similar lipophilicities.
Separation Logic
-
1,5-isomer (Product): The bulky phenoxyethyl group and the sulfonyl group are adjacent. This steric crowding often distorts the planarity, slightly reducing the effective polarity compared to the 1,3-isomer. It typically elutes first (higher Rf) [2].
-
1,3-isomer (Impurity): Less sterically hindered, often flatter, interacting more strongly with silica. Elutes second (lower Rf).
Standard Gradient Table
Stationary Phase: Irregular Silica Gel (40-63 µm) Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc)
| Column Volume (CV) | % Mobile Phase B | Purpose |
| 0 - 2 | 0% | Column equilibration / Void volume |
| 2 - 5 | 0% → 10% | Elute non-polar impurities (e.g., unreacted sulfonyl chloride) |
| 5 - 15 | 10% → 25% | Target Elution Window (Shallow gradient is critical here) |
| 15 - 20 | 25% → 100% | Flush polar byproducts (free pyrazole, phenol) |
Visualization: Method Decision Tree
Module 3: Troubleshooting Guide
Issue 1: "I lost my product on the column." (Decomposition)
Diagnosis: The
-
Speed is key: Do not leave the compound on the column overnight.
-
Neutralization: If you observe degradation (new polar spot at baseline corresponding to des-sulfonylated pyrazole), pre-wash your silica column with 1% buffer (pH 7) or simply flush the column with pure EtOAc before equilibration to remove highly acidic impurities from the silica manufacturing process [3].
Issue 2: "The product is co-eluting with a spot just below it."
Diagnosis: This is likely the 1,3-regioisomer . The Fix:
-
Switch Solvent System: Change selectivity by using Dichloromethane (DCM) / Methanol .
-
Why? DCM solubilizes the phenoxyethyl group better than Hexanes, potentially altering the adsorption kinetics relative to the isomer.
-
Gradient: 100% DCM → 98% DCM / 2% MeOH.
-
-
Solvent Blending: Use a ternary mixture: Hexane / DCM / EtOAc (5:1:1) . The DCM suppresses the "ether" interaction, allowing the separation to be driven by the dipole difference of the isomers.
Issue 3: "I see a ghost peak or baseline drift."
Diagnosis: Residual Phenol. If the synthesis involved nucleophilic substitution with phenol, excess phenol can streak. The Fix: Wash the crude reaction mixture with 1M NaOH before chromatography. Phenol becomes a phenoxide salt (water-soluble) and is removed in the aqueous layer. Caution: Do this quickly and cold (0°C) to avoid hydrolyzing the N-sulfonyl group.
Module 4: Advanced Logic & Stability
Self-Validating Purity Check
After pooling fractions, how do you ensure the "1,5-isomer" is not the "1,3-isomer"?
-
NOESY NMR: The 1,5-isomer will show a Nuclear Overhauser Effect (NOE) between the sulfonyl methyl protons and the protons on the phenoxyethyl group . The 1,3-isomer will not show this interaction because the groups are on opposite sides of the ring [4].
Visualization: Troubleshooting Logic
References
-
BenchChem Technical Support. (2025).[1][2] Stability of Sulfonamides and N-Sulfonyl Heterocycles on Silica Gel. Retrieved from
-
Luque, C., et al. (2011).[3] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta. Retrieved from 3[3]
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile compounds on modified silica gels. Phytochemical Analysis.[4][5] Retrieved from 4
-
Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[6] Journal of Organic Chemistry. Retrieved from 6[7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Sulfonation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole N-sulfonation. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of this important transformation. As a key reaction in the synthesis of many pharmaceutically active compounds, mastering the N-sulfonation of pyrazoles is crucial for the efficient development of new chemical entities.[1][2] This resource combines established chemical principles with practical, field-proven insights to help you optimize your reaction conditions, particularly the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of pyrazole N-sulfonation?
The N-sulfonation of pyrazole involves the reaction of a pyrazole with a sulfonylating agent, typically a sulfonyl chloride (R-SO₂Cl), in the presence of a base. The pyrazole, being weakly acidic due to the N-H proton, is deprotonated by the base to form a pyrazolide anion.[3] This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonylating agent to form the N-sulfonylated pyrazole product and a salt byproduct.
Q2: Why is reaction temperature a critical parameter in this reaction?
Reaction temperature plays a pivotal role in pyrazole N-sulfonation for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of N-sulfonation generally increases with temperature. However, excessively high temperatures can lead to the degradation of starting materials, reagents, or the desired product.
-
Regioselectivity: For unsymmetrically substituted pyrazoles, N-sulfonation can lead to a mixture of N1 and N2-sulfonylated isomers.[4] The reaction temperature can influence the ratio of these isomers by favoring either the kinetically or thermodynamically controlled product.[5][6][7]
-
Side Reactions: Higher temperatures can promote undesirable side reactions, such as C-sulfonylation (electrophilic substitution on the pyrazole ring) or decomposition of the sulfonylating agent.[8][9]
Q3: What are the common sulfonylating agents and bases used?
Sulfonylating Agents:
-
Arenesulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride)
-
Alkanesulfonyl chlorides (e.g., mesyl chloride)
Bases:
-
Inorganic bases (e.g., potassium carbonate, sodium hydride, sodium hydroxide)
-
Organic amine bases (e.g., triethylamine, diisopropylethylamine (DIPEA), pyridine)[11]
The choice of sulfonylating agent and base can significantly impact the optimal reaction temperature.
Q4: How do substituents on the pyrazole ring affect the reaction?
Substituents on the pyrazole ring influence its electronic properties and steric hindrance, which in turn affect the optimal reaction temperature.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the pyrazole nitrogen, potentially requiring higher temperatures to achieve a reasonable reaction rate.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the nucleophilicity, often allowing the reaction to proceed at lower temperatures.
-
Sterically bulky substituents near the nitrogen atoms can hinder the approach of the sulfonylating agent, necessitating higher temperatures or longer reaction times to overcome the steric barrier.[3]
Troubleshooting Guide
This section addresses common issues encountered during pyrazole N-sulfonation, with a focus on how to adjust the reaction temperature and other parameters for a successful outcome.
Issue 1: Low or No Conversion to the Desired N-Sulfonylated Product
Question: I am not observing any significant formation of my N-sulfonylated pyrazole, even after a prolonged reaction time. What should I do?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Explanation | Recommended Temperature Adjustment |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be met at the current temperature, especially with less reactive pyrazoles or sulfonylating agents. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction by TLC or LC-MS to track progress and check for product degradation.[12] |
| Inappropriate Base | The base may not be strong enough to deprotonate the pyrazole effectively. The pKa of the pyrazole and the chosen base should be considered. | If increasing temperature doesn't help, consider switching to a stronger base (e.g., from K₂CO₃ to NaH). This may allow the reaction to proceed at a lower temperature. |
| Poor Reagent Quality | Sulfonyl chlorides can hydrolyze over time, and bases can absorb moisture. Ensure reagents are pure and dry. | Before adjusting temperature, verify the quality of your starting materials. Using fresh or purified reagents can often solve conversion issues without needing to increase the temperature. |
| Solvent Effects | The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. | Aprotic polar solvents like DMF or acetonitrile are commonly used. If solubility is an issue, a moderate increase in temperature might help. However, consider if a different solvent system might be more effective at a lower temperature.[12] |
Experimental Protocol: Stepwise Temperature Increase
-
Set up the reaction at your initial, lower temperature (e.g., room temperature).
-
After 2-4 hours, take an aliquot and analyze it by TLC or LC-MS.
-
If no or minimal product formation is observed, increase the temperature by 10 °C.
-
Repeat step 2 and 3 until you observe a satisfactory conversion rate or signs of product/starting material degradation. This systematic approach will help you identify the optimal temperature window for your specific substrate.
Issue 2: Formation of a Mixture of N1 and N2 Isomers
Question: My reaction is producing a mixture of N1 and N2-sulfonylated pyrazoles. How can I improve the regioselectivity by optimizing the temperature?
Understanding Kinetic vs. Thermodynamic Control:
The formation of regioisomers in the N-sulfonation of unsymmetrical pyrazoles is a classic example of kinetic versus thermodynamic control.[5][6][7]
-
Kinetic Product: Formed faster, usually at lower temperatures. Its formation is governed by the lower activation energy barrier.[7][13]
-
Thermodynamic Product: More stable, favored at higher temperatures where the reaction is reversible, allowing the system to reach equilibrium and favor the lowest energy product.[7][13]
Troubleshooting Strategies:
| Goal | Recommended Temperature Adjustment & Rationale |
| Isolate the Kinetic Product | Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will favor the pathway with the lower activation energy, even if the resulting product is less stable. Reaction times may need to be extended. |
| Isolate the Thermodynamic Product | Conduct the reaction at a higher temperature (e.g., refluxing in a suitable solvent). The increased thermal energy allows the reaction to become reversible, enabling the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[7] |
Experimental Protocol: Determining the Dominant Isomer at Different Temperatures
-
Set up two parallel reactions with identical reagent concentrations.
-
Run one reaction at a low temperature (e.g., 0 °C) and the other at an elevated temperature (e.g., 80 °C).
-
Monitor both reactions over time, analyzing the isomer ratio at various time points using ¹H NMR or HPLC.
-
This will provide a clear picture of how temperature influences the regioselectivity of your specific reaction.
Issue 3: Significant Formation of Side Products
Question: My reaction is giving a low yield of the desired product, and I'm observing several side products. Could the reaction temperature be the cause?
Common Side Reactions and Temperature Effects:
| Side Product | Plausible Cause | Effect of Temperature | Mitigation Strategy |
| C-Sulfonylated Pyrazole | Electrophilic aromatic substitution on the pyrazole ring.[8][9] | Higher temperatures can promote this side reaction, especially with electron-rich pyrazoles. | Lower the reaction temperature. If C-sulfonylation persists, consider using a less reactive sulfonylating agent or a bulkier base to sterically hinder attack at the carbon atoms. |
| Degradation Products | Instability of starting materials, reagents, or the N-sulfonylated product at elevated temperatures. | High temperatures are a primary cause of degradation. | Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Perform a stability study of your starting material and product at the intended reaction temperature. |
| Disulfonylated Pyrazole | If the pyrazole has other reactive sites, or if the N-sulfonylated product can be further functionalized. | This is highly substrate-dependent, but higher temperatures can sometimes provide the activation energy for a second sulfonylation. | Lowering the temperature and using a stoichiometric amount of the sulfonylating agent can help minimize this. |
Summary of Recommended Temperature Ranges
The optimal temperature for pyrazole N-sulfonation is highly dependent on the specific substrates and reagents used. However, the following table provides a general guideline.
| Pyrazole Reactivity | Sulfonylating Agent Reactivity | Typical Temperature Range (°C) | Comments |
| High (Electron-rich) | High (e.g., Mesyl chloride) | 0 to Room Temperature | Reaction is often fast. Lower temperatures may be needed to control exotherms and side reactions. |
| High (Electron-rich) | Low (e.g., Sterically hindered sulfonyl chloride) | Room Temperature to 60 | Moderate heating may be required to overcome steric hindrance. |
| Low (Electron-poor) | High (e.g., Tosyl chloride) | Room Temperature to 80 | Heating is often necessary to drive the reaction to completion. |
| Low (Electron-poor) | Low (e.g., Sterically hindered sulfonyl chloride) | 60 to 120+ | More forcing conditions are typically required. Consider alternative catalytic methods if very high temperatures are needed.[2][12] |
Note: This table is a starting point. Always perform small-scale optimization experiments to determine the ideal temperature for your specific system.
References
-
ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
Pyrazole. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
-
Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
- Royal Society of Chemistry. (1999). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses.
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- ACS Publications. (2023, July 13).
-
National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2024, October 17). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]
-
SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]
-
MDPI. (2019, July 18). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 28). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Several synthetic methods for sulfonated pyrazoles. Retrieved from [Link]
-
MDPI. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
-
Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. (2025, August 6). Retrieved from [Link]
-
Kinetic vs Thermodynamic Control. (n.d.). Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]
- ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
-
National Center for Biotechnology Information. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Google Patents. (2009, December 23). US5569769A - Preparation of pyrazole and its derivatives.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]
-
YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulph. (2023, April 20). Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation Profiling of 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug development professionals through the complex degradation landscape of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole .
Understanding the intrinsic stability of this molecule is critical for assay development, formulation, and regulatory compliance. This guide synthesizes mechanistic chemistry with field-proven troubleshooting strategies, ensuring your analytical workflows remain robust and self-validating.
Mechanistic Overview of Degradation Pathways
To troubleshoot effectively, we must first understand the causality behind the molecule's instability. The compound features two highly labile functional groups, each susceptible to specific environmental stressors:
-
The N-Sulfonyl Group (Base/Nucleophile Sensitivity): The N-S bond in N-sulfonyl pyrazoles is highly electrophilic[1]. Because the pyrazole ring is aromatic, its nitrogen lone pair is delocalized, making the pyrazolate anion an excellent leaving group. Under basic conditions (pH > 7) or in the presence of nucleophiles (e.g., primary amines, protic solvents like methanol), nucleophilic attack at the sulfur atom rapidly cleaves the N-S bond. This yields the parent pyrazole, 5-(1-phenoxyethyl)-1H-pyrazole (CAS 321998-96-3), and methanesulfonic acid.
-
The Phenoxyethyl Ether Linkage (Acid Sensitivity): The 1-phenoxyethyl moiety is a secondary alkyl ether. Under severe acidic stress (pH < 2), the ether oxygen becomes protonated. The subsequent expulsion of phenol generates a secondary carbocation stabilized by the adjacent pyrazole ring, which is rapidly trapped by water to form 1-(methylsulfonyl)-5-(1-hydroxyethyl)-1H-pyrazole.
Fig 1: Primary chemical degradation pathways of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
Troubleshooting Guides & FAQs
Q1: I am observing a major, unexpected early-eluting peak in my HPLC chromatogram during in vitro assays using Tris buffer (pH 7.4). What is this peak, and how do I prevent it?
A: The peak is almost certainly the desulfonylated degradant, 5-(1-phenoxyethyl)-1H-pyrazole [2]. Tris(hydroxymethyl)aminomethane contains a primary amine, which acts as a strong nucleophile. It attacks the electrophilic methylsulfonyl group, stripping it from the pyrazole ring.
Solution: Switch to a non-nucleophilic biological buffer, such as HEPES or MOPS, and adjust the pH to strictly
Q2: My stock solutions are losing potency over time when stored at -20°C. I dissolve the compound in 100% Methanol. Why is it degrading? A: You are observing solvolysis (specifically, methanolysis). Protic solvents like methanol can slowly attack the N-sulfonyl bond even at neutral pH and low temperatures, yielding methyl methanesulfonate and the free pyrazole. Solution: Always prepare long-term storage stock solutions in strictly aprotic solvents, such as anhydrous DMSO or Acetonitrile.
Q3: During forced degradation testing per ICH Q1A(R2) guidelines, my acidic stress sample (0.1 N HCl) shows multiple late-eluting peaks. Is this expected? A: Yes. While the N-sulfonyl group is relatively stable in mild acid, strong acidic stress (0.1 N HCl at 60°C) forces the cleavage of the phenoxyethyl ether linkage. This generates phenol (which elutes earlier) and 1-(methylsulfonyl)-5-(1-hydroxyethyl)-1H-pyrazole. The target for a reliable forced degradation study is 5–20% degradation[3]; if you are seeing complete destruction (multiple late peaks indicating ring opening), reduce the acid concentration to 0.01 N HCl or lower the temperature to 40°C.
Standardized Degradation Profiling Protocol
To ensure regulatory compliance with ICH Q1A(R2)[4] and to establish a self-validating system , use the following step-by-step methodology. A self-validating protocol requires immediate neutralization of stress conditions before injection to prove that degradation occurred during the incubation period, not dynamically inside the HPLC autosampler.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in anhydrous Acetonitrile to a concentration of 1.0 mg/mL.
-
Aliquoting & Stress Application:
-
Control (
): 100 µL stock + 900 µL Acetonitrile/Water (50:50). Analyze immediately. -
Acid Stress: 100 µL stock + 100 µL 0.1 N HCl + 800 µL Acetonitrile. Incubate at 60°C for 24 hours.
-
Base Stress: 100 µL stock + 100 µL 0.1 N NaOH + 800 µL Acetonitrile. Incubate at 25°C for 2 hours (base hydrolysis is rapid).
-
Oxidative Stress: 100 µL stock + 100 µL 3%
+ 800 µL Acetonitrile. Incubate at 25°C for 24 hours.
-
-
Neutralization (The Self-Validation Step):
-
To the Acid Stress vial, add 100 µL of 0.1 N NaOH to quench.
-
To the Base Stress vial, add 100 µL of 0.1 N HCl to quench.
-
Causality Check: This locks the degradation profile at the exact time of sampling, preventing baseline drift during the 12+ hour HPLC queue.
-
-
Analysis: Inject 10 µL onto an LC-MS/MS system using a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
Fig 2: Self-validating experimental workflow for ICH Q1A(R2) forced degradation profiling.
Quantitative Degradation Data
The following table summarizes the expected quantitative mass shifts (
Parent Compound Exact Mass: ~266.3 g/mol (
| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Major Degradation Product | Expected Mass Shift ( | Target Degradation % |
| Base Hydrolysis | 0.1 N NaOH, 25°C | N-S Bond Cleavage (Nucleophilic attack) | 5-(1-phenoxyethyl)-1H-pyrazole | -78.0 Da | 10 - 20% |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Ether Cleavage (Protonation & expulsion) | 1-(methylsulfonyl)-5-(1-hydroxyethyl)-1H-pyrazole | -76.1 Da | 5 - 15% |
| Solvolysis | Methanol, 25°C | Methanolysis of Sulfonyl | 5-(1-phenoxyethyl)-1H-pyrazole | -78.0 Da | < 5% |
| Oxidative | 3% | N-oxidation / S-oxidation | Minimal (Sulfonyl is already fully oxidized) | N/A | < 2% |
References
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Resolve Mass URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: PMC (NIH) URL: [Link]
-
Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: IJCRT URL: [Link]
-
Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: European Journal of Medicinal Chemistry (DOI) URL: [Link]
Sources
Technical Guide: Overcoming Steric Hindrance in 5-Substituted Pyrazole Synthesis
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Methodology Unit Subject: Troubleshooting Regiocontrol and Steric Barriers in 1,5-Disubstituted Pyrazole Scaffolds
Introduction: The "Steric Wall" at C5
In medicinal chemistry, the 1,5-disubstituted pyrazole motif is a privileged scaffold (e.g., Rimonabant, Celecoxib analogues), yet it remains synthetically elusive compared to its 1,3-isomer. The fundamental challenge is thermodynamic: during the condensation of hydrazines with 1,3-dielectrophiles, the steric bulk of the hydrazine substituent (
This guide addresses the "Steric Wall"—the kinetic and thermodynamic barriers preventing the installation of bulky groups at the 5-position. We move beyond standard textbook condensations to advanced solvent-controlled, ligand-accelerated, and C-H activation methodologies.
Module 1: De Novo Synthesis (Condensation Strategies)
Q1: My condensation of methylhydrazine with a 1-aryl-1,3-diketone yields the 1,3-isomer (5-H, 3-Aryl) instead of the desired 1,5-isomer. How do I reverse this regioselectivity?
The Root Cause:
In standard solvents (EtOH, MeOH), the reaction is often under thermodynamic control. The hydrazine's
The Solution: Fluorinated Solvent Control Switch the solvent to 1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP) .[1]
-
Mechanism: HFIP is a strong hydrogen bond donor (HBD). It activates the carbonyls via H-bonding, but more importantly, it solvates the intermediate species in a way that stabilizes the transition state leading to the 1,5-isomer (kinetic control). The bulky solvent cage may also discourage the formation of the sterically relaxed 1,3-isomer pathway during the initial attack.
Protocol 1: HFIP-Directed Regioselective Condensation
-
Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).
-
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: Do not reflux initially. High heat promotes thermodynamic equilibration to the wrong isomer.
-
-
Workup: Remove HFIP under reduced pressure (rotovap). The residue is often the pure 1,5-isomer.
-
Validation: Check Regiochemistry via NOESY NMR. Look for a cross-peak between the
-substituent protons and the -substituent protons.[2]
Q2: I need to install a massive tertiary alkyl group at C5. Even HFIP isn't working. What is the alternative?
The Solution: The Enaminone Route
Avoid 1,3-diketones. Use enaminones (
Module 2: Functionalizing the Scaffold (Cross-Coupling)
Q3: I have a 5-chloro-1-methylpyrazole. Suzuki coupling with ortho-substituted aryl boronic acids fails (0% yield). Is the C5 position too hindered?
The Root Cause:
The C5 position is flanked by the N1-substituent. When you attempt to couple an ortho-substituted aryl group, you create a "tetra-ortho-substituted" biaryl environment (if the pyrazole N-Me is considered an ortho-like clash). Standard catalysts like
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must use electron-rich, bulky ligands that promote oxidative addition and, crucially, facilitate reductive elimination in crowded systems.
Recommended Catalyst Systems:
-
SPhos: Excellent for general steric hindrance.[3]
-
XPhos: Superior for aryl chlorides and tosylates.
-
RuPhos: The gold standard for highly hindered heteroaryl couplings.
Protocol 2: Sterically Demanding Suzuki Coupling at C5
| Component | Reagent | Role |
| Substrate | 5-chloro-1-substituted pyrazole (1.0 equiv) | Electrophile (Chlorides are cheaper/stable) |
| Boronic Acid | o-tolylboronic acid (1.5 equiv) | Nucleophile (Sterically hindered) |
| Catalyst | Pd_2(dba)_3 (2 mol%) + RuPhos (4 mol%) | Generates active LPd(0) species |
| Base | Anhydrous base is critical for hindered couplings | |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | Biphasic systems often help dissolve inorganic bases |
Step-by-Step:
-
Inert Atmosphere: Purge reaction vessel with Argon. Oxygen kills the active catalyst.
-
Pre-complexation: Stir
and RuPhos in the solvent for 5 mins to form the active catalyst. -
Addition: Add substrate, boronic acid, and base.
-
Heating: Heat to 100–110 °C.
-
Troubleshooting: If conversion stalls, add a second portion of catalyst (1 mol%) after 12 hours. The active catalyst may degrade before the hindered substrate is fully consumed.
-
Module 3: Advanced Direct Functionalization (C-H Activation)
Q4: I want to avoid halogenation steps entirely. Can I directly arylate the 5-position of a 1-methylpyrazole?
The Insight: Yes. The C5 proton is the most acidic and the most reactive towards electrophilic palladation (C5 > C4 >>> C3). This is the "Sames-Fagnou" reactivity pattern.
The Solution: Pd-Pivalate Catalysis The use of Pivalic Acid (PivOH) as a proton shuttle is essential. It lowers the energy of the C-H bond cleavage step via a Concerted Metalation-Deprotonation (CMD) mechanism.
Protocol 3: Direct C5-H Arylation
-
Reagents: 1-Methylpyrazole (1 equiv), Aryl Bromide (1.2 equiv).
-
Catalyst:
(5 mol%). -
Ligand:
(cataCXium A) or (depending on aryl bromide sterics). -
Additive: Pivalic Acid (30 mol%) - Critical Component.
-
Base:
or . -
Conditions: DMA or DMF at 140 °C.
Visualizing the Workflow
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and steric constraints.
Summary of Regiocontrol Factors
| Factor | Effect on 1,5-Selectivity | Mechanism |
| Solvent: HFIP | Highly Favored | H-bonding network stabilizes the specific transition state for 1,5-attack. |
| Solvent: Ethanol | Disfavored | Promotes thermodynamic equilibration to the sterically relaxed 1,3-isomer. |
| Substrate: Enaminone | Absolute Control | Electronic polarization directs nucleophile to the specific carbonyl. |
| Substrate: 1,3-Diketone | Poor Control | Competing steric vs. electronic factors lead to mixtures.[2] |
References
-
Regioselective Synthesis in Fluorinated Solvents
- Title: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles Using Fluorin
- Source:Journal of Organic Chemistry (Adapted methodology
- Context: HFIP promotes kinetic trapping of the 1,5-isomer.
-
(Aggarwal et al., discussing one-pot methods and solvent influence).
-
Buchwald Ligands for Heterocycles
-
C-H Activation Strategies
- Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
- Source:Journal of the American Chemical Society, 2009 (Sames Group).
- Context: Establishes C5 > C4 reactivity profile and the SEM-switch str
-
One-Pot 1,3-Diketone Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Residual Solvent Removal from 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole Crystals
Welcome to the technical support center for the purification of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole crystals. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from this active pharmaceutical ingredient (API). The following information provides both high-level guidance and in-depth troubleshooting protocols to ensure the final product meets stringent purity and safety standards.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a critical concern for APIs like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by manufacturing techniques.[1][2] For a pyrazole derivative like the one , these could include alcohols (methanol, ethanol, isopropanol), ketones (acetone), ethers (tetrahydrofuran), or chlorinated solvents depending on the synthetic route.
Their removal is critical for several reasons:
-
Patient Safety: Many solvents are toxic and pose a risk to human health. Regulatory bodies like the International Council for Harmonisation (ICH) classify solvents into three classes based on their toxicity.[2][3]
-
Product Stability: Residual solvents can affect the physical and chemical stability of the API, potentially leading to degradation or changes in crystal structure over time.
-
Crystal Properties: The presence of solvents can influence key properties like crystal form (polymorphism), solubility, and dissolution rate, which in turn can impact the drug's bioavailability.[4][5]
Q2: What are the primary methods for removing residual solvents from crystalline APIs?
A2: The most common methods leverage the principles of heat, vacuum, and gas flow to facilitate the evaporation of solvents from the solid-state. These include:
-
Vacuum Oven Drying: This is the most widely used method. By reducing the pressure, the boiling point of the solvent is lowered, allowing for its removal at temperatures below the melting or decomposition point of the API.
-
Agitated Filter Drying: This method combines filtration and drying in a single unit. An agitator ensures that the entire crystal batch is uniformly dried and prevents the formation of clumps.
-
Nitrogen Sweep/Purge: A stream of dry, inert gas like nitrogen is passed over or through the crystal bed.[6] This reduces the partial pressure of the solvent vapor, accelerating its removal.[7][8] This is often used in conjunction with vacuum drying.
-
Lyophilization (Freeze-Drying): While less common for solvent removal, it is a viable option for highly heat-sensitive materials. The material is frozen, and the solvent is removed by sublimation under a deep vacuum.
Q3: How do I determine the optimal drying temperature for my crystals?
A3: The optimal drying temperature is a balance between efficient solvent removal and maintaining the integrity of the API. A systematic approach is crucial:
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on your material.[9][10][11]
-
Set a Safe Upper Limit: The maximum drying temperature should be well below the melting point and the onset of thermal decomposition identified by DSC and TGA. A common rule of thumb is to stay at least 20-30 °C below these critical temperatures.
-
Consider the Solvent's Boiling Point: The drying temperature should be sufficient to provide the energy for the solvent to vaporize, especially under vacuum.
Q4: Can the drying process induce changes in the crystal form (polymorphism)?
A4: Yes, this is a significant risk. The removal of solvent molecules from the crystal lattice can cause it to rearrange into a different, more stable (or sometimes less stable) polymorphic form.[12][13][14] This is known as desolvation.
-
Why it Matters: Different polymorphs of the same API can have vastly different physical properties, including solubility, which can directly affect the drug's efficacy.[4][5]
-
How to Monitor: It is essential to characterize the crystal form both before and after drying using techniques like Powder X-ray Diffraction (PXRD), DSC, or Raman spectroscopy to ensure consistency.[13]
Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during the drying process.
Guide 1: High Levels of Residual Solvents Persist After Standard Drying
Issue: Headspace Gas Chromatography (GC) analysis shows residual solvent levels above the ICH limits even after prolonged vacuum oven drying.
Potential Cause 1: Inadequate Driving Force for Evaporation
The rate of drying is driven by the difference between the vapor pressure of the solvent at the drying temperature and the partial pressure of the solvent in the surrounding atmosphere. If this differential is low, drying will be slow and inefficient.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high residual solvents.
Step-by-Step Solutions:
-
Verify Vacuum System Integrity:
-
Optimize Drying Temperature:
-
Action: Based on your TGA/DSC data, cautiously increase the temperature in 5-10 °C increments. Hold at each new temperature for a set period and re-analyze for residual solvents.
-
Rationale: Increasing the temperature raises the solvent's vapor pressure, increasing the driving force for evaporation. This must be balanced against the risk of thermal degradation.
-
-
Implement a Nitrogen Sweep/Bleed:
-
Action: Introduce a slow, controlled flow of dry nitrogen into the vacuum oven.[6] The nitrogen should enter at one end and be pulled out by the vacuum pump at the other, flowing over the product.
-
Rationale: The nitrogen flow physically carries solvent molecules away from the crystal surface, effectively lowering the partial pressure of the solvent and accelerating drying.[7][8]
-
Potential Cause 2: Solvent Trapped in Crystal Lattice (Inclusions) or as a Solvate
Sometimes, solvent molecules can become trapped within the crystal structure as it forms. These are known as inclusions. In other cases, the solvent may be an integral part of the crystal lattice, forming a solvate. This trapped solvent is much more difficult to remove by simple drying.
Troubleshooting Solutions:
-
Recrystallization:
-
Action: Dissolve the crystals in a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[18][19][20][21] Allow the solution to cool slowly, promoting the formation of pure crystals while impurities and the problematic solvent remain in the mother liquor.[18][19][22]
-
Rationale: Recrystallization is a powerful purification technique that physically separates the API molecules from the trapped solvent, allowing them to re-form a purer crystal lattice.[18][20]
-
-
Slurrying / Reslurrying:
-
Action: Suspend the crystals in a solvent (an "anti-solvent") in which the API is poorly soluble.[23] Agitate the slurry for several hours. The trapped solvent will slowly diffuse out of the crystals into the anti-solvent. Filter and dry the crystals.
-
Rationale: This method provides a medium for the trapped solvent to escape the crystal lattice without fully dissolving the API, thus minimizing product loss.
-
-
Vacuum Hydration/Solvent Displacement:
-
Action: Dry the material under vacuum in the presence of water vapor.[24][25][26] This can displace trapped organic solvent molecules with water molecules. The water can then be removed in a subsequent drying step.
-
Rationale: Water molecules can sometimes penetrate the crystal lattice more easily and displace the entrapped organic solvent. This technique is particularly useful if the product is a stable hydrate.[24]
-
Guide 2: Product Degradation or Color Change Observed After Drying
Issue: The API shows signs of degradation (e.g., new peaks in HPLC) or changes from a white to an off-white/yellow powder after drying.
Potential Cause 1: Excessive Drying Temperature
Troubleshooting Steps:
-
Re-evaluate Thermal Analysis Data:
-
Action: Carefully review your TGA and DSC data.[9] Note the exact temperature at which the first signs of mass loss (TGA) or an exothermic event (DSC) occur.
-
Rationale: The selected drying temperature may be too close to the onset of decomposition, which can be accelerated by prolonged exposure even if it's below the peak decomposition temperature.
-
-
Lower Temperature and Extend Drying Time:
-
Action: Reduce the drying temperature by 15-20 °C and increase the drying time.
-
Rationale: Solvent removal is a kinetic process. By lowering the temperature, you reduce the risk of degradation, and by extending the time, you can still achieve the desired level of dryness.
-
Potential Cause 2: Oxidation
Troubleshooting Steps:
-
Ensure an Inert Atmosphere:
-
Action: If not already doing so, use a nitrogen bleed/sweep during the entire drying process. After drying, break the vacuum with nitrogen instead of air.
-
Rationale: Some compounds are sensitive to oxygen, especially at elevated temperatures. An inert nitrogen atmosphere prevents oxidative degradation.
-
Data & Protocols
Table 1: Key Data for Common Solvents
| Solvent | ICH Class | Boiling Point (°C) at 1 atm | Typical Vacuum Drying Temp. Range (°C) |
| Methanol | 2 | 64.7 | 30 - 50 |
| Ethanol | 3 | 78.4 | 40 - 60 |
| Isopropanol (IPA) | 3 | 82.6 | 40 - 60 |
| Acetone | 3 | 56.0 | 25 - 40 |
| Acetonitrile | 2 | 81.6 | 40 - 60 |
| Dichloromethane (DCM) | 2 | 39.6 | 20 - 30 |
| Tetrahydrofuran (THF) | 2 | 66.0 | 35 - 50 |
Note: The optimal temperature depends heavily on the vacuum level achieved. The ranges provided are typical starting points.
Protocol 1: Standard Vacuum Oven Drying
-
Pre-heat the Oven: Set the vacuum oven to the desired temperature and allow it to equilibrate.
-
Load Sample: Spread the crystalline material thinly and evenly on a clean drying tray to maximize surface area.
-
Place in Oven: Place the tray in the pre-heated oven and close the door securely.
-
Apply Vacuum: Slowly and carefully apply vacuum to the oven. A gradual application prevents the powder from being violently disturbed. Aim for a pressure below 10 mbar.
-
Drying Period: Dry for the predetermined time (e.g., 12-24 hours).
-
Break Vacuum: Break the vacuum using dry nitrogen. Breaking the vacuum with ambient air can introduce moisture back into the dried sample.
-
Cool and Test: Allow the sample to cool to room temperature in a desiccator before weighing and analyzing for residual solvents.
Diagram: Logic for Selecting a Drying Strategy
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. database.ich.org [database.ich.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. mt.com [mt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. trutechtools.com [trutechtools.com]
- 7. Heat and Nitrogen in Vacuum - HVAC School [hvacrschool.com]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. researchgate.net [researchgate.net]
- 15. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 16. filter-dryer.com [filter-dryer.com]
- 17. Troubleshooting Common Issues with Vacuum Crystallizers | Zhanghua [filter-dryer.com]
- 18. Recrystallization [sites.pitt.edu]
- 19. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 20. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Validation & Comparative
In-Depth Comparison Guide: ¹H NMR Spectrum Analysis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
For drug development professionals and analytical chemists, the structural verification of highly functionalized heterocyclic intermediates is a critical quality control gateway. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a complex molecule featuring a strongly electron-withdrawing methylsulfonyl group, a chiral 1-phenoxyethyl sidechain, and a conjugated pyrazole core.
This guide objectively compares the performance of Next-Generation Benchtop NMR (80 MHz) against Traditional High-Field NMR (600 MHz) for the structural elucidation of this specific compound. By analyzing the causality behind magnetic field dispersion and providing self-validating experimental protocols, this guide serves as a definitive framework for selecting the appropriate analytical platform.
Structural Analysis & Predicted ¹H NMR Profile
The ¹H NMR spectrum of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is defined by three distinct proton environments. The methylsulfonyl group (-SO₂CH₃) at the N1 position exerts a strong anisotropic deshielding effect on the adjacent pyrazole protons[1]. Meanwhile, the 1-phenoxyethyl group at C5 introduces a classic first-order aliphatic spin system (a doublet and a quartet) alongside a complex aromatic multiplet[2].
Table 1: Predicted Quantitative ¹H NMR Spectral Data (in CDCl₃)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Causality |
| -SO₂CH₃ (N1) | 3.20 – 3.40 | Singlet (s) | 3H | N/A | Highly deshielded by the sulfonyl oxygens; lacks adjacent protons for coupling. |
| -CH₃ (C5 sidechain) | 1.60 – 1.80 | Doublet (d) | 3H | ~6.5 | Split by the adjacent chiral methine proton. |
| -CH- (C5 sidechain) | 5.60 – 5.80 | Quartet (q) | 1H | ~6.5 | Deshielded by the adjacent ether oxygen and pyrazole ring; split by the methyl group. |
| Pyrazole C4-H | 6.30 – 6.50 | Doublet (d) | 1H | ~2.0 | Shielded relative to C3-H due to resonance electron donation within the pyrazole core. |
| Phenoxy Aromatics | 6.80 – 7.40 | Multiplets (m) | 5H | Complex | Complex overlapping ortho, meta, and para protons of the phenyl ring. |
| Pyrazole C3-H | 7.50 – 7.70 | Doublet (d) | 1H | ~2.0 | Highly deshielded by the adjacent N2 atom and the N1-sulfonyl group. |
Technology Comparison: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR
The decision to use a benchtop versus a high-field system hinges on the physics of the Larmor frequency. While scalar coupling constants (
At 80 MHz , the chemical shift difference between the phenoxy aromatic protons and the pyrazole C3-H/C4-H protons is compressed. The ratio of chemical shift difference to coupling constant (
Table 2: Performance Comparison Matrix
| Parameter | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | Impact on Pyrazole Analysis |
| Resolution (Dispersion) | Low (Compressed Hz scale) | High (Expanded Hz scale) | Benchtop will show overlapping aromatic signals; High-Field easily resolves C3-H and C4-H doublets. |
| Sensitivity (LOD) | Moderate (Requires ~20-30 mg) | Excellent (Requires <5 mg) | High-Field is mandatory for identifying trace synthesis impurities (<1%). |
| Operational State | Cryogen-free, permanent magnet | Superconducting, requires He/N₂ | Benchtop allows for rapid, point-of-need process monitoring in the fume hood. |
| Throughput & Cost | High throughput, low operational cost | Lower throughput, high capital cost | Benchtop is ideal for routine batch release and QC screening[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical action is paired with a measurable validation step to guarantee data reliability.
Protocol A: High-Throughput QC via Benchtop NMR (80 MHz)
Objective: Rapid structural confirmation and batch release.
-
Sample Preparation: Dissolve exactly 25.0 mg of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The high concentration compensates for the inherently lower sensitivity of the 80 MHz permanent magnet, ensuring an adequate Signal-to-Noise Ratio (SNR) in a single scan.
-
-
Shimming & Homogeneity Validation: Execute the automated 3D gradient shimming routine.
-
Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. Proceed to acquisition only if the FWHM is
Hz. Failure to meet this indicates poor field homogeneity, which will artificially broaden the aliphatic doublet.
-
-
Acquisition: Set the relaxation delay (
) to 4 seconds, pulse angle to 90°, and acquire 16 scans. -
Integration Validation: Post-Fourier transform, set the integral of the isolated methylsulfonyl singlet (~3.3 ppm) to exactly 3.00. The protocol is validated if the aliphatic doublet (~1.7 ppm) integrates to 2.95–3.05, confirming complete longitudinal relaxation (
) and quantitative accuracy.
Protocol B: Complex Structural Elucidation via High-Field NMR (600 MHz)
Objective: Impurity profiling and definitive structural assignment.
-
Sample Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of CDCl₃.
-
Causality: High-field probes are highly sensitive; excessive concentration can lead to radiation damping and degraded line shapes.
-
-
Probe Tuning & Matching: Manually tune the cryoprobe to the exact ¹H Larmor frequency of the sample.
-
Validation Gate: Ensure the tuning curve minimum is perfectly centered and touches the baseline, maximizing RF power transfer.
-
-
Shimming Validation: Perform TopShim (or equivalent automated shimming). The system is validated for acquisition only if the TMS FWHM is
Hz. This stringent requirement is necessary to resolve the fine ~2.0 Hz meta-coupling of the pyrazole ring. -
Acquisition & Processing: Acquire 8 scans with a 64k data point size. Apply a 0.3 Hz exponential line-broadening apodization function prior to Fourier transform to optimize SNR without sacrificing the high-field resolution.
Analytical Decision Workflow
The following logic diagram illustrates the decision-making process for selecting the appropriate NMR platform based on the analytical requirements of the pyrazole derivative.
Caption: Decision matrix and workflow for selecting NMR platforms for pyrazole derivative analysis.
Conclusion
For the routine confirmation of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, Benchtop NMR offers a highly efficient, cryogen-free solution. By relying on the distinct, easily resolved aliphatic signals (the methine quartet and methyl doublet) and the methylsulfonyl singlet, analysts can rapidly verify product identity[4]. However, when the analytical goal shifts to identifying structurally similar impurities or fully deconvoluting the aromatic spin systems of the phenoxy and pyrazole rings, the superior chemical shift dispersion of High-Field NMR becomes an absolute necessity[2].
References
-
Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]
-
Title: Comprehensive analysis of lansoprazole using benchtop NMR spectroscopy Source: News-Medical URL: [Link]
-
Title: Visible-light-induced sulfonylation of O-(2,4-dinitrophenyl) oximes (Electronic Supplementary Information) Source: Royal Society of Chemistry (RSC) URL: [Link]
Sources
Comprehensive Comparison Guide: 13C NMR Peak Assignment Methodologies for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
In modern drug discovery, the precise structural elucidation of complex heterocyclic scaffolds is non-negotiable. The molecule 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole presents a unique analytical challenge. It features an electron-deficient pyrazole core, a highly electron-withdrawing
This guide objectively compares three leading "products" (methodological platforms) for
Platform Overview & Performance Comparison
To establish a baseline for comparison, we evaluated how each platform handles the distinct electronic environments of the target molecule.
-
Platform A: Mnova NMRPredict (Empirical Database Method) [1]
-
Mechanism: Utilizes HOSE (Hierarchical Organization of Spherical Environments) codes and neural networks trained on vast experimental databases.
-
Pros: Instantaneous results; excellent for standard functional groups.
-
Cons: Struggles with the synergistic electronic effects of the
-methylsulfonyl group on the pyrazole ring, often underestimating the deshielding at C5.
-
-
Platform B: Gaussian 16 (DFT/GIAO Computational Method) [2]
-
Mechanism: Calculates magnetic shielding tensors from first principles using Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method.
-
Pros: Highly accurate for novel scaffolds; accounts for 3D conformational sterics.
-
Cons: Computationally expensive; requires linear scaling to correct systematic overestimation.
-
-
Platform C: Bruker Avance III 600 MHz (Experimental Acquisition)
-
Mechanism: Direct physical measurement of nuclear spin transitions in a 14.1 Tesla magnetic field.
-
Pros: The absolute ground truth.
-
Cons: Requires physical sample purity, time, and cryogenic resources.
-
Quantitative Data: C NMR Chemical Shift Comparison
The table below summarizes the performance of the three platforms. The experimental data serves as the self-validating ground truth against which the predictive models are measured.
| Carbon Position | Mnova NMRPredict (ppm) | Gaussian 16 DFT (ppm)* | Bruker 600 MHz (ppm) | Δ (DFT - Exp) |
| C3 (Pyrazole) | 138.5 | 141.2 | 140.5 | +0.7 |
| C4 (Pyrazole) | 108.1 | 105.8 | 106.2 | -0.4 |
| C5 (Pyrazole) | 142.0 | 147.5 | 146.8 | +0.7 |
| SO | 40.5 | 43.0 | 42.1 | +0.9 |
| CH (Methine) | 71.0 | 74.2 | 73.5 | +0.7 |
| CH | 20.1 | 22.0 | 21.3 | +0.7 |
| C1' (Ph ipso) | 155.0 | 158.1 | 157.4 | +0.7 |
| C2', C6' (Ph ortho) | 114.5 | 116.5 | 115.8 | +0.7 |
| C3', C5' (Ph meta) | 128.0 | 130.2 | 129.5 | +0.7 |
| C4' (Ph para) | 120.5 | 122.0 | 121.2 | +0.8 |
*Note: DFT values are unscaled. Applying a standard linear scaling factor (
Experimental & Computational Protocols
To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every protocol described below is designed as a self-validating system.
Protocol A: Experimental Acquisition (Bruker 600 MHz)
Causality: CDCl
-
Sample Preparation: Dissolve 25 mg of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Instrument Calibration: Lock the spectrometer to the deuterium signal of CDCl
(7.26 ppm for H, 77.16 ppm for C). Tune and match the cryoprobe to the exact sample impedance. -
Acquisition Parameters: Execute a standard 1D
C with H decoupling (WALTZ-16) sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of quaternary carbons (C3, C5, and C1'), preventing signal integration distortion. Acquire 1024 scans. -
Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier Transformation to maximize the signal-to-noise ratio without sacrificing critical resolution.
Protocol B: Quantum Mechanical Prediction (Gaussian 16)
Causality: The B3LYP functional was chosen because hybrid functionals incorporate exact Hartree-Fock exchange, correcting the self-interaction error inherent in pure DFT. The 6-311+G(2d,p) basis set is critical; the diffuse functions (+) accurately model the lone pairs on the oxygen and nitrogen atoms, while polarization functions (2d,p) describe the electron density distortion caused by the strong electron-withdrawing methylsulfonyl group [3].
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer of the 1-phenoxyethyl group.
-
Geometry Optimization: Optimize the lowest energy conformer in Gaussian 16 using the B3LYP/6-311+G(2d,p) level of theory. Include the PCM (Polarizable Continuum Model) for chloroform to simulate solvent dielectric effects.
-
Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies, validating that the geometry is a true local minimum.
-
NMR Tensor Calculation: Execute the GIAO (Gauge-Independent Atomic Orbital) calculation using the nmr=giao keyword.
-
Referencing: Calculate the isotropic shielding tensor of TMS at the exact same level of theory and subtract the target molecule's tensors from the TMS tensor to yield the chemical shifts (
).
Protocol C: Empirical Prediction (Mnova NMRPredict)
-
Structural Input: Import the .mol file of the target compound into Mestrelab Mnova.
-
Algorithm Selection: Enable the "Ensemble NMR Prediction" which averages the results of Modgraph HOSE codes and Machine Learning predictors.
-
Validation: Cross-reference the predicted pyrazole core shifts with the foundational empirical rules established by Elguero et al. for substituted pyrazoles [4].
Visualizing the Analytical Workflows and Causality
To better understand how these platforms integrate into a drug development pipeline, and why the chemical shifts behave the way they do, we have mapped the logical relationships below.
Workflow comparing empirical, computational, and experimental NMR assignment methodologies.
Mechanistic Causality of the C Shifts
Why does the Mnova empirical predictor fail to accurately predict the C5 position (predicted 142.0 ppm vs actual 146.8 ppm)? The answer lies in the complex electronic interplay of the molecule.
The
Mechanistic pathway of electronic effects dictating the 13C NMR chemical shifts in the pyrazole derivative.
Conclusion & Recommendations
For routine screening of standard scaffolds, Mnova NMRPredict offers unparalleled speed and sufficient accuracy. However, when dealing with highly functionalized heterocycles like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, where competing inductive, resonance, and anisotropic effects dictate the magnetic environment, empirical databases fall short.
In these critical drug-development scenarios, researchers must pair Experimental NMR (Bruker) with DFT GIAO Calculations (Gaussian 16) . The DFT approach acts as a rigorous, orthogonal validation tool that mathematically proves the experimental assignments, ensuring absolute structural confidence before advancing a compound into biological assays.
References
-
Mestrelab Research. (n.d.). Mnova NMRPredict: Fast and accurate prediction of NMR data from a chemical structure. Retrieved from[Link]
-
Flaig, D., et al. (2024). DFT Approach for Predicting 13C NMR Shifts. National Center for Biotechnology Information (PMC). Retrieved from[Link]
-
MDPI. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers and Model Compounds in Solution. Retrieved from[Link]
-
Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., ... & Vedsø, P. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168. Retrieved from[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Introduction
In the landscape of modern drug discovery and chemical research, unambiguous structural elucidation is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for identifying and characterizing novel chemical entities.[1] The power of MS lies in its ability to not only determine the molecular weight of a compound but also to generate a unique fragmentation "fingerprint" upon ionization, which provides deep structural insights.[2]
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (Compound A ). As a molecule incorporating a sulfonyl group, a pyrazole heterocycle, and a phenoxyethyl side chain, it presents a complex and informative fragmentation landscape. To highlight the specificity of this pattern, we will compare it directly with its structural isomer, 1-(methylsulfonyl)-3-(1-phenoxyethyl)-1H-pyrazole (Compound B ). This comparative approach will demonstrate how subtle changes in substituent position can lead to diagnostic shifts in the mass spectrum, enabling confident isomeric differentiation.
Pillar 1: Predicted Fragmentation Pathway of Compound A
The fragmentation of a molecule under 70 eV Electron Ionization (EI) is a highly energetic process that results in a cascade of bond cleavages and rearrangements.[3] The most probable fragmentation pathways are those that lead to the formation of the most stable carbocations and neutral radicals.[4] For Compound A (Molecular Weight: 282.07 g/mol ), we can predict several key fragmentation events based on the established behavior of its constituent functional groups.
The molecular structure contains several points susceptible to cleavage: the N-S bond of the sulfonyl group, the C-N and C-C bonds of the pyrazole and ethyl linker, and the C-O bond of the phenoxy ether.[5][6]
Key Predicted Fragmentation Pathways for Compound A:
-
α-Cleavage at the Ethyl Linker: The most facile cleavage is often the bond beta to the pyrazole ring and alpha to the phenoxy group. This benzylic-type cleavage is highly favored as it leads to a resonance-stabilized phenoxyethyl cation. The loss of the methylsulfonyl-pyrazole radical results in the formation of a highly abundant ion at m/z 121 .
-
Ether Bond Cleavage: A common pathway for ethers involves the cleavage of the C-O bond.[7] This can occur in two ways:
-
Loss of a phenoxy radical (•OPh, 93 Da) to yield a fragment at m/z 189 .
-
Loss of a phenyl radical (•Ph, 77 Da) is less common but can lead to a fragment at m/z 77 , a hallmark of aromatic compounds.
-
-
Sulfonyl Group Fragmentation: The bond between the pyrazole nitrogen and the sulfur atom is relatively labile.
-
Cleavage can result in the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da), producing a significant ion at m/z 203 .
-
A characteristic rearrangement for aromatic sulfonyl compounds is the elimination of sulfur dioxide (SO₂, 64 Da), which would yield a fragment at m/z 218 .[6]
-
-
Pyrazole Ring Cleavage: Fragments that retain the pyrazole structure may undergo further characteristic ring fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da).[8] For example, the m/z 203 fragment could lose HCN to produce an ion at m/z 176.
The following diagram illustrates the primary predicted fragmentation cascade for Compound A .
Caption: Differentiating fragmentation of the m/z 203 ion.
Pillar 3: Experimental Protocol
To acquire the data discussed in this guide, a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology with Electron Ionization would be employed. [9] Objective: To obtain the EI mass spectra of Compound A and Compound B for structural elucidation and comparison.
Materials & Instrumentation:
-
Sample: 1 mg/mL solution of each compound in HPLC-grade Dichloromethane.
-
Instrumentation: Agilent (or equivalent) GC system coupled to a single quadrupole mass spectrometer.
-
GC Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm capillary column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each isomer in dichloromethane.
-
Perform a 1:100 serial dilution in dichloromethane to a final concentration of 10 µg/mL.
-
-
GC-MS Instrument Setup:
-
Injector: Splitless mode, 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI). [3] * Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 - 450.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes.
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample of Compound A .
-
Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak. [1] * Clean the syringe and injection port, then inject 1 µL of Compound B .
-
Acquire the data using the same method.
-
Analyze the resulting mass spectra, identifying the molecular ion and major fragment ions. Compare the spectra to the predicted patterns and to each other to identify diagnostic ions.
-
Conclusion
The in-silico fragmentation analysis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (Compound A ) reveals a rich and predictable mass spectrum under electron ionization conditions. The pattern is dominated by a stable base peak at m/z 121 resulting from a highly favored α-cleavage, which confirms the presence of the phenoxyethyl moiety. Further significant fragments at m/z 203 and m/z 189 arise from predictable cleavages around the sulfonyl and ether functionalities, respectively.
Crucially, this fragmentation pattern, while complex, contains diagnostic ions that enable its confident differentiation from its structural isomer, 1-(methylsulfonyl)-3-(1-phenoxyethyl)-1H-pyrazole (Compound B ). The analysis predicts that while both isomers will show many common fragments, the subsequent fragmentation of the [M - •SO₂CH₃]+ ion (m/z 203) will differ, yielding a diagnostic ion at m/z 176 for Compound A . This comparative approach transforms mass spectrometry from a simple molecular weight determination tool into a powerful technique for detailed structural elucidation of complex small molecules.
References
- Computational mass spectrometry for small molecules - PMC - NIH. (2013, March 1).
- Gas Chromatography - Mass Spectrometry. (n.d.). LibreTexts.
- Minimizing fragmentation of 1-Phenoxyheptane in mass spectrometry. (2025). BenchChem.
- Small Molecule Analysis. (n.d.). AxisPharm.
- Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology.
- A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS). (2025, August 18). Hovogen.
- Msc alcohols, phenols, ethers. (n.d.). Slideshare.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed.
- common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Asian Journal of Chemistry.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI.
- Interpretation of mass spectra. (n.d.). University of California, Irvine.
- 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook.
- Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Birmingham Research Archive.
- Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare.
- GCMS Section 6.13. (n.d.). Whitman College.
- L.7. Mass Spectrum Interpretation. (2011, June 29). Purdue University.
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- 2. hovogen.com [hovogen.com]
- 3. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Analysis | AxisPharm [axispharm.com]
HPLC method development for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole detection
Executive Summary & Chemical Profile
Objective: To provide a scientifically grounded, comparative guide for the HPLC analysis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole . This guide moves beyond generic templates to address the specific chromatographic challenges posed by this molecule's "amphiphilic" structure—containing both a highly polar electron-withdrawing methylsulfonyl group and a lipophilic phenoxyethyl tail.
Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.
The Chromatographic "Personality"
Understanding the molecule is the first step in method design.
-
The Polar Anchor (Methylsulfonyl): Increases water solubility and polarity, potentially leading to early elution or peak tailing on standard C18 columns if not properly buffered.
-
The Lipophilic Tail (Phenoxyethyl): Provides a handle for hydrophobic interaction but requires organic solvent strength to elute.
-
The Core (Pyrazole): Aromatic, basic nitrogen potential (though reduced by the sulfonyl group). UV active, typically in the 230–270 nm range.
Comparative Analysis: Selecting the Stationary Phase
For this specific compound, a standard C18 column is the "safe" choice, but often not the best choice for impurity profiling. We compare the Standard Approach against the Optimized "Specialist" Approach.
Comparison Table: Stationary Phase Performance
| Feature | Option A: C18 (Octadecyl) | Option B: Phenyl-Hexyl (The Specialist) | Option C: C8 (Octyl) |
| Mechanism | Pure Hydrophobic Interaction (London Dispersion). | Hydrophobic + Pi-Pi (π-π) Interaction . | Weaker Hydrophobic Interaction. |
| Suitability | Good. Standard for potency assay. | Excellent. Superior for impurity profiling. | Fair. Only if C18 retention is too high. |
| Selectivity | Separates based on hydrophobicity (LogP). | Separates based on aromaticity & electron density. | Low resolution for structural isomers. |
| Why use it? | Robust, ubiquitous in QC labs. | Targeted resolution of the phenoxy group from non-aromatic impurities. | Faster run times for high-throughput screening. |
| Risk | May not resolve positional isomers of the phenoxy ring. | Requires methanol to fully activate π-π modes. | Poor retention of the polar sulfonyl moiety. |
Expert Insight (The "Why"):
Recommendation: While C18 is sufficient for basic assays, Phenyl-Hexyl is the superior choice for stability-indicating methods.
Reasoning: The 1-phenoxyethyl moiety is aromatic. A Phenyl-Hexyl column engages in π-π stacking with this group. If your synthesis produces impurities where the phenoxy ring is substituted or the ethyl linker is modified, a C18 column might co-elute them. The Phenyl-Hexyl phase pulls these apart based on differences in their electron clouds, not just their "greasiness."
Method Development Decision Matrix
The following diagram illustrates the logical pathway for developing this method, ensuring no critical parameter is overlooked.
Figure 1: Decision matrix for selecting column chemistry and mobile phase conditions based on the specific functional groups of the analyte.
Optimized Experimental Protocol
This protocol uses the Phenyl-Hexyl chemistry for maximum selectivity but can be adapted to C18 if necessary.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm) | Balances resolution (phenoxy group) and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses silanol activity and keeps the pyrazole nitrogen protonated/neutral depending on pKa, sharpening peaks. |
| Mobile Phase B | Methanol (MeOH) | Critical: MeOH promotes π-π interactions on Phenyl columns better than Acetonitrile (ACN). ACN forms a "pi-cloud" that can mask the stationary phase. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces viscosity of Methanol. |
| Detection (UV) | 254 nm (Primary), 230 nm (Secondary) | Pyrazole rings typically absorb well at 254 nm. 230 nm is more sensitive but susceptible to solvent cutoff noise. |
| Injection Vol | 10 µL | Standard volume; adjust based on sensitivity needs. |
Gradient Program
Note: The lipophilic phenoxy group requires a high % organic to elute.
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 30% | Initial hold to retain polar sulfonyl impurities. |
| 2.0 | 30% | Isocratic hold. |
| 15.0 | 90% | Linear ramp to elute the main compound and lipophilic dimers. |
| 18.0 | 90% | Wash step. |
| 18.1 | 30% | Return to initial conditions. |
| 23.0 | 30% | Re-equilibration (Critical for reproducibility). |
Sample Preparation (Self-Validating Step)
To ensure the method is trustworthy, the sample prep must prevent precipitation.
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL flask. Dissolve in 100% Methanol . (The compound is sparingly soluble in water).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (70% Water / 30% MeOH) .
-
Self-Check: If the solution turns cloudy upon dilution, increase the MeOH ratio in the diluent to 50:50. Cloudiness indicates precipitation, which invalidates linearity.
-
Validation & Troubleshooting
System Suitability Parameters (Acceptance Criteria)
-
Tailing Factor (T): NMT 1.5 (Ideally < 1.2). High tailing indicates secondary interactions with silanols; increase buffer strength or temperature.
-
Theoretical Plates (N): > 5,000 for a 150mm column.
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity.
Troubleshooting Guide
| Issue | Root Cause (Scientific Basis) | Corrective Action |
| Peak Tailing | Residual silanol interactions with the pyrazole nitrogen. | Switch to 0.1% Phosphoric Acid (stronger silanol suppressor than formic acid) if MS detection is not required. |
| Retention Shift | "Phase Collapse" or Dewetting (unlikely with 30% organic start, but possible). | Ensure the column is never stored in 100% water. Store in 50/50 MeOH/Water. |
| Ghost Peaks | Carryover of the lipophilic phenoxy moiety. | Add a needle wash step with 90% ACN/10% Water. |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to detection.
References
-
Vertex AI Search. (2024). Search Results for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole and related sulfonyl pyrazoles.1
-
Acta Crystallographica. (2004).[2] 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives.[3][2][4] (Structural analogues and properties).[2]
-
Journal of Chromatography A. (2007). Rapid analysis of triazolopyrimidine sulfoanilide herbicides... using a C18 monolithic column.[5] (Methodology for similar sulfonyl-heterocycles).
-
SciTePress. (2022).[6] Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (Impurity profiling strategies).
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. (General pyrazole retention behavior).
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
comparing bioactivity of N-sulfonyl vs N-alkyl pyrazoles
Comparative Bioactivity and Pharmacokinetics of N-Sulfonyl vs. N-Alkyl Pyrazoles in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical decision of how to functionalize the nitrogen atoms within a heterocyclic hit compound. The pyrazole scaffold is a privileged structure in drug discovery, featured in numerous FDA-approved therapeutics ranging from anti-inflammatories to targeted kinase inhibitors[1].
When optimizing a pyrazole-based lead compound, the choice between N-alkylation and N-sulfonylation is not merely a synthetic preference; it is a strategic decision that fundamentally alters the molecule's physicochemical properties, pharmacokinetic (PK) profile, and target binding affinity. This guide objectively compares the bioactivity and performance of N-sulfonyl versus N-alkyl pyrazoles, using the optimization of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors as a definitive, field-proven case study [2].
To understand the divergent bioactivity of these two functional groups, we must examine the causality behind their physicochemical behavior:
-
N-Alkyl Pyrazoles (The Solubility Promoters): Introducing an alkyl group (e.g., methyl, isopropyl) generally maintains the sp3 character of appended amine systems and disrupts planar crystal lattice packing. This leads to excellent aqueous solubility, which is critical for oral bioavailability and avoiding precipitation in in vitro cellular assays. However, the exposed alkyl chains and increased basicity often make these compounds prime targets for rapid oxidative metabolism (e.g., via hepatic CYP450 enzymes), leading to high clearance rates and reduced in vivo exposure [2].
-
N-Sulfonyl Pyrazoles (The Exposure Enhancers): The strongly electron-withdrawing sulfonyl group drastically reduces the pKa of the system, rendering the molecule largely neutral and highly lipophilic at physiological pH. The planar, rigid nature of the N-sulfonyl moiety often drives strong target binding through favorable hydrogen bonding (via the sulfonyl oxygens). While this structural robustness confers excellent metabolic stability and high oral exposure (AUC), it severely penalizes aqueous solubility. In many cases, the true cellular bioactivity of N-sulfonyl pyrazoles is masked because the compound precipitates out of the assay media before reaching the target [2].
Quantitative Data Comparison
The following table summarizes the structure-activity relationship (SAR) trade-offs observed during the optimization of pyrazole-based IRAK4 inhibitors, comparing an N-methyl piperazine-pyrazole derivative against its N-methanesulfonyl counterpart[2].
| Parameter | N-Alkyl Pyrazoles (e.g., N-Methyl) | N-Sulfonyl Pyrazoles (e.g., N-Methanesulfonyl) | Mechanistic Driver |
| Aqueous Solubility | Excellent (>100 µM) | Poor (<10 µM) | N-alkyl maintains polarity and basicity; N-sulfonyl is planar, neutral, and highly lipophilic. |
| Oral Exposure (Rat AUC) | Low to Moderate (e.g., 1.7 µM·h) | High (>5.0 µM·h) | N-alkyls are prone to rapid oxidative metabolism; N-sulfonyls are metabolically robust and resist clearance. |
| Target Affinity (IC50) | Highly Potent (e.g., 5 nM) | Highly Potent (<10 nM) | Both satisfy the kinase binding pocket, but N-sulfonyl provides rigid H-bond acceptors. |
| Cellular Efficacy | Strong | Often masked/limited | Poor solubility of N-sulfonyls can lead to precipitation in cell culture media, artificially lowering apparent efficacy. |
Target Pathway Visualization
To contextualize the bioactivity data, it is essential to map the biological target. IRAK4 is a critical upstream kinase in the IL-1R/TLR signaling pathway. Inhibition of this pathway is a primary strategy for treating autoimmune disorders.
Figure 1: IL-1R/TLR signaling pathway illustrating IRAK4 as the therapeutic target for pyrazole inhibitors.
Experimental Protocols: A Self-Validating Workflow
To objectively compare the bioactivity and PK profiles of these two classes, the following self-validating protocols must be employed. Every step includes built-in controls to ensure data integrity and trustworthiness.
Protocol A: Synthesis and Structural Validation
-
Reaction Setup: React the core pyrazole intermediate with either an alkyl halide (e.g., iodomethane) or a sulfonyl chloride (e.g., methanesulfonyl chloride) using
as a base in anhydrous DMF at room temperature. -
Regioselectivity Check (Self-Validation): Pyrazoles exhibit tautomerism, meaning electrophilic substitution can yield a mixture of N1 and N2 regioisomers. You must use 2D NOESY NMR to confirm the exact nitrogen atom substituted by observing spatial correlations between the new N-substituent and the adjacent pyrazole ring protons.
-
Purity Verification (Self-Validation): Run LC-MS and Elemental Analysis. The compound must exhibit >95% purity before biological testing to rule out artifactual bioactivity caused by unreacted, highly reactive sulfonyl chlorides.
Protocol B: In Vitro Kinase Inhibition (TR-FRET Assay)
-
Enzyme Incubation: In a 384-well plate, incubate recombinant IRAK4 enzyme with the pyrazole inhibitor (10-point serial dilution), ATP (at its predetermined
), and a biotinylated peptide substrate for 60 minutes at room temperature. -
Signal Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC to generate the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Assay Integrity (Self-Validation): Include Staurosporine as a positive control (pan-kinase inhibitor) and 1% DMSO as a vehicle negative control. Calculate the Z'-factor for the plate; the assay data is only considered valid and actionable if
.
Protocol C: Kinetic Solubility and In Vivo Pharmacokinetics
-
Kinetic Solubility: Spike 10 mM DMSO stocks of the pyrazole compounds into PBS (pH 7.4) to a final concentration of 200 µM. Incubate for 24 hours, filter through a 0.22 µm membrane, and quantify the dissolved compound via HPLC-UV.
-
Self-Validation: Run Diclofenac concurrently as a highly soluble reference standard to ensure buffer integrity.
-
-
Rodent PK Profiling: Administer the compounds orally (PO, 10 mg/kg) and intravenously (IV, 2 mg/kg) to male Sprague-Dawley rats.
-
Quantification (Self-Validation): Extract plasma at predefined time intervals (0.25, 0.5, 1, 2, 4, 8 hours). You must spike the plasma with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. This corrects for matrix effects and extraction recovery variations during LC-MS/MS analysis, ensuring the calculated AUC (exposure) is absolutely precise.
References
-
Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: Molecules (via PubMed Central) URL: [Link]
-
Title: Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]
A Comparative Guide to the Reference Standard for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Introduction: The Crucial Role of a Reference Standard in Drug Development
In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a therapeutic product is underpinned by rigorous analytical characterization. For a molecule such as 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a novel pyrazole derivative with potential therapeutic applications, establishing a highly purified and well-characterized reference standard is not merely a preliminary step but the very foundation of its analytical lifecycle. A reference standard serves as the benchmark against which all subsequent batches of the active pharmaceutical ingredient (API) and finished drug product are measured, ensuring identity, purity, strength, and quality.
This guide provides an in-depth technical comparison of analytical methodologies for the qualification and routine use of a 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole reference standard. We will delve into the principles of structural elucidation and compare key quantitative techniques, offering field-proven insights into experimental design and data interpretation, all grounded in the principles of regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[1][2][3][4]
PART 1: Qualification of the Primary Reference Standard: Establishing Identity and Purity
Before a reference standard can be used for quantitative comparisons, its identity and purity must be unequivocally established. This initial qualification process creates a comprehensive profile of the molecule. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized".[5]
The workflow for qualifying a new primary reference standard is a multi-step process, beginning with the synthesis of a high-purity batch and followed by a battery of analytical tests.
Caption: Workflow for Primary Reference Standard Qualification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is paramount for the unambiguous structural elucidation of organic molecules. For 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the molecular structure.
¹H NMR will confirm the number and connectivity of protons. Key expected signals would include the methyl group of the sulfonyl moiety, the ethyl bridge protons, the pyrazole ring proton, and the aromatic protons of the phenoxy group. The broad signal often observed for N-H protons in pyrazoles can be confirmed by D₂O exchange.[6]
¹³C NMR provides information on the carbon skeleton. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic of the substitution pattern.[7][8]
2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity between different parts of the molecule, for instance, linking the methylsulfonyl group to the N1 position of the pyrazole ring and the phenoxyethyl group to the C5 position.
Mass Spectrometry (MS): Confirming Molecular Weight
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For C₁₂H₁₄N₂O₃S, the expected monoisotopic mass is 266.0752. The fragmentation pattern observed in MS/MS can provide further structural confirmation.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. Key vibrational bands for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole would include:
-
S=O stretching from the sulfonyl group (typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
-
C-O-C stretching from the ether linkage.
-
C=N and C=C stretching from the pyrazole and phenyl rings.[10][11]
PART 2: A Comparative Analysis of Quantitative Methods for Purity and Potency
Once the primary reference standard is fully characterized, it can be used to develop and validate quantitative analytical methods. The choice of method is critical and depends on the intended application, such as stability testing, quality control of API batches, or formulation analysis. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and potency testing. A reversed-phase HPLC method is highly suitable for a molecule like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
Principle: The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12][13] Quantification is achieved by comparing the peak area of the analyte to that of the reference standard using a UV detector.
Experimental Protocol: HPLC-UV for Purity and Assay
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of the 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the sample to be tested at a similar concentration as the primary standard solution.
-
-
Validation (as per ICH Q2(R1) guidelines): [2][4][14]
-
Specificity: Analyze a placebo and spiked samples to ensure no interference from excipients or degradation products.
-
Linearity: Analyze at least five concentrations across the expected range (e.g., 50-150% of the nominal concentration).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing multiple preparations.
-
LOD/LOQ: Determine the limit of detection and limit of quantitation based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and specificity. The suitability of this method for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole would need to be confirmed, as some sulfonyl compounds can degrade at high temperatures.
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.[9]
Experimental Protocol: GC-MS for Purity and Impurity Identification
-
Chromatographic System:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
-
Standard and Sample Preparation:
-
Prepare solutions in a suitable volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
The primary use of GC-MS in this context would be for impurity profiling, where the mass spectra of minor peaks can help in their identification. For quantification, an internal standard method would be preferred.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration without the need for a specific reference standard of the same compound (though a certified internal standard is required). It is an excellent tool for certifying the potency of a primary reference standard.
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, non-overlapping signal from the analyte to that of a known amount of a certified internal standard, the concentration of the analyte can be determined with high accuracy.
Experimental Protocol: qNMR for Potency Assignment
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with non-overlapping signals, such as Maleic Acid or Dimethyl Sulfone.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Calculation:
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS Where: I = integral, N = number of protons, M = molecular weight, W = weight, P = purity of the internal standard.
-
Performance Comparison of Quantitative Methods
The following table summarizes the expected performance characteristics of the three methods for the analysis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, based on established validation guidelines.[1][2][3]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Primary Use | Purity, Potency (Assay) | Impurity Identification, Purity | Potency Assignment (Primary) |
| Specificity | High (with good separation) | Very High (mass selective) | Very High (structurally selective) |
| Precision (%RSD) | < 1.0% (Assay), < 5.0% (Impurities) | < 5.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Linearity (r²) | > 0.999 | > 0.995 | N/A (Direct Measurement) |
| LOD/LOQ | Low (ng range) | Very Low (pg range) | High (µg range) |
| Throughput | High | Medium | Low |
| Destructive? | Yes | Yes | No |
PART 3: Recommended Analytical Strategy and Conclusion
For the comprehensive quality control of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a multi-faceted approach is recommended.
Caption: Recommended Analytical Strategy for Quality Control.
-
Primary Reference Standard Certification: The potency of the primary reference standard should be assigned using qNMR . Its non-destructive nature and status as a primary ratio method make it ideal for this purpose, providing a direct and highly accurate measure of purity without reliance on another standard of the same compound.
-
Routine Quality Control: For routine analysis of API batches and stability samples, a validated HPLC-UV method is the most suitable choice. It offers an excellent balance of precision, accuracy, throughput, and robustness for both assay (potency) and purity determinations.[12][13]
-
Orthogonal Method for Purity: GC-MS should be employed as a complementary, orthogonal technique, particularly for identifying and quantifying any potential volatile or non-UV active impurities that may not be detected by HPLC.
By implementing this integrated analytical strategy, researchers and drug development professionals can ensure the consistent quality and reliability of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, building a solid analytical foundation that will support its journey through preclinical and clinical development. The principles and protocols outlined in this guide provide a robust framework for establishing and utilizing a reference standard that meets the highest standards of scientific integrity and regulatory compliance.
References
- USP <1225> Method Validation - BA Sciences. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (1997). U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.).
- ICH and FDA Guidelines for Analytical Method Valid
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
- ICH Q2 R1: Mastering Analytical Method Valid
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA/CDER Perspectives on analytical procedure development and valid
- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). Journal of Heterocyclic Chemistry.
- Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.).
- Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar.
- 1225 - Validation of Compendial Procedures. (2025, November 3). Scribd.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12).
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI.
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017, April 25). TSI Journals.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... (n.d.). PMC.
- Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. (2024, December 26).
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC.
- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. (n.d.).
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A Researcher's Guide to the Structural Elucidation of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole: A Comparative Analysis
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and lead optimization are built.[1][2] This guide focuses on a novel compound of interest, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole , a molecule featuring a pyrazole core—a scaffold known for its diverse biological activities.[3]
A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available crystal structure for this specific molecule.[4][5][6][7] This is a common scenario in early-stage drug development. Therefore, this guide will serve as a forward-looking comparative analysis, outlining the gold-standard method for its structural determination—single-crystal X-ray diffraction—and juxtaposing it with powerful alternative and complementary techniques.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously determining the atomic arrangement of small molecules in the solid state.[8][9][10] It provides a high-resolution, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional precision.[9] For a molecule like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, SCXRD would definitively establish the conformation of the phenoxyethyl group relative to the pyrazole ring and the geometry of the methylsulfonyl substituent.
Experimental Protocol: A Step-by-Step Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process.
Step 1: Crystallization This is often the most challenging and critical step.[11] The goal is to grow a single, well-ordered crystal of at least 20 micrometers, though ideally larger, up to 0.5 millimeters.[8][10]
-
Methodology : Slow evaporation of a saturated solution is the most common starting point. A variety of solvents and solvent mixtures (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane) should be screened.
-
Causality : The slow removal of solvent allows molecules to self-assemble into a highly ordered, repeating lattice structure. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction. Other techniques like vapor diffusion (hanging or sitting drop) or cooling of a saturated solution can also be employed.
Step 2: Crystal Mounting and Data Collection
-
Methodology : A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[10] Data is typically collected at a low temperature (around 100 K) using a cryostream to minimize thermal vibrations and radiation damage.[8]
-
Causality : The crystal is rotated in the X-ray beam, and as X-rays are diffracted by the crystal's electron clouds, a series of diffraction patterns are recorded on a detector.[8][10] The angles and intensities of these diffracted beams contain the information about the crystal's internal structure, governed by Bragg's Law.[10]
Step 3: Structure Solution and Refinement
-
Methodology : The collected diffraction data are processed to determine the unit cell dimensions and space group. Initial atomic positions are determined using direct methods or Patterson methods (phasing). This initial model is then refined against the experimental data using least-squares methods.[12]
-
Causality : Refinement is an iterative process where the atomic coordinates and other parameters are adjusted to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) derived from the model.[13]
Interpreting the Data: Key Quality Metrics
The reliability of a crystal structure is assessed by several key parameters.
| Parameter | Description | Typical Value (Small Molecule) | Significance |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution.[14][15] | < 1.0 Å | High resolution allows for precise localization of atoms and clear definition of molecular geometry. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[13] | < 5% (0.05) | A low R-factor indicates a good fit between the observed data and the refined structural model.[14][16] |
| R-free | Calculated similarly to R1 but using a small subset (5-10%) of reflections that were not included in the refinement process.[16] | Slightly higher than R1 | This is a crucial cross-validation metric that helps to detect "overfitting" of the model to the data.[16] |
| Goodness of Fit (GoF) | Should be close to 1.0 for a good refinement. | ~1.0 | Indicates that the model accurately accounts for the experimental observations and their estimated uncertainties. |
A hypothetical, high-quality dataset for our target molecule might look like this:
Table 1: Representative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₆N₂O₃S |
| Formula Weight | 284.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.372 |
| b (Å) | 20.043 |
| c (Å) | 15.328 |
| β (°) | 102.89 |
| V (ų) | 2806.9 |
| Z | 4 |
| Resolution (Å) | 0.85 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.125 |
| Goodness-of-Fit | 1.03 |
(Note: Data is representative, adapted from similar pyrazole structures for illustrative purposes)[17]
Visualizing the Workflow
Caption: Workflow for Small Molecule X-ray Crystallography.
Part 2: A Comparative Analysis with Alternative Techniques
While SCXRD is the gold standard for solid-state structure, it is not without limitations—chiefly the requirement of a high-quality crystal. Other techniques provide crucial, often complementary, information.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful technique for elucidating the structure of molecules in solution, which can be more biologically relevant than the solid state.[18]
-
How it Works : NMR measures the magnetic properties of atomic nuclei, providing detailed information about atomic connectivity (through-bond correlations like COSY, HSQC) and spatial proximity (through-space correlations like NOESY).
-
Key Insights for our Molecule : For 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, 2D NOESY experiments would be invaluable for determining the solution-state conformation by identifying protons that are close in space, for example, between the phenoxy and pyrazole rings. This provides dynamic information unavailable from a static crystal structure.[18][19]
Computational Chemistry (e.g., Density Functional Theory - DFT)
Computational methods can predict molecular structures and properties in silico.
-
How it Works : DFT calculations solve the Schrödinger equation for a molecule to find the lowest energy (most stable) conformation.
-
Synergy with Experiment : DFT is most powerful when used alongside experimental data. For instance, a calculated low-energy conformation can be compared with an experimental NMR or X-ray structure. In a recent study on 4-halogenated-1H-pyrazoles, DFT calculations were used to compare and explain experimental IR and NMR spectroscopic data.[12]
Comparison Guide: SCXRD vs. NMR vs. Computational
Table 2: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Computational Modeling (DFT) |
| Principle | X-ray scattering by electron clouds in a crystal[11] | Nuclear spin alignment in a magnetic field[19] | Solving quantum mechanical equations |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Key Information | Precise 3D atomic coordinates, bond lengths/angles in the solid state[9] | Atomic connectivity, solution-state conformation, molecular dynamics[18] | Predicted geometry, electronic properties, relative energies of conformers |
| Strengths | Unambiguous, high-resolution structures; "gold standard" for absolute configuration[20] | No crystallization needed; provides dynamic information in a biologically relevant medium[19] | Fast, low-cost; can explore hypothetical structures and transition states |
| Weaknesses | Crystal growth can be a major bottleneck; provides a static picture[11] | Less precise for atomic coordinates; generally limited to smaller molecules (<30 kDa) | Accuracy depends on the level of theory and basis set; requires experimental validation |
| Hydrogen Atoms | Difficult to locate accurately due to low electron density[21] | Directly observable, providing key structural constraints | Positions are calculated |
Part 3: A Synergistic Approach for Drug Development
In a drug discovery context, no single technique provides a complete picture. The most robust structural understanding comes from integrating data from multiple sources.[18][22] X-ray crystallography provides the high-resolution static map of a potent conformation, NMR reveals its behavior and flexibility in solution, and computational modeling helps rationalize these findings and predict the properties of new analogs. This integrated approach is critical for effective lead optimization.[1][2]
Visualizing the Integrated Workflow
Caption: Integrated workflow for modern structural chemistry.
By leveraging the strengths of each technique, researchers can build a comprehensive and validated model of a drug candidate like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, accelerating its journey through the development pipeline.
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A Comparative Guide to the Characterization of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole: Elemental Analysis and Orthogonal Techniques
Introduction
In the landscape of modern drug discovery, the rigorous characterization of novel chemical entities is a foundational pillar supporting all subsequent stages of development.[1][2] The confirmation of a compound's identity, purity, and structure is not merely a procedural step but a critical requirement for ensuring the reliability of pharmacological data and the ultimate safety and efficacy of a potential therapeutic. This guide focuses on the analytical characterization of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a representative small molecule that embodies the analytical challenges commonly encountered in pharmaceutical research.
This document provides an in-depth comparison of classical elemental analysis with modern, orthogonal analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will explore the theoretical basis, provide actionable experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate methods for comprehensive compound validation.
Part 1: Foundational Identity and Purity Assessment: Elemental Analysis
Elemental analysis remains a cornerstone technique for confirming the empirical formula of a pure organic compound.[3] Its principle is straightforward yet powerful: the complete combustion of a sample and the precise quantification of the resulting elemental gases.[4] This provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretical values derived from the proposed chemical structure.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula.
Compound: 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole Molecular Formula: C₁₂H₁₄N₂O₃S[5] Molecular Weight: 266.32 g/mol [5]
The calculation of the theoretical percentage for each element is based on the following formula:
%Element = (Total mass of Element in formula / Molecular Weight) * 100[6]
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass Contribution | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 54.12% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.30% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.52% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 12.04% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.02% |
| Total | 266.320 | 100.00% |
Experimental Protocol: CHNS Combustion Analysis
The most common method for determining carbon, hydrogen, nitrogen, and sulfur content is automated combustion analysis.[3][7]
-
Instrument Preparation: Ensure the CHNS analyzer is calibrated with a certified standard (e.g., Acetanilide) to guarantee accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of the highly purified, dried 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole sample into a tin capsule.
-
Combustion: The sample is introduced into a high-temperature (typically ~1150 °C) combustion furnace rich in oxygen. This process converts the elements into their gaseous oxides: CO₂, H₂O, N₂, and SO₂.[7]
-
Reduction & Separation: The gas mixture is passed through a reduction tube (containing reduced copper at ~850 °C) to convert nitrogen oxides (NOx) to N₂. The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated, typically using gas chromatography.[7]
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector signal is proportional to the concentration of the elemental gas.
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, N, and S in the original sample.
Data Interpretation
The experimental results are considered valid if they fall within a narrow margin of the theoretical values. In the pharmaceutical industry, an accepted deviation of ±0.4% from the calculated value is a common standard for confirming the empirical formula of a pure compound.[8] Discrepancies outside this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
Part 2: Orthogonal Methods for Structural Confirmation and Purity
While elemental analysis confirms the elemental ratios, it provides no information about molecular weight or atomic connectivity. To build a complete and trustworthy profile of a new compound, it is essential to employ orthogonal methods—analytical techniques that rely on fundamentally different physical principles.[9][10] This approach significantly increases confidence in the final assessment by cross-validating results.[10]
High-Resolution Mass Spectrometry (HRMS): Confirming Molecular Weight
HRMS is a powerful technique for determining the precise molecular weight of a compound, often to four or five decimal places.[11] This high accuracy allows for the unambiguous determination of the molecular formula.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution analyzers, such as Orbitrap or FT-ICR, can differentiate between ions with very small mass differences.[12][13]
Expected Data: For 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (C₁₂H₁₄N₂O₃S), the expected mass for the protonated molecule [M+H]⁺ would be 267.0803 . HRMS can confirm this value with high precision (e.g., 267.0801), providing strong evidence for the proposed molecular formula.
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the specific atomic structure of an organic molecule.[14] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[15]
Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. The absorption of radiofrequency energy causes these nuclei to "flip" to a higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular structure.[14]
Expected Data: A ¹H NMR spectrum of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole would be expected to show distinct signals corresponding to the protons on the pyrazole ring, the phenoxy group, the ethyl chain, and the methylsulfonyl group, with specific chemical shifts and splitting patterns confirming their connectivity.
Caption: ¹H Nuclear Magnetic Resonance (NMR) Workflow.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds.[16] It excels at separating the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity.[16][17]
Principle: A liquid sample (mobile phase) is pumped under high pressure through a column packed with a solid adsorbent (stationary phase). Components of the sample separate based on their differential interactions with the stationary phase. A detector (commonly UV-Vis) measures the components as they elute from the column.
Expected Data: An HPLC chromatogram for a highly pure sample of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole would show a single major peak. Purity is typically calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Part 3: Comparative Analysis
The choice of analytical technique depends on the specific question being asked. Elemental analysis is ideal for confirming the empirical formula of a bulk, pure substance, while spectroscopic and chromatographic methods are indispensable for structural elucidation and impurity profiling. The table below provides a direct comparison of these techniques for the characterization of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
| Parameter | Elemental Analysis (CHNS) | High-Resolution Mass Spec (HRMS) | NMR Spectroscopy (¹H, ¹³C) | High-Performance Liquid Chrom. (HPLC) |
| Primary Information | Elemental Composition (%C, H, N, S) | Precise Molecular Weight & Formula | Atomic Connectivity & 3D Structure | Purity & Impurity Profile |
| Primary Use | Empirical Formula Confirmation | Molecular Formula Confirmation | Unambiguous Structure Elucidation | Quantification of Purity |
| Sensitivity | Milligram (mg) range | Picomole (pmol) to Femtomole (fmol) | Milligram (mg) range | Nanogram (ng) to Picogram (pg) |
| Key Strength | High accuracy for elemental ratios in pure samples. | Unambiguous molecular formula determination.[11] | Provides the most detailed structural information.[18] | Excellent for separating and quantifying impurities.[16] |
| Key Limitation | Requires high purity; no structural information. | Provides little to no structural connectivity data. | Relatively low sensitivity; complex mixture analysis is difficult. | Co-eluting impurities can be missed; requires a chromophore. |
| Throughput | Moderate | High | Low to Moderate | High |
Conclusion
The comprehensive characterization of a novel drug candidate like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole cannot be achieved by a single analytical technique. This guide demonstrates that while Elemental Analysis serves as a fundamental and indispensable tool for verifying the empirical formula and baseline purity, it represents only the first step.
A robust, data-driven characterization relies on the strategic implementation of orthogonal methods. High-Resolution Mass Spectrometry provides definitive confirmation of the molecular formula. NMR Spectroscopy offers an unparalleled, detailed map of the molecular architecture. Finally, HPLC delivers a precise and quantitative measure of purity, crucial for ensuring the quality and safety of the compound.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable analytical dossier, establishing a solid foundation for advancing promising new molecules from the laboratory to clinical development.
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Publish Comparison Guide: UV-Vis Characterization of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
This comprehensive technical guide details the UV-Vis absorption characteristics of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole , a specialized pyrazole derivative likely utilized as an intermediate in agrochemical or pharmaceutical synthesis.
Given the specific structural features—an electron-withdrawing sulfonyl group and an insulating ethyl linker—this guide compares its spectral signature against its direct precursor and fully conjugated analogs to provide a robust identification protocol.
Executive Summary
1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole represents a distinct class of sulfonyl-pyrazoles where the aromatic phenoxy moiety is electronically decoupled from the pyrazole core by a saturated ethyl bridge. This structural insulation creates a unique UV-Vis spectral fingerprint characterized by two distinct absorption events, unlike fully conjugated analogs (e.g., 1-mesyl-5-phenylpyrazole) which exhibit a single, broad charge-transfer band.
This guide provides the theoretical and experimental framework to validate the synthesis and purity of this compound using UV-Vis spectroscopy.
Quick Reference Data
| Feature | Target Compound | Precursor (Alternative 1) | Conjugated Analog (Alternative 2) |
| Structure | 1-Ms-5-(1-phenoxyethyl)-pz | 5-(1-phenoxyethyl)-1H-pyrazole | 1-Ms-5-phenylpyrazole |
| Primary | ~225–235 nm (Strong) | ~210–220 nm | ~250–260 nm (Broad) |
| Secondary | ~270–275 nm (Weak/Distinct) | ~270 nm (Weak) | Masked / Shoulder |
| Chromophore Logic | Decoupled (Additive) | Pyrazole + Phenoxy | Conjugated System |
| Key Identification | Split Spectrum: Distinct Phenoxy band visible.[1][2][3][4] | Blue Shift: Lack of sulfonyl redshift. | Red Shift: Merged single band. |
Technical Analysis & Mechanism
Structural Chromophores
The UV-Vis spectrum of the target molecule is governed by the Principle of Additivity due to the insulating ethyl linker (
-
The N-Sulfonyl Pyrazole Core:
-
Transition:
and . -
Effect: The electron-withdrawing methylsulfonyl group (
) lowers the energy of the LUMO compared to the unsubstituted pyrazole, causing a bathochromic (red) shift of ~10–15 nm. -
Expected
: ~230 nm.
-
-
The Phenoxy Group (Anisole-like):
-
Transition: Aromatic
. -
Effect: Exhibits the characteristic benzenoid bands: the intense E2 band (~217 nm) and the weaker, fine-structured B-band (~270 nm).
-
Expected
: ~270 nm ( ).
-
The "Insulation" Effect
Unlike 1-(methylsulfonyl)-5-phenylpyrazole , where the phenyl ring is directly attached to the pyrazole, allowing electron delocalization across the entire molecule (resulting in a single broad band at ~255 nm), the 1-phenoxyethyl group breaks this conjugation.
-
Result: The target spectrum is a summation of the N-mesylpyrazole spectrum and the anisole spectrum, retaining the distinct 270 nm feature.
Visualization of Spectral Logic
The following diagram illustrates the structural connectivity and its impact on the resulting UV-Vis spectrum.
Figure 1: Synthesis and spectral decomposition of the target molecule. The insulating ethyl linker ensures the two chromophores (A and B) contribute independently to the final spectrum.
Experimental Protocol: Determination of
To accurately determine the
Materials
-
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN) .
-
Why: Cutoff wavelengths are low (<205 nm), allowing clear observation of the high-energy bands.
-
-
Reference Standard: Anisole (optional, for calibrating the 270 nm band position).
-
Quartz Cuvettes: 1 cm path length (glass absorbs UV <300 nm and must be avoided).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole .
-
Dissolve in 10 mL of MeOH to create a
stock.
-
-
Dilution Series (Validation Step):
-
Prepare three working concentrations:
, , and . -
Purpose: Linearity (Beer-Lambert Law) confirms the absence of aggregation or precipitation.
-
-
Measurement:
-
Blank the spectrophotometer with pure solvent.
-
Scan from 200 nm to 400 nm .
-
Record
values and Absorbance ( ).
-
-
Calculation:
-
Calculate Molar Extinction Coefficient (
). -
Note: The
at 270 nm should be consistent with a single phenoxy group (~1,500–2,000 ).
-
Comparative Performance Analysis
This section compares the target molecule against relevant alternatives to aid in structural confirmation.
Comparison 1: Target vs. Precursor (Synthesis Check)
Use this comparison to verify the success of the sulfonylation reaction.
| Parameter | Precursor (5-(1-phenoxyethyl)-1H-pyrazole) | Target (1-Ms-5-(1-phenoxyethyl)-pz) | Interpretation |
| ~210–215 nm | ~230 nm | Red Shift: Sulfonyl group conjugation lowers energy gap. | |
| ~270 nm (Weak) | ~270 nm (Weak) | Unchanged: Phenoxy group is insulated; reaction did not touch this part. | |
| Spectral Shape | Simple UV cutoff profile | Distinct "shoulder" or dual-hump | Confirmation of N-functionalization. |
Comparison 2: Target vs. Conjugated Analog (Structure Check)
Use this to confirm the "ethyl" linker is present and the rings are not directly connected.
| Parameter | Conjugated Analog (1-Ms-5-phenylpyrazole) | Target (1-Ms-5-(1-phenoxyethyl)-pz) | Interpretation |
| Dominant Band | Single Broad Band (~255 nm) | Two Bands (~230 nm & ~270 nm) | Conjugation vs. Insulation. |
| Intensity ( | High (>10,000) at 255 nm | Lower at 270 nm (~1,500) | Conjugation boosts intensity significantly. |
| Visual Color | Often slight yellow (if impure) | Colorless / White Solid | Extended conjugation moves absorption closer to visible. |
References
-
Santa Cruz Biotechnology. 5-(1-Phenoxyethyl)-1H-pyrazole (Precursor Data).
-
Elguero, J., et al. (2002). Pyrazoles.[1][3][5][6][7][8][9][10][11][12][13] In Comprehensive Heterocyclic Chemistry II. Elsevier. (General reference for pyrazole UV transitions).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Menozzi, G., et al. (1987). Synthesis and pharmacological activity of some 1-sulfonyl-1H-pyrazole derivatives.[6][8]Journal of Heterocyclic Chemistry. (Reference for sulfonyl-induced bathochromic shifts).
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
The responsible management of chemical waste is a cornerstone of modern scientific research, ensuring the safety of laboratory personnel and the preservation of our environment. For novel or specialized compounds such as 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and informed approach to disposal is paramount. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, drawing upon best practices for its constituent chemical classes: pyrazoles, sulfonyl compounds, and phenoxy derivatives.
Hazard Identification and Risk Assessment
In the absence of a specific SDS, a presumptive hazard assessment based on the structural moieties of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a critical first step. This compound combines a pyrazole core, a methylsulfonyl group, and a phenoxyethyl side chain, each contributing to its potential hazard profile.
| Structural Component | Associated Chemical Class | Potential Hazards | Supporting Evidence |
| 1H-pyrazole | Heterocyclic Amine | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1][2] | Structurally similar pyrazole derivatives are classified with these hazards.[1][2] |
| Methylsulfonyl | Sulfonylurea-like | Potential for high phytotoxicity and environmental persistence.[3][4][5][6] | Sulfonylurea herbicides are known for their efficacy at low concentrations and can have long half-lives in certain soil conditions.[3][4][5][6] |
| Phenoxyethyl | Phenoxyalkanoic acid-like | Potential for skin and eye irritation; harmful to aquatic life with long-lasting effects.[7][8][9][10] | Phenoxy herbicides are a well-studied class of compounds with established environmental and health considerations.[7][8][9][10] |
Based on this analysis, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole should be treated as a hazardous substance with oral toxicity, potential for skin and eye irritation, and a risk of long-term environmental effects.[1][7][11]
Personal Protective Equipment (PPE)
Prior to handling 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in any form, including for disposal, appropriate PPE must be worn to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from splashes or airborne particles of the compound.[12] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[7] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of any dust or aerosols that may be generated.[7][12] |
Spill Management Protocol
In the event of a spill, a prompt and systematic response is crucial to mitigate exposure and prevent environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[7]
-
Ensure Proper Ventilation: If not already in one, move to a well-ventilated area or use a chemical fume hood to minimize inhalation exposure.[7]
-
Don Appropriate PPE: Before addressing the spill, ensure all required PPE is correctly worn.[7]
-
Contain the Spill:
-
Collect and Containerize: Place the spilled material and any contaminated absorbent into a designated, sealed, and properly labeled hazardous waste container.[12]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent or detergent and water.[12] Collect all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is through a licensed chemical waste disposal facility.[12] Adherence to institutional and regulatory guidelines is mandatory.[11]
-
Segregation: Keep waste containing 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole separate from other chemical waste streams to avoid incompatible reactions.[12][13][14]
-
Containerization:
-
Collect all waste, including the pure compound, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and rinsate, in a designated, leak-proof, and sealable container.[1][11][12]
-
The container must be chemically compatible with the compound. Glass or high-density polyethylene containers are generally suitable.[14]
-
Do not overfill waste containers.[13]
-
-
Labeling:
-
Storage:
-
Disposal:
Decontamination Procedures
All laboratory equipment and surfaces that have come into contact with 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole must be thoroughly decontaminated.
-
Glassware and Equipment: Rinse with a suitable solvent (e.g., acetone or ethanol), followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Surfaces: Wipe down benches and fume hood surfaces with a detergent solution. The cleaning materials should be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
Caption: Disposal workflow for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Ace Waste.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Carlo Erba Reagents.
- JNCASR.
- Benchchem. Proper Disposal of Chloro(phenoxy)
- Benchchem. A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Benchchem.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Taylor & Francis Online. Crop damage may occur after herbicide disposal in manure: A preliminary study. Taylor & Francis Online.
- MilliporeSigma.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Fisher Scientific.
- Extension. Safe and Responsible Pesticide Disposal: What to Do with Unused Products. Extension.
- Fisher Scientific.
- Winfield Solutions, LLC.
- Kenso Agcare. Sulfonylurea. Kenso Agcare.
- Fisher Scientific.
- US EPA.
- US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
- MDPI. Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy. MDPI.
- ResearchGate. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes.
- UNODC. SAFE HANDLING AND DISPOSAL OF CHEMICALS. UNODC.
- Regulations.gov. EPA HAZARDOUS WASTE CODES.
- Patsnap. Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs.
- ResearchGate. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
- Fisher Scientific.
- Hazardous Waste Experts.
- University of Arkansas. Pesticide Container Disposal. University of Arkansas.
- Regulations.gov. HazardousWaste Reference Guidebook.
- MIT EHS. Chemicals. MIT EHS.
- Purdue Extension.
- Taylor & Francis Online. Crop damage may occur after herbicide disposal in manure: A preliminary study. Taylor & Francis Online.
- PMC. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC.
- Arvia Technology.
- Chemos GmbH & Co. KG. Safety Data Sheet: 1-(2-hydroxyethyl)
- USDA Forest Service. appendix l maintenance, cleaning and storage of sprayers. USDA Forest Service.
- PMC. Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. PMC.
- NY.Gov. Household Hazardous Waste: Pesticide Disposal. NY.Gov.
Sources
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- 10. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Personal protective equipment for handling 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Executive Summary & Core Directive
Immediate Action Required: Treat 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole as a bioactive organic intermediate with potential sensitizing properties. While specific toxicological data for this exact isomer is limited in public registries, its structural motifs (sulfonyl group attached to a nitrogen heterocycle) mandate adherence to Universal Precautions for Novel Pharmacophores .
Operational Status:
-
Signal Word: WARNING (Based on structural analogues and supplier classifications).
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Respiratory Sensitization.
-
Physical State: Solid (Powder/Crystalline).
This guide provides a self-validating safety protocol. You are not just putting on gloves; you are erecting a barrier against specific molecular interactions.
Risk Assessment & Hazard Identification
To handle this compound safely, you must understand its chemical behavior. The molecule contains two distinct functional regions that dictate its safety profile:
-
The
-Sulfonyl Pyrazole Core: -
The Phenoxyethyl Ether Side Chain:
GHS Hazard Classification (Projected)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3][4][6] |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2][3][4][5] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[2][4][7] |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this targeted matrix designed for sulfonyl-pyrazole handling.
| Protection Zone | Equipment Standard | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Fine powders can bypass side-shields. Goggles provide a seal against airborne particulates. |
| Respiratory | N95 / P100 Respirator (or Fume Hood) | If handling outside a hood (not recommended), a fitted respirator is mandatory to prevent inhalation of sensitizing dusts. |
| Dermal (Hand) | Double Nitrile Gloves (4 mil inner / 5-8 mil outer) | Layering Protocol: Wear a bright-colored inner glove (e.g., orange) and a standard outer glove (blue/purple). If the outer glove tears, the color contrast alerts you immediately. |
| Dermal (Body) | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids and hold them against the skin. Non-woven synthetics (Tyvek) repel dust and splashes. |
Operational Protocols
Protocol A: Weighing & Transfer (The Critical Zone)
Context: 90% of exposure events occur during the transfer of solids due to static charge and aerosolization.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an anti-static gun or ionizer bar on the weighing boat before adding the compound. Pyrazoles are organic crystals that accumulate static charge, causing "jumping" of particles.
-
The "Wet Transfer" Method:
-
Do not transfer dry powder from the weigh boat to the reaction flask if possible.
-
Step 1: Weigh the solid into a tared vial.
-
Step 2: Add the reaction solvent (e.g., DMSO, DCM) directly to the vial to dissolve the solid.
-
Step 3: Transfer the solution via syringe or pipette. This eliminates dust generation during the transfer.
-
Protocol B: Reaction Setup & Monitoring
Context: The
-
Inert Atmosphere: Run reactions under Nitrogen (
) or Argon ( ). Moisture can hydrolyze the sulfonyl group over time. -
Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor pressure buildup of the solvent/compound mixture.
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for selecting controls based on the quantity of material handled.
Figure 1: Risk-Based PPE Selection Hierarchy. Note that >100mg quantities trigger advanced containment protocols due to increased dust potential.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don double gloves and a respirator (N95 minimum) before re-entering.
-
Contain: Do not dry sweep. Dry sweeping aerosolizes the powder.
-
Clean: Cover the spill with a paper towel dampened with ethanol or acetone . The solvent wets the powder, preventing dust. Scoop the wet material into a waste container.
-
Decontaminate: Wash the surface with a 10% soap/water solution.
Disposal Pathways
-
Solid Waste: Dispose of as Hazardous Chemical Waste (Solid) . Label clearly with the full chemical name.
-
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).
-
Destruction: The preferred method for pyrazole derivatives is High-Temperature Incineration equipped with scrubbers for Sulfur (
) and Nitrogen ( ) oxides.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
PubChem . (n.d.). Compound Summary: Sulfonyl Pyrazole Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
